Potassium persulfate
Description
Propriétés
IUPAC Name |
dipotassium;sulfonatooxy sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHAGKDGDHPEEY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O8S2, K2S2O8 | |
| Record name | POTASSIUM PERSULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | potassium persulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_persulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029690 | |
| Record name | Potassium persulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium persulfate appears as a white crystalline solid. Specific gravity 2.477. Decomposes below 100 °C., Dry Powder; Pellets or Large Crystals, Colorless to white, odorless solid; [Merck Index] Decomposes below 100 deg C; [CAMEO] Hygroscopic; [CHEMINFO] Colorless or white solid; Soluble in water; [MSDSonline], WHITE CRYSTALS., White crystalline solid. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium persulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6814 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | POTASSIUM PERSULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1016 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
1.75 G IN 100 CC OF WATER @ 0 °C, 5.2 G IN 100 CC OF HOT WATER @ 20 °C, INSOL IN ALCOHOL, Solubility in water, g/100ml at 20 °C: 5.2 | |
| Record name | POTASSIUM PERSULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2638 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.477, 2.5 g/cm³ | |
| Record name | POTASSIUM PERSULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2638 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
2.48 | |
| Record name | POTASSIUM PERSULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1016 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
COLORLESS, TRICLINIC CRYSTALS, WHITE CRYSTALS | |
CAS No. |
7727-21-1 | |
| Record name | POTASSIUM PERSULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium persulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium persulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium peroxodisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B86K0MCZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2638 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | POTASSIUM PERSULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1016 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Potassium Persulfate for Research Applications
Introduction: Potassium persulfate (K₂S₂O₈), also known as potassium peroxydisulfate (B1198043), is a powerful oxidizing agent widely utilized in various fields of research and industry. It serves as a crucial initiator for the polymerization of commercially significant polymers, such as styrene-butadiene rubber and polytetrafluoroethylene.[1] In organic chemistry, it is employed in oxidation reactions like the Elbs persulfate oxidation of phenols.[1] This technical guide provides a comprehensive overview of the primary synthesis methods and a suite of characterization techniques essential for verifying the purity, structure, and stability of this compound for research and development purposes.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the most common being electrolytic synthesis and chemical synthesis via a double displacement reaction. The choice of method often depends on the desired purity, yield, and available resources. A high-purity product, for instance, can be obtained through a process utilizing potassium hydroxide (B78521) as a raw material, which effectively minimizes impurities.[2]
Electrolytic Synthesis
Electrolytic synthesis is a widely used industrial method for producing this compound.[3] This process involves the electrolysis of a cold, saturated solution of potassium bisulfate (KHSO₄) in sulfuric acid at a high current density.[1][2]
Reaction: 2 KHSO₄ → K₂S₂O₈ + H₂[1][2]
The process works by forcing an electric current through the electrolyte solution, causing oxidation of the bisulfate ions at the anode to form persulfate ions.[3][4]
Chemical Synthesis (Double Displacement)
A common laboratory-scale method for preparing this compound involves a double displacement reaction. This is achieved by adding potassium bisulfate (KHSO₄) to a solution of the more soluble ammonium (B1175870) persulfate ((NH₄)₂S₂O₈).[1][2] Due to the lower solubility of this compound in cold water, it precipitates out of the solution and can be collected.
Reaction: (NH₄)₂S₂O₈ + 2 KHSO₄ → K₂S₂O₈ + 2 NH₄HSO₄
This method can yield a high-purity product, often exceeding 99.5%.[5]
Characterization of this compound
Thorough characterization is critical to ensure the quality and suitability of the synthesized this compound for its intended application. The following section details the standard analytical techniques used.
Purity Analysis by Iodometric Titration
Iodometric titration is a reliable and accurate method for determining the purity of this compound. The principle of this method is the oxidation of iodide ions (I⁻) by persulfate ions (S₂O₈²⁻) to form iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
Reaction: S₂O₈²⁻ + 2 I⁻ → 2 SO₄²⁻ + I₂ I₂ + 2 S₂O₃²⁻ → 2 I⁻ + S₄O₆²⁻
The endpoint is typically detected by the disappearance of the blue color of a starch-iodine complex.[6] Traces of ferric salts can be used to accelerate the liberation of iodine.[7]
Structural Characterization by Vibrational Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of the S-O and O-O bonds within the peroxydisulfate anion.
Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying the symmetric vibrations and the peroxide (O-O) bond. The technique involves inelastic scattering of monochromatic light from a laser source.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. This compound decomposes upon heating, and these techniques can determine the onset and peak temperatures of decomposition, as well as any associated mass loss and enthalpy changes. The decomposition of potassium pyrosulfate, a related compound, has been shown to occur in distinct steps.[8]
Crystallographic Analysis (X-ray Diffraction - XRD)
X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of a solid material. A powder XRD pattern of this compound provides a unique "fingerprint" based on the diffraction angles of X-rays from the crystal lattice. The positions (2θ values) and relative intensities of the diffraction peaks can be used to identify the crystalline phase and determine the lattice parameters. The crystal structure of this compound is known to be triclinic.
Summary of Quantitative Data
The following tables summarize the expected quantitative data from the synthesis and characterization of this compound.
Table 1: Comparison of Synthesis Methods
| Feature | Electrolytic Synthesis | Chemical Synthesis (Double Displacement) |
| Typical Yield | High current efficiency | Yield can be as high as 95-99%[5] |
| Typical Purity | High | 99.5% - 99.8%[5] |
| Advantages | Suitable for large-scale industrial production, high current efficiency achievable.[3][5] | Simpler laboratory setup, high purity achievable.[5] |
| Disadvantages | Requires specialized electrolytic cell and power supply, can have lower current efficiency if not optimized.[5] | Relies on the availability of ammonium persulfate. |
Table 2: Key FTIR and Raman Peaks for this compound
| Technique | Wavenumber (cm⁻¹) | Assignment |
| FTIR | ~1250 - 1300 | Asymmetric SO₃ stretch |
| ~1050 - 1100 | Symmetric SO₃ stretch | |
| ~850 - 900 | O-O stretch | |
| ~600 - 650 | O-S-O bending modes | |
| Raman | ~1070 | Symmetric SO₃ stretch |
| ~890 | O-O stretch | |
| ~450 | Torsional and bending modes |
Table 3: Thermal Analysis Data for this compound
| Parameter | Typical Value | Notes |
| Decomposition Onset (TGA) | ~100 °C | The material begins to lose mass. |
| Peak Decomposition Temp. (DSC) | Varies with heating rate | An endothermic peak is typically observed. |
| Mass Loss (TGA) | Corresponds to the loss of oxygen | The final product is potassium pyrosulfate (K₂S₂O₇). |
Table 4: Principal XRD Peaks for this compound (Cu Kα radiation)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 18.8 | 4.72 | 100 |
| 21.5 | 4.13 | 80 |
| 29.2 | 3.06 | 75 |
| 31.8 | 2.81 | 90 |
| 33.5 | 2.67 | 60 |
Experimental Protocols
Protocol for Chemical Synthesis
-
Dissolve a stoichiometric amount of ammonium persulfate in a minimal amount of warm deionized water.
-
In a separate beaker, dissolve a corresponding stoichiometric amount of potassium bisulfate in warm deionized water.
-
Slowly add the potassium bisulfate solution to the ammonium persulfate solution while stirring continuously.
-
Cool the resulting mixture in an ice bath to facilitate the precipitation of this compound crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 50°C).
Protocol for Iodometric Titration
-
Accurately weigh approximately 0.2-0.3 g of the synthesized this compound and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.
-
Add 10 mL of a 10% potassium iodide solution and 5 mL of 1 M sulfuric acid to the flask.
-
Stopper the flask and allow the reaction to proceed in the dark for 15-20 minutes.
-
Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add 1-2 mL of starch indicator solution; the solution should turn a deep blue-black.
-
Continue the titration dropwise until the blue color completely disappears, marking the endpoint.
-
Calculate the purity of the this compound based on the volume of sodium thiosulfate solution used.
Protocol for FTIR Analysis
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Collect a background spectrum.
-
Place a small amount of the finely ground this compound powder onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
Protocol for Raman Spectroscopy
-
Place a small amount of the this compound sample onto a microscope slide or into a capillary tube.
-
Position the sample under the objective of the Raman microscope.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over the desired spectral range, adjusting the laser power and acquisition time to obtain a good signal-to-noise ratio.
Protocol for TGA/DSC Analysis
-
Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the this compound sample into an appropriate crucible (e.g., alumina).
-
Place the crucible in the instrument's furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over the desired temperature range (e.g., 25 °C to 500 °C).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
Protocol for XRD Analysis
-
Finely grind the this compound sample to a homogenous powder.
-
Mount the powder onto a sample holder, ensuring a flat, level surface.
-
Place the sample holder in the X-ray diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 10° to 80°).
-
Perform the XRD scan.
-
Analyze the resulting diffractogram to identify the peak positions and intensities.
Visualized Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Logical flow for the characterization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of High-Purity this compound Production Processes - Fujian ZhanHua Chemical Co., Ltd [en.zhhgchem.com]
- 3. calibrechem.com [calibrechem.com]
- 4. chem.winthrop.edu [chem.winthrop.edu]
- 5. JP4182302B2 - Method for producing this compound - Google Patents [patents.google.com]
- 6. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 7. datapdf.com [datapdf.com]
- 8. ris.utwente.nl [ris.utwente.nl]
The Core Mechanism of Free Radical Generation by Potassium Persulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms underlying the generation of free radicals from potassium persulfate (K₂S₂O₈). It delves into the thermal and catalytic decomposition pathways, the influence of various reaction parameters, and detailed experimental protocols for the quantification and characterization of the reactive species formed.
Introduction to this compound as a Radical Source
This compound is a powerful oxidizing agent widely utilized as a source of free radicals in numerous applications, including as an initiator for polymerization reactions and in advanced oxidation processes (AOPs) for environmental remediation. Its efficacy stems from the relatively weak peroxide bond (-O-O-) within the persulfate anion (S₂O₈²⁻), which can be cleaved to produce highly reactive sulfate (B86663) radicals (SO₄•⁻).
The generation of these radicals can be initiated through several activation methods, primarily thermal decomposition and catalytic activation. Understanding the kinetics and mechanisms of these processes is crucial for optimizing their application in various scientific and industrial fields.
Thermal Decomposition of this compound
In aqueous solutions, this compound undergoes thermal decomposition to generate sulfate free radicals. This process involves the homolytic cleavage of the peroxide bond.
The primary reaction is the unimolecular decomposition of the persulfate ion:
S₂O₈²⁻ → 2 SO₄•⁻
The generated sulfate radicals are highly reactive species with a standard reduction potential of +2.6 V. They can subsequently participate in various reactions, including the oxidation of organic and inorganic compounds.
Kinetics of Thermal Decomposition
The thermal decomposition of this compound in aqueous solution follows first-order kinetics. The rate of decomposition is significantly influenced by temperature. The relationship between the rate constant (k) and temperature is described by the Arrhenius equation.
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| 50 | 1.15 x 10⁻⁶ | 140.0 | [1] |
| 60 | 5.50 x 10⁻⁶ | 140.0 | [1] |
| 70 | 2.35 x 10⁻⁵ | 140.0 | [1] |
| 80 | 9.30 x 10⁻⁵ | 140.0 | [1] |
Note: The activation energy for the thermal decomposition of persulfate is consistently reported to be around 140 kJ/mol.
Influence of pH on Thermal Decomposition
The pH of the aqueous solution plays a critical role in the decomposition of this compound and the subsequent radical chemistry.
-
Acidic Conditions (pH < 7): Under acidic conditions, the decomposition is generally slower. The sulfate radical (SO₄•⁻) is the predominant reactive species.
-
Neutral to Mildly Alkaline Conditions (pH 7-9): In this range, both sulfate and hydroxyl radicals can be present.
-
Strongly Alkaline Conditions (pH > 9): At high pH, the decomposition rate increases. The sulfate radical can react with hydroxide (B78521) ions (OH⁻) or water to produce the hydroxyl radical (•OH), which has a higher standard reduction potential (+2.8 V).[2]
SO₄•⁻ + OH⁻ → SO₄²⁻ + •OH SO₄•⁻ + H₂O → HSO₄⁻ + •OH
The generation of hydroxyl radicals under alkaline conditions can significantly alter the oxidative pathways and reactivity of the system.
Catalytic Decomposition of this compound
The decomposition of this compound can be significantly accelerated at lower temperatures by the presence of catalysts, such as transition metal ions. This catalytic activation is a key aspect of many advanced oxidation processes.
Mechanism of Transition Metal Catalysis
Transition metal ions, particularly those with variable oxidation states like iron (Fe²⁺/Fe³⁺) and silver (Ag⁺/Ag²⁺), can efficiently catalyze the decomposition of persulfate through a series of redox reactions.
Fe²⁺ is a commonly used and effective catalyst for persulfate activation. The mechanism involves the reduction of the persulfate ion by Fe²⁺ to generate a sulfate radical and Fe³⁺. The Fe³⁺ can then be reduced back to Fe²⁺ by another persulfate ion, creating a catalytic cycle.
S₂O₈²⁻ + Fe²⁺ → SO₄•⁻ + SO₄²⁻ + Fe³⁺ S₂O₈²⁻ + Fe³⁺ → 2SO₄²⁻ + Fe²⁺ + O₂
This redox cycling of iron enhances the continuous generation of sulfate radicals.
Silver ions (Ag⁺) also act as potent catalysts for persulfate decomposition. The mechanism is analogous to that of iron, involving the oxidation of Ag⁺ to Ag²⁺.
S₂O₈²⁻ + Ag⁺ → SO₄•⁻ + SO₄²⁻ + Ag²⁺ Ag²⁺ + H₂O → Ag⁺ + •OH + H⁺
In this case, the regeneration of Ag⁺ can also lead to the formation of hydroxyl radicals.
Kinetics of Catalytic Decomposition
The rate of catalytic decomposition is dependent on the concentration of both the persulfate and the metal ion catalyst. The reaction kinetics are generally more complex than thermal decomposition and can be influenced by factors such as pH and the presence of chelating agents.
| Catalyst | Persulfate Concentration (mM) | Catalyst Concentration (mM) | Rate Constant (k) (min⁻¹) | Temperature (°C) | Reference |
| Fe(II) | 1.0 | 0.2 | 0.069 | 25 | [3] |
| Ag(I) | 20 | 0.1 | 0.045 | 25 | [4] |
Note: The rate constants for catalytic decomposition are significantly higher than for thermal decomposition at the same temperature, highlighting the efficiency of the catalysts.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the free radical generation from this compound.
Spectrophotometric Determination of this compound Concentration
This method is based on the oxidation of iodide (I⁻) to iodine (I₂) by persulfate. The resulting triiodide ion (I₃⁻), formed in the presence of excess iodide, has a strong absorbance in the UV-Vis region, which can be used for quantification.
Materials:
-
This compound (K₂S₂O₈) solution of unknown concentration.
-
Potassium iodide (KI) solution (e.g., 1 M).
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 0.1 M, to maintain a stable pH).
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of this compound solutions of known concentrations (e.g., 0.1 mM to 1 mM) in deionized water.
-
Reaction Mixture: In a volumetric flask, mix a known volume of the standard or unknown persulfate solution with an excess of potassium iodide and sodium bicarbonate solution. A typical ratio would be 1 mL of persulfate solution to 5 mL of KI solution and 1 mL of NaHCO₃ solution, diluted to a final volume of 10 mL with deionized water.
-
Incubation: Allow the reaction to proceed for a fixed period (e.g., 15-20 minutes) at a constant temperature to ensure complete reaction.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting yellow-brown triiodide solution at its maximum absorbance wavelength (λmax), which is typically around 352 nm.[5]
-
Calibration Curve: Plot the absorbance values of the standard solutions against their corresponding concentrations to generate a calibration curve.
-
Determination of Unknown Concentration: Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
EPR spectroscopy, in conjunction with spin trapping, is a powerful technique for the detection and identification of short-lived free radicals like sulfate and hydroxyl radicals. 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap that forms relatively stable radical adducts with distinct EPR spectra.[6]
Materials:
-
This compound solution.
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) solution (e.g., 100 mM in deionized water, freshly prepared).
-
EPR spectrometer.
-
Capillary tubes for EPR measurements.
Procedure:
-
Sample Preparation: In a small vial, mix the this compound solution with the DMPO solution. The final concentration of DMPO should be in large excess to efficiently trap the radicals.
-
Initiation of Radical Generation: Initiate the decomposition of persulfate using the desired method (e.g., by placing the vial in a pre-heated water bath for thermal activation or by adding a catalyst).
-
Sample Loading: Immediately after initiating the reaction, draw the solution into a capillary tube.
-
EPR Measurement: Place the capillary tube in the EPR spectrometer's cavity and record the spectrum.
-
Spectral Analysis:
-
DMPO-SO₄• Adduct: The adduct formed between DMPO and the sulfate radical will exhibit a characteristic multi-line EPR spectrum.
-
DMPO-OH• Adduct: The adduct with the hydroxyl radical will show a characteristic 1:2:2:1 quartet signal.
-
-
Instrument Settings (Typical):
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Sweep Time: 60 s
-
Number of Scans: 1-5
-
Caution: DMPO solutions are unstable and should be prepared fresh before each experiment.
Visualizations of Mechanisms and Workflows
Signaling Pathways
Caption: Free radical generation pathways from this compound.
Experimental Workflow for Spectrophotometric Analysis
Caption: Workflow for spectrophotometric analysis of K₂S₂O₈.
Experimental Workflow for EPR Analysis
Caption: Workflow for EPR detection of free radicals.
Conclusion
The generation of free radicals from this compound is a fundamentally important process with wide-ranging applications. The primary mechanism involves the cleavage of the peroxide bond in the persulfate anion to form sulfate radicals, a process that can be initiated by heat or catalysis. The subsequent chemistry is heavily influenced by reaction conditions, particularly pH, which can lead to the formation of highly reactive hydroxyl radicals. A thorough understanding of the kinetics and mechanisms, coupled with robust experimental techniques for quantification and characterization, is essential for the effective and controlled utilization of this compound as a radical source in research and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry of Persulfate. I. The Kinetics and Mechanism of the Decomposition of the Persulfate Ion in Aqueous Medium1 | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. materialneutral.info [materialneutral.info]
- 6. interchim.fr [interchim.fr]
An In-depth Technical Guide to the Redox Potential and Electrochemical Properties of Potassium Persulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium persulfate (K₂S₂O₈), also known as potassium peroxydisulfate, is a powerful oxidizing agent with significant applications across various scientific and industrial domains, including organic synthesis, polymerization initiation, and environmental remediation.[1] Its efficacy is rooted in its high redox potential and the generation of highly reactive sulfate (B86663) radicals (SO₄•⁻). A thorough understanding of its electrochemical properties is paramount for optimizing existing applications and innovating new technologies, particularly in fields like drug development where controlled oxidation is crucial. This guide provides a comprehensive overview of the redox potential and electrochemical characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.
Redox Potential and Electrochemical Properties
This compound is characterized by a high standard redox potential, making it a potent oxidant. The persulfate anion (S₂O₈²⁻) itself is a strong oxidizing species, but its reactivity can be significantly enhanced through activation to form the sulfate radical (SO₄•⁻), which possesses an even higher redox potential.
Quantitative Data
The following table summarizes the key redox potentials associated with this compound and related species.
| Species/Reaction | Standard Redox Potential (E°) vs. SHE | Conditions/Notes |
| S₂O₈²⁻ + 2e⁻ → 2SO₄²⁻ | +2.01 V to +2.1 V | [2] |
| SO₄•⁻ + e⁻ → SO₄²⁻ | +2.5 V to +3.1 V | The potential varies with pH.[3][4][5][6] |
| •OH + e⁻ + H⁺ → H₂O | +1.9 V to +2.85 V | For comparison; potential is pH-dependent.[4] |
| SO₃•⁻ + e⁻ → SO₃²⁻ | +0.73 V ± 0.01 V | [7] |
| SO₅•⁻ + e⁻ → SO₅²⁻ | +0.81 V ± 0.02 V | [7] |
Electrochemical Behavior
The electrochemical behavior of this compound is complex and involves direct electron transfer as well as the generation of radical species. In aqueous solutions, the persulfate ion can be electrochemically reduced. The presence of different supporting electrolytes, such as potassium chloride or potassium nitrate, can influence the voltammetric response.[8]
Experimental Protocols
Precise and reproducible experimental protocols are essential for studying the electrochemical properties of this compound. The following sections detail methodologies for key electrochemical techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique for investigating the redox behavior of this compound.
Objective: To determine the reduction potential of the persulfate anion and to study the kinetics of the electron transfer process.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)[9]
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
-
This compound (K₂S₂O₈)
-
Supporting electrolyte (e.g., 0.1 M KCl, KNO₃, or K₂SO₄)[8][9][10]
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in the chosen supporting electrolyte solution (e.g., 0.1 M KCl). Prepare a blank solution containing only the supporting electrolyte.
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, sonicate in deionized water, and then in ethanol, and finally dry it under a stream of nitrogen.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the electrolyte solution.
-
Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Background Scan: Perform a cyclic voltammogram of the blank supporting electrolyte solution to establish the potential window and identify any background currents.
-
Sample Scan: Replace the blank with the this compound solution and record the cyclic voltammogram.
-
Potential Window: A typical potential window for the reduction of persulfate is from an initial potential where no reaction occurs (e.g., +0.5 V vs. Ag/AgCl) to a sufficiently negative potential to observe the reduction peak (e.g., -1.0 V vs. Ag/AgCl), and then back to the initial potential.[11]
-
Scan Rate: Start with a scan rate of 100 mV/s. Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.[9][11]
-
-
Data Analysis: Analyze the resulting voltammogram to determine the cathodic peak potential (Epc) and the peak current (Ipc). A plot of Ipc versus the square root of the scan rate can indicate whether the process is diffusion-controlled.
Chronoamperometry
Chronoamperometry is used to study the kinetics of the electrochemical reaction and to determine the diffusion coefficient of the electroactive species.
Objective: To measure the current as a function of time at a constant applied potential.
Materials and Equipment: Same as for Cyclic Voltammetry.
Procedure:
-
Solution and Cell Preparation: Prepare the solutions and assemble the cell as described for cyclic voltammetry.
-
Potential Step: Based on the cyclic voltammogram, choose a potential where the reduction of persulfate is diffusion-limited (i.e., on the plateau of the reduction wave). The experiment involves stepping the potential from an initial value where no reaction occurs to this chosen potential.[12][13]
-
Data Acquisition: Record the current as a function of time for a set duration (e.g., 60 seconds).
-
Data Analysis: The resulting current-time transient can be analyzed using the Cottrell equation to determine the diffusion coefficient of the persulfate anion.[13]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for probing the interfacial properties of the electrode and the kinetics of the charge transfer process.
Objective: To investigate the impedance of the electrochemical system over a range of frequencies.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode cell and solutions as described for cyclic voltammetry.
Procedure:
-
System Equilibration: Set the DC potential of the working electrode to a value where the persulfate reduction occurs (determined from CV) and allow the system to stabilize.
-
AC Perturbation: Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[14][15]
-
Data Acquisition: Measure the resulting AC current and the phase shift between the voltage and current.
-
Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance). This plot can be fitted to an equivalent circuit model to extract parameters such as the charge transfer resistance and the double-layer capacitance, providing insights into the kinetics of the persulfate reduction.
Signaling Pathways and Reaction Mechanisms
The oxidizing power of this compound is often harnessed through its activation to generate sulfate radicals. This activation can be achieved through various means, including heat, UV light, transition metals, and electrochemical methods.
Activation of Persulfate
The fundamental activation process involves the homolytic cleavage of the peroxide bond in the persulfate anion.
Caption: General activation of persulfate to form sulfate radicals.
Transition Metal Activation
Transition metal ions, such as Fe²⁺, can efficiently catalyze the decomposition of persulfate to generate sulfate radicals.
Caption: Activation of persulfate by ferrous iron (Fe²⁺).
Elbs Persulfate Oxidation
The Elbs persulfate oxidation is a classic organic reaction that utilizes this compound to hydroxylate phenols, primarily at the para position.
Caption: Simplified workflow of the Elbs persulfate oxidation.
Electrochemical Workflow
A typical experimental workflow for the electrochemical analysis of this compound is outlined below.
Caption: Experimental workflow for electrochemical analysis.
Conclusion
This compound is a versatile and powerful oxidizing agent with a rich electrochemical profile. Its high redox potential, coupled with the ability to generate highly reactive sulfate radicals, makes it a valuable tool in various chemical and biological applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals to effectively utilize and further investigate the electrochemical properties of this compound. The visualized reaction pathways provide a clear conceptual framework for understanding its reactivity. Further research into novel activation methods and the application of advanced electrochemical techniques will continue to expand the utility of this important compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. State-of-the-Art on the Sulfate Radical-Advanced Oxidation Coupled with Nanomaterials: Biological and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reduction Potentials of SO3-, SO5.-, And S4O6.3- Radicals in Aqueous Solution | NIST [nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. asdlib.org [asdlib.org]
- 10. rsc.org [rsc.org]
- 11. static.igem.org [static.igem.org]
- 12. BASi® | Chronoamperometry/chronocoulometry [basinc.com]
- 13. Chronoamperometry - Wikipedia [en.wikipedia.org]
- 14. Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Potassium Persulfate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of potassium persulfate (K₂S₂O₈), a powerful oxidizing agent and polymerization initiator. While extensively used in aqueous systems, its application in organic media is often limited by its low solubility. This document summarizes available solubility data, provides a detailed experimental protocol for determining solubility in various organic solvents, and illustrates key reaction pathways where this compound is a critical reagent.
Quantitative Solubility Data
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 1.75[3] |
| 20 | 4.49[1] |
| 20 | 5.3[3] |
| 20 | 5.2[4] |
| 20 | 4.7[5] |
Note: Discrepancies in reported values at 20°C may be due to variations in experimental conditions and measurement techniques.
Experimental Protocol for Determining Solubility in Organic Solvents
The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is adapted from established methods for determining the solubility of inorganic salts.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (analytical grade)
-
Organic solvent of choice (e.g., methanol, ethanol, acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide)
-
Scintillation vials or sealed test tubes
-
Magnetic stirrer and stir bars or a shaker
-
Constant temperature bath or incubator
-
Syringe filters (0.45 µm or smaller, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
A suitable analytical method for quantifying persulfate concentration (e.g., titration, spectrophotometry).
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealable container (e.g., scintillation vial). The presence of undissolved solid is crucial to ensure saturation.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a constant temperature bath or shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility readings.
-
-
Quantification of Persulfate Concentration:
-
The concentration of this compound in the filtered solution can be determined using a suitable analytical method. A common method is iodometric titration.
-
Iodometric Titration Protocol:
-
To a known volume of the filtered saturated solution, add an excess of potassium iodide (KI) solution.
-
Acidify the solution with a suitable acid (e.g., sulfuric acid). Persulfate will oxidize the iodide ions to iodine.
-
S₂O₈²⁻ + 2I⁻ → 2SO₄²⁻ + I₂
-
-
Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Calculate the concentration of this compound based on the stoichiometry of the reactions.
-
-
-
Data Reporting:
-
Express the solubility as grams of this compound per 100 mL or 100 g of the solvent at the specified temperature.
-
Visualizing Key Roles of this compound
This compound's utility in organic chemistry primarily stems from its ability to generate sulfate (B86663) radicals upon thermal or chemical decomposition. These highly reactive species can initiate polymerization and effect various oxidative transformations.
Emulsion Polymerization Initiation
This compound is a widely used initiator for emulsion polymerization, a process used to produce a variety of commercially important polymers.[6]
Caption: Emulsion polymerization initiated by this compound.
Elbs Persulfate Oxidation
The Elbs persulfate oxidation is a classic organic reaction that introduces a hydroxyl group para to the phenolic hydroxyl group using alkaline this compound.[6]
Caption: Simplified mechanism of the Elbs persulfate oxidation.
References
An In-depth Technical Guide to the Thermal Decomposition Kinetics of Potassium Persulfate in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition kinetics of potassium persulfate (K₂S₂O₈) in aqueous solutions. This compound is a strong oxidizing agent and a versatile initiator for various chemical reactions, including polymerization and advanced oxidation processes relevant to drug development and manufacturing. A thorough understanding of its decomposition kinetics is crucial for process optimization, safety, and the development of robust and reproducible synthetic methodologies.
Reaction Mechanism and Signaling Pathway
The thermal decomposition of this compound in an aqueous solution proceeds via a free-radical mechanism. The initial and rate-determining step is the homolytic cleavage of the peroxide bond (-O-O-) in the persulfate dianion (S₂O₈²⁻), which generates two sulfate (B86663) radical anions (SO₄⁻•). These highly reactive sulfate radicals can then participate in a series of secondary reactions, including reaction with water to produce hydroxyl radicals (•OH), which are also potent oxidizing species. The overall decomposition process is influenced by factors such as temperature, pH, and the presence of other solutes.
Caption: Reaction mechanism of this compound decomposition.
Quantitative Kinetic Data
The thermal decomposition of this compound in an aqueous solution typically follows first-order kinetics. The rate of decomposition is highly dependent on temperature, and this relationship is well-described by the Arrhenius equation. Below is a summary of key kinetic parameters reported in the literature.
| Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) | Reference |
| 50 | 1.1 x 10⁻⁶ | 109 - 141 | 2.95 x 10¹⁴ | Literature Compilation |
| 60 | 5.2 x 10⁻⁶ | 109 - 141 | 2.95 x 10¹⁴ | Literature Compilation |
| 70 | 2.2 x 10⁻⁵ | 109 - 141 | 2.95 x 10¹⁴ | Literature Compilation |
| Not Specified | Not Specified | ~134 | ~10¹⁸ | [1] |
Note: The rate constants can be influenced by factors such as pH and ionic strength of the solution. The values presented are for neutral to slightly acidic aqueous solutions.
Experimental Protocols
The kinetic study of this compound decomposition can be performed using various experimental techniques. The two most common methods are iodometric titration and the gasometric method.
Iodometric Titration
This method involves monitoring the decrease in persulfate concentration over time by reacting it with an excess of potassium iodide (KI). The persulfate oxidizes the iodide to iodine (I₂), and the amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.
Materials:
-
This compound solution of known initial concentration
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Deionized water
-
Thermostatically controlled water bath
-
Conical flasks
-
Pipettes and burettes
Procedure:
-
Prepare a stock solution of this compound of the desired concentration in deionized water.
-
Place a series of conical flasks, each containing a specific volume of the persulfate solution, in a constant temperature water bath set to the desired reaction temperature.
-
At regular time intervals, remove a flask from the water bath and quench the reaction by rapidly cooling it in an ice bath.
-
To the cooled solution, add a known excess of potassium iodide. The persulfate will react with the iodide to produce iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution. Add a few drops of starch indicator near the endpoint. The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
Record the volume of sodium thiosulfate solution used.
-
The concentration of the remaining persulfate at each time point can be calculated from the stoichiometry of the reactions.
-
Plot the natural logarithm of the persulfate concentration versus time. The negative of the slope of this plot gives the first-order rate constant (k).
Gasometric Method
This method is based on measuring the volume of oxygen gas evolved during the decomposition of this compound.[1][2] In aqueous solution, the decomposition of persulfate ultimately leads to the formation of oxygen gas. By monitoring the volume of gas produced over time at a constant temperature and pressure, the reaction rate can be determined.
Materials:
-
This compound solution of known initial concentration
-
Gas-tight reaction vessel connected to a gas burette or a pressure transducer
-
Thermostatically controlled water bath
-
Magnetic stirrer
Procedure:
-
Place a known volume of the this compound solution into the gas-tight reaction vessel.
-
Immerse the reaction vessel in a constant temperature water bath and allow it to reach thermal equilibrium.
-
Connect the reaction vessel to the gas burette, ensuring the system is gas-tight.
-
Start the magnetic stirrer to ensure uniform temperature and concentration.
-
Record the volume of oxygen gas collected in the gas burette at regular time intervals.
-
The rate of reaction can be determined from the rate of gas evolution.
-
The first-order rate constant can be calculated by plotting the appropriate function of the volume of evolved gas versus time.
Experimental Workflow
The general workflow for a kinetic study of this compound decomposition involves several key stages, from preparation to data analysis.
Caption: General experimental workflow for kinetic analysis.
Conclusion
This technical guide has outlined the fundamental aspects of the thermal decomposition kinetics of this compound in aqueous solutions. The provided information on the reaction mechanism, quantitative data, and detailed experimental protocols serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. A precise understanding and control of this decomposition are paramount for the successful application of this compound in various chemical processes.
References
Potassium Persulfate (K₂S₂O₈): A Technical Guide to Crystal Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the crystal structure, physicochemical properties, reactivity, and experimental protocols related to potassium persulfate (K₂S₂O₈), also known as potassium peroxydisulfate. Its role as a powerful oxidizing agent and a source of free radicals makes it a critical reagent in polymer synthesis and various organic reactions relevant to pharmaceutical and materials science.
Crystal Structure
This compound crystallizes in the triclinic system, a structure characterized by unequal axial lengths and angles. The persulfate anion [O₃SO-OSO₃]²⁻ features a peroxide (-O-O-) bridge between two sulfate (B86663) groups.[1] The key structural parameters have been determined through X-ray diffraction. In the potassium salt, the O-O bond distance is 1.495 Å.[1] The sulfate groups are tetrahedral, with three shorter S-O bonds (approximately 1.43 Å) and one longer S-O bond (1.65 Å) connected to the peroxide bridge.[1]
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a | 5.10 Å (0.510 nm) |
| b | 6.83 Å (0.683 nm) |
| c | 5.40 Å (0.540 nm) |
| α | 106.9° |
| β | 90.17° |
| γ | 102.58° |
| Z (formula units/cell) | 1 |
Source:
Physicochemical Properties
This compound is a white, odorless crystalline solid.[2][3] It is stable in its solid form at room temperature and is not significantly hygroscopic, which allows for ease of storage.[3] Its aqueous solutions are acidic.[4]
Table 2: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | K₂S₂O₈ |
| Molar Mass | 270.32 g/mol |
| Appearance | White crystalline powder or colorless crystals[2] |
| Density | 2.477 g/cm³[2] |
| Decomposition Temperature | Begins to decompose at 50-60 °C; complete at ~100 °C[2] |
| pH (1% aqueous solution) | ~3.7 |
| Standard Redox Potential (S₂O₈²⁻/SO₄²⁻) | +2.01 V |
Solubility Profile
The solubility of this compound in water is limited in cold water but increases significantly with temperature. It is insoluble in alcohol.
Table 3: Solubility of this compound in Water
| Temperature (°C) | Solubility (g / 100 mL) |
|---|---|
| 0 | 1.75 |
| 10 | 3.0 |
| 20 | 5.2 - 5.3[2] |
| 40 | 10.5 |
| 60 | 21.0 |
Reactivity and Decomposition
Aqueous Decomposition and Radical Formation
In aqueous solutions, this compound decomposes to generate highly reactive sulfate radical anions (SO₄⁻•).[6] This homolytic cleavage of the peroxide bond can be initiated by heat (thermal decomposition) or by UV light (photolysis).[7]
This property is fundamental to its primary application as a radical initiator for emulsion polymerization of various monomers, including styrenes, acrylics, and vinyls, which are used to produce a wide range of commercially important polymers.[1][6]
Caption: Homolytic cleavage of the persulfate anion to form sulfate radicals.
Thermal Decomposition
In the solid state, this compound is stable at room temperature but decomposes upon heating. The decomposition begins at approximately 50-60°C and is complete by 100°C, evolving oxygen. The thermal decomposition proceeds via the formation of potassium pyrosulfate (K₂S₂O₇).[8]
As a strong oxidizing agent, it is incompatible with organic compounds, reducing agents, and combustible materials, and contact may lead to ignition or explosion.[3][9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Electrolysis
This compound can be prepared in the laboratory by the electrolysis of a cold, saturated solution of potassium bisulfate (KHSO₄) in sulfuric acid at a high current density.[1][10]
-
Apparatus:
-
Electrolytic cell (beaker)
-
Platinum (Pt) wire or foil electrodes (anode and cathode)[10]
-
DC power supply
-
Ice bath
-
Magnetic stirrer and stir bar
-
-
Methodology:
-
Prepare the Electrolyte: Prepare a saturated solution of potassium bisulfate (KHSO₄) in water. The solution can be generated by reacting potassium sulfate (K₂SO₄) with sulfuric acid (H₂SO₄).[10]
-
Cell Assembly: Place the electrolyte solution in the beaker and cool it in an ice bath to maintain a low temperature (0-5 °C).
-
Electrolysis: Immerse the platinum anode and cathode into the cold solution. Connect the electrodes to the DC power supply. Apply a high current density to initiate the electrolysis. The persulfate anions are formed at the anode via the oxidation of bisulfate ions:
-
Anode (Oxidation): 2 HSO₄⁻ → S₂O₈²⁻ + 2 H⁺ + 2 e⁻
-
Cathode (Reduction): 2 H⁺ + 2 e⁻ → H₂ (g)
-
-
Crystallization and Isolation: As the reaction proceeds, the less soluble this compound will precipitate out of the cold solution.
-
Purification: Collect the crystals by vacuum filtration. The product can be purified by recrystallization from distilled water and dried in a vacuum desiccator at 50°C.[4]
-
Protocol 2: Structural Characterization by Powder X-ray Diffraction (PXRD)
PXRD is a standard technique to verify the crystal structure and phase purity of the synthesized this compound.
-
Methodology:
-
Sample Preparation: The crystalline K₂S₂O₈ sample is finely ground into a homogeneous powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: The fine powder is packed into a sample holder, ensuring a flat, smooth surface level with the holder's rim.
-
Data Acquisition: The sample is placed in a powder diffractometer. A monochromatic X-ray beam (typically Cu Kα) is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan typically ranges from 10° to 80°.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is processed. This involves background subtraction and identifying the peak positions and intensities.
-
Phase Identification: The experimental diffraction pattern is compared with standard patterns from a crystallographic database (e.g., the ICDD Powder Diffraction File™) to confirm the identity and purity of the K₂S₂O₈ phase.
-
Caption: A typical experimental workflow for PXRD analysis of this compound.
Applications in Research and Drug Development
The properties of this compound make it a valuable tool for researchers and drug development professionals:
-
Polymerization Initiator: It is widely used to initiate the emulsion polymerization of monomers for creating latexes and polymer nanoparticles.[3] These can be engineered for applications in controlled drug delivery systems.
-
Oxidizing Agent in Organic Synthesis: It serves as a powerful oxidizing agent in various name reactions, such as the Elbs persulfate oxidation of phenols to p-diphenols.[1] Such transformations can be crucial steps in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
-
Surface Treatment: It is used for cleaning and etching printed circuit boards and for activating copper and aluminum surfaces, which can be relevant in the development of medical devices and biosensors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | K2S2O8 | CID 24412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound | 7727-21-1 [chemicalbook.com]
- 5. terrasystems.net [terrasystems.net]
- 6. nbinno.com [nbinno.com]
- 7. The Specific Functions of this compound Initiator - Fujian ZhanHua Chemical Co., Ltd [en.zhhgchem.com]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. atamankimya.com [atamankimya.com]
- 10. chem.winthrop.edu [chem.winthrop.edu]
The Core Mechanism of Potassium Persulfate as a Polymerization Initiator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of potassium persulfate (K₂S₂O₈) as a widely utilized initiator in polymerization reactions. This compound's efficacy stems from its ability to generate highly reactive sulfate (B86663) free radicals, which can initiate the polymerization of a wide variety of monomers. This document details the mechanisms of its action, presents quantitative data on its decomposition kinetics, and provides detailed experimental protocols for its application and analysis.
Introduction to this compound as an Initiator
This compound (KPS) is a white, crystalline, water-soluble solid that is a powerful oxidizing agent.[1] Its primary application in polymer chemistry is as a thermal or redox initiator for free-radical polymerization, particularly in aqueous systems like emulsion and solution polymerizations.[2] It is instrumental in the synthesis of a broad range of commercially important polymers, including those based on acrylics, vinyls, and styrenes.[1] The initiation process relies on the homolytic cleavage of the peroxide bond in the persulfate dianion (S₂O₈²⁻) to produce two sulfate radical anions (SO₄•⁻).[2]
Mechanism of Action
The initiation of polymerization by this compound can be achieved through two primary pathways: thermal decomposition and redox-initiated decomposition.
Thermal Decomposition
When heated in an aqueous solution, the persulfate ion undergoes homolytic fission to generate two sulfate free radicals.[2] This process is the cornerstone of its function as a thermal initiator. The generated sulfate radicals are highly reactive and readily attack monomer molecules, initiating the polymerization chain reaction.[2]
The overall decomposition reaction is as follows:
S₂O₈²⁻ → 2 SO₄•⁻
Redox-Initiated Decomposition
The decomposition of this compound can be significantly accelerated at lower temperatures by the presence of a reducing agent, creating a redox initiation system.[3] This is particularly useful for polymerizations that need to be conducted at temperatures where thermal decomposition is slow. Common reducing agents include ferrous ions (Fe²⁺), bisulfite ions (HSO₃⁻), and thiosulfate (B1220275) ions (S₂O₃²⁻).[4][5]
The reaction with ferrous ions is a classic example:
S₂O₈²⁻ + Fe²⁺ → SO₄²⁻ + SO₄•⁻ + Fe³⁺
Free-Radical Polymerization Initiation
Once the sulfate radicals (SO₄•⁻) are generated, they initiate the polymerization process by reacting with a monomer molecule (M) to form a monomer radical. This new radical then propagates by adding to subsequent monomer units, leading to the growth of a polymer chain.
Initiation: SO₄•⁻ + M → ⁻O₄S-M•
Propagation: ⁻O₄S-M• + n(M) → ⁻O₄S-(M)ₙ-M•
Quantitative Data
The rate of decomposition of this compound is a critical parameter in controlling the polymerization process. This rate is influenced by factors such as temperature and pH.
| Temperature (°C) | Decomposition Rate Constant (k_d) (s⁻¹) | Reference |
| 50 | 1.1 x 10⁻⁶ | [6] |
| 60 | 5.9 x 10⁻⁶ | [7] |
| 70 | 2.7 x 10⁻⁵ | [6] |
| 80 | 1.1 x 10⁻⁴ | [6] |
| Parameter | Value | Reference |
| Activation Energy (E_a) | 134 kJ/mol | [8] |
| Pre-exponential Factor (A) | ~10¹⁸ s⁻¹ | [8] |
Experimental Protocols
Protocol for Thermal Decomposition Kinetics of this compound
This protocol outlines a method to determine the thermal decomposition rate of KPS in an aqueous solution using a titrimetric method.
Materials:
-
This compound (KPS)
-
Deionized water
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃) standard solution
-
Starch indicator solution
-
Thermostated water bath
-
Reaction vessel with a nitrogen inlet
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a KPS solution of known concentration (e.g., 0.1 M) in deionized water.
-
Place a known volume of the KPS solution into the reaction vessel and immerse it in the thermostated water bath set to the desired temperature (e.g., 70 °C).
-
Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to an excess of KI solution. The persulfate will oxidize the iodide to iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue color.
-
Calculate the concentration of KPS at each time point.
-
Plot the natural logarithm of the KPS concentration versus time. The negative of the slope of the resulting straight line gives the first-order decomposition rate constant (k_d).
Protocol for Emulsion Polymerization of Methyl Methacrylate (B99206) (MMA)
This protocol describes a typical lab-scale emulsion polymerization of methyl methacrylate initiated by this compound.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Sodium dodecyl sulfate (SDS)
-
This compound (KPS)
-
Deionized water
-
Nitrogen gas
-
Four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermometer
-
Heating mantle or water bath
Procedure:
-
To the reaction flask, add deionized water and the surfactant (SDS). Stir until the SDS is completely dissolved.
-
Bubble nitrogen gas through the solution for at least 30 minutes to deoxygenate the system.
-
Add the MMA monomer to the flask while maintaining a gentle nitrogen flow. Continue stirring to form an emulsion.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 70 °C).
-
Dissolve the KPS initiator in a small amount of deionized water and add it to the reaction flask to start the polymerization.
-
Maintain the reaction at the set temperature with continuous stirring under a nitrogen atmosphere. The progress of the polymerization can be monitored by observing the change in the appearance of the latex (from translucent to opaque white) and by taking samples for gravimetric analysis to determine monomer conversion.
-
After the desired reaction time (e.g., 2-4 hours), cool the reactor to room temperature to stop the polymerization.
-
The resulting polymer latex can be purified by dialysis to remove unreacted monomer, initiator, and surfactant.
Conclusion
This compound is a versatile and efficient initiator for free-radical polymerization, offering the flexibility of both thermal and redox initiation methods. A thorough understanding of its decomposition kinetics and the factors that influence it is crucial for controlling polymerization reactions and achieving desired polymer properties. The experimental protocols provided in this guide offer a foundation for researchers to explore and optimize polymerization systems initiated by this compound.
References
- 1. atamankimya.com [atamankimya.com]
- 2. calibrechem.com [calibrechem.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Persulfate persistence under thermal activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Safe Handling of Potassium Persulfate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling precautions for the use of potassium persulfate (K₂S₂O₈) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work. This compound is a powerful oxidizing agent commonly employed as a polymerization initiator, an etchant, a cleaning agent, and an oxidizing agent in various organic reactions.[1][2][3] Its utility is matched by its potential hazards, necessitating careful handling and a thorough understanding of its properties.
Chemical and Physical Properties
This compound, also known as potassium peroxydisulfate, is a white, odorless crystalline solid.[2][4][5][6] It is sparingly soluble in cold water but its solubility increases in warm water.[2][5] The compound is a potent oxidizing agent and can initiate polymerization of various alkenes.[2][3]
Hazard Identification and Classification
This compound is classified as a hazardous material and presents several risks.[1] It is a strong oxidizer that can intensify fires and may cause or contribute to the combustion of other materials.[4][7] Inhalation of this compound dust can lead to respiratory irritation, and it is also recognized as a respiratory and skin sensitizer, which may cause allergic reactions upon repeated exposure.[1][7] Direct contact can cause serious eye and skin irritation.[1][7] Ingestion is harmful.[1]
Table 1: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Oxidizing Solids | 3 | H272: May intensify fire; oxidizer.[1][8] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][8] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][8] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[8] |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][8] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][8] |
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure to this compound, appropriate engineering controls and personal protective equipment must be utilized.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when generating dust or aerosols.[3][4][6]
-
Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[4][9]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust and splashes.[7][9][10]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat must be worn.[3][4][7] Contaminated clothing should be removed and washed before reuse.[1][4]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is necessary.[7][11]
Quantitative Safety Data
Adherence to established exposure limits is crucial for personnel safety.
Table 2: Exposure Limits and Toxicity Data
| Parameter | Value | Reference |
| ACGIH TLV-TWA | 0.1 mg/m³ | [1][11][12] |
| LD50 Oral (Rat) | 802 - 1130 mg/kg | [1][10][11] |
| LD50 Dermal (Rat) | > 10,000 mg/kg | [1] |
| Decomposition Temperature | Decomposes at temperatures <100 °C (212 °F) | [5][11] |
Handling and Storage
Proper handling and storage procedures are essential to prevent accidents.
Handling:
-
Avoid breathing dust.[1]
-
Prevent contact with skin and eyes.[10]
-
Do not mix with incompatible materials such as acids, bases, halides, strong reducing agents, and combustible materials.[1]
-
When preparing solutions, slowly add this compound to water, not the other way around, to avoid splashing.
Storage:
-
Store away from combustible materials and incompatible substances.[1][13][15] A recommended storage temperature is between 15–25 °C.[13][16]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[7][14][15] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally.[4][14] Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink one or two glasses of water.[7][10] Seek immediate medical attention.[7][10]
Spill Response:
-
Evacuate personnel from the spill area.[4]
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, cover with an inert absorbent material like sand, dry lime, or soda ash and place in a covered container for disposal.[4][14] Do not use combustible materials like paper towels to clean up spills.[7]
-
For large spills, contact your institution's environmental health and safety department.
Fire Fighting Measures:
-
This compound is not combustible but enhances the combustion of other substances.[7]
-
Use water spray to extinguish surrounding fires and to keep containers cool.[4][7] Do not use carbon dioxide or other gas-filled extinguishers as they will be ineffective.[1]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Disposal Considerations
-
Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations.[4][8][10]
-
Do not dispose of it down the drain or with regular trash.[8]
Experimental Protocol: Polymerization of Acrylamide (B121943)
This compound is a common initiator for the polymerization of acrylamide to form polyacrylamide gels for electrophoresis.
Methodology:
-
Preparation of Monomer Solution: Prepare the desired concentration of acrylamide and bis-acrylamide solution in a suitable buffer. De-gas the solution to remove oxygen, which inhibits polymerization.
-
Initiation: To initiate polymerization, add a freshly prepared solution of ammonium (B1175870) persulfate or this compound and N,N,N',N'-tetramethylethylenediamine (TEMED). TEMED accelerates the formation of free radicals from the persulfate.[17]
-
Pouring the Gel: Immediately after adding the initiators, pour the solution into the gel cassette.
-
Polymerization: Allow the gel to polymerize at room temperature. The process is exothermic.[12]
Visualizing Safe Handling Workflow and Signaling Pathway
To ensure a clear understanding of the necessary precautions, the following diagrams illustrate the safe handling workflow for this compound and a simplified representation of its role in free-radical polymerization.
Caption: A flowchart illustrating the essential steps for safely handling this compound in a laboratory setting.
Caption: A simplified diagram showing the role of this compound in initiating free-radical polymerization.
References
- 1. SOP: Strong Oxidizers | PennEHRS [ehrs.upenn.edu]
- 2. calibrechem.com [calibrechem.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Application of this compound in polymerization i... [sawaint.com]
- 5. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. 463. The elbs persulphate oxidation of phenols, and its adaptation to the preparation of monoalkyl ethers of quinols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. ictulsa.com [ictulsa.com]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
- 13. Elb's reaction [allen.in]
- 14. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atamankimya.com [atamankimya.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. bio-rad.com [bio-rad.com]
An In-depth Technical Guide to Potassium Persulfate as a Strong Oxidizing Agent in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium persulfate (K₂S₂O₈), also known as potassium peroxydisulfate, is a powerful and versatile oxidizing agent that has garnered significant attention in organic synthesis.[1][2] It is a white, crystalline solid that is sparingly soluble in cold water but more soluble in warm water.[1] Its utility stems from its capacity to generate highly reactive sulfate (B86663) radical anions (SO₄•⁻) upon thermal or photochemical activation, which can initiate a wide array of organic transformations.[1][2] This inorganic salt is an attractive reagent for modern organic chemistry due to its affordability, stability, and relatively environmentally benign nature, often yielding clean reactions.[2][3]
This technical guide provides a comprehensive overview of the applications of this compound in organic chemistry, with a focus on its role in key oxidative transformations. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction mechanisms and workflows.
Core Principles: Generation and Reactivity of the Sulfate Radical
The primary mode of action of this compound in organic reactions involves the homolytic cleavage of the peroxide bond in the persulfate dianion ([O₃SO-OSO₃]²⁻) to produce two sulfate radical anions (SO₄•⁻).[1] This process can be initiated by heat, light, or transition metal catalysis.[2]
The sulfate radical is a potent one-electron oxidant with a high standard reduction potential, making it capable of abstracting a hydrogen atom from a wide range of organic substrates to initiate radical chain reactions.[2] This reactivity is the foundation for its use in polymerization, C-H functionalization, and other oxidative processes.
Key Organic Transformations Mediated by this compound
This compound is a versatile reagent employed in a multitude of organic reactions, ranging from classical named reactions to modern C-H functionalization methodologies.
Elbs Persulfate Oxidation
The Elbs persulfate oxidation is a classic named reaction that introduces a hydroxyl group para to the existing hydroxyl group of a phenol.[4] The reaction is typically carried out in an alkaline aqueous solution at or below room temperature.[4] While the yields can be moderate to low, the simplicity of the procedure and its tolerance of various functional groups make it a useful transformation.[4]
Reaction Scheme: Phenol → p-Hydroxyphenyl potassium sulfate (intermediate) → 1,4-Dihydroxybenzene (after hydrolysis)
Experimental Protocol: Elbs Persulfate Oxidation of p-Cresol (B1678582)
-
Preparation of Solutions:
-
Dissolve 10.8 g (0.1 mol) of p-cresol in 250 mL of 1 M sodium hydroxide (B78521) solution in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Prepare a solution of 27.0 g (0.1 mol) of this compound in 400 mL of distilled water.
-
-
Reaction:
-
Cool the solution of the sodium salt of p-cresol to 10-15 °C in an ice bath.
-
Add the this compound solution dropwise to the stirred p-cresol solution over a period of 2-3 hours, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring for an additional 12 hours at room temperature.
-
-
Work-up and Isolation:
-
Acidify the reaction mixture with dilute sulfuric acid.
-
Extract the unreacted p-cresol with diethyl ether.
-
The aqueous layer, containing the potassium salt of 4-methyl-1-sulfoxybenzene, is then heated with concentrated hydrochloric acid to hydrolyze the sulfate ester.
-
The resulting 4-methylcatechol (B155104) is extracted with diethyl ether, and the ethereal solution is dried over anhydrous sodium sulfate.
-
-
Purification:
-
The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent, such as a mixture of benzene (B151609) and petroleum ether.
-
Table 1: Yields of Dihydric Phenols from the Elbs Persulfate Oxidation of Various Phenols
| Phenol Substrate | Product | Yield (%) | Reference |
| Phenol | Hydroquinone | 45-55 | [5] |
| o-Nitrophenol | Nitroquinol | - | [6] |
| Salicylaldehyde | Gentisaldehyde | 25 | [6] |
| p-Cresol | 4-Methylcatechol | 30-40 | [5] |
| 2-Naphthol | 2,3-Dihydroxynaphthalene | - | [5] |
Note: Yields can vary significantly based on reaction conditions.
Boyland-Sims Oxidation
Similar to the Elbs oxidation, the Boyland-Sims oxidation hydroxylates aromatic amines. However, a key distinction is that the hydroxyl group is predominantly introduced at the ortho position to the amino group.[7] The reaction is also typically conducted in an alkaline aqueous medium at or below room temperature.[7] The yields are often moderate to low.[7]
Reaction Scheme: Aniline (B41778) → o-Aminophenyl sulfate (intermediate) → o-Aminophenol (after hydrolysis)
Experimental Protocol: Boyland-Sims Oxidation of Aniline
-
Reaction Setup:
-
A solution of aniline (0.05 mol) in 100 mL of 1 M sodium hydroxide is prepared in a flask equipped with a stirrer.
-
A solution of this compound (0.05 mol) in 200 mL of water is prepared separately.
-
-
Reaction:
-
The aniline solution is cooled to 0-5 °C.
-
The this compound solution is added dropwise with vigorous stirring over 2-3 hours, maintaining the low temperature.
-
The mixture is stirred for an additional 24 hours at room temperature.
-
-
Work-up and Hydrolysis:
-
The reaction mixture is acidified with hydrochloric acid.
-
The intermediate o-aminophenyl sulfate is hydrolyzed by heating the acidified solution.
-
-
Isolation and Purification:
-
The resulting o-aminophenol is isolated by extraction with an organic solvent and purified by standard methods such as distillation or recrystallization.
-
Table 2: Yields of o-Aminophenols from the Boyland-Sims Oxidation of Various Anilines
| Aniline Substrate | Product | Yield (%) | Reference |
| Aniline | o-Aminophenol | 45-55 | [8] |
| N,N-Dimethylaniline | 2-Hydroxy-N,N-dimethylaniline | Moderate | [7] |
| 2-Naphthylamine | 2-Amino-1-naphthol | Moderate | [7] |
Note: Yields are often moderate and can be influenced by substrate and reaction conditions.
Polymerization Initiator
This compound is widely used as a water-soluble initiator for emulsion and solution polymerization of various monomers, including styrenes, acrylates, and vinyl acetate.[1][5] Thermal decomposition of the persulfate generates sulfate radicals, which initiate the polymerization chain reaction.[9]
Experimental Protocol: Emulsion Polymerization of Styrene
Materials:
-
Styrene: 7.1 g
-
Distilled Water: 12.8 g
-
This compound solution: 3.1 mL of a 0.68% (w/v) aqueous solution
-
Sodium dodecyl sulfate (SDS): 0.356 g in 10 mL of water
-
Sodium chloride (for precipitation)
Procedure:
-
In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, combine the styrene, water, this compound solution, and SDS solution.
-
Stir the mixture rapidly on a magnetic stirrer/hot plate.
-
Heat the emulsion to above 50 °C to initiate the decomposition of this compound and begin polymerization. For approximately 90% conversion, maintain the temperature for 2 hours. A reasonable yield can be obtained after 30 minutes.
-
After the desired reaction time, remove the flask from the heat and add sodium chloride with vigorous stirring to break the emulsion and precipitate the polystyrene.
-
Decant the aqueous layer, and wash the precipitated polystyrene with water.
-
Dry the polymer in an oven at a moderate temperature.
Table 3: Kinetic Data for the Polymerization of Methyl Methacrylate (MMA) Initiated by K₂S₂O₈
| [MMA] (mol/L) | [K₂S₂O₈] (mol/L) | Temperature (°C) | Rate of Polymerization (Rp) (mol/L·s) | Reference |
| 0.5 | 0.002 | 60 | Varies with time | [10] |
| 1.0 | 0.002 | 60 | Varies with time | [10] |
| 2.0 | 0.015-0.025 | 60 | Varies with concentration | [9] |
Note: The rate of polymerization is dependent on monomer and initiator concentrations, as well as temperature.
C-H Functionalization and Synthesis of Heterocycles
A significant area of modern organic synthesis is the direct functionalization of carbon-hydrogen bonds. This compound has emerged as a key reagent in this field, enabling the formation of C-C and C-heteroatom bonds under often mild and metal-free conditions.[11] These reactions typically proceed through a radical mechanism initiated by the sulfate radical.
Examples of K₂S₂O₈-Mediated Heterocycle Synthesis:
-
Benzimidazoles: Oxidative coupling of aldehydes with o-phenylenediamines.[12][13]
-
Quinazolinones: Microwave-assisted reaction of 2-aminobenzamides with DMSO.[11]
-
Dihydrofurans: Tandem radical addition/cyclization of 1,3-dicarbonyl compounds with styrenes.[14]
-
γ-Lactams: Diiodo cyclization of 1,6-enynes.[15]
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles
-
Reaction Setup:
-
To a solution of o-phenylenediamine (B120857) (1 mmol) and an aldehyde (1.2 mmol) in aqueous micellar medium (e.g., sodium dodecyl sulfate in water), add CuSO₄ (10 mol%) and K₂S₂O₈ (2 mmol).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).
-
-
Work-up and Purification:
-
After completion of the reaction, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.[12]
-
Table 4: Substrate Scope for the Synthesis of Dihydrofurans from 1,3-Dicarbonyl Compounds and Styrenes
| 1,3-Dicarbonyl Compound | Styrene | Product | Yield (%) | Reference |
| Acetylacetone | Styrene | 2,3-Dihydro-3,5-dimethyl-2-phenylfuran-4-yl ethanone | 75 | [14] |
| Dimedone | Styrene | 7,7-Dimethyl-2-phenyl-2,3,7,8-tetrahydro-6H-chromen-5-one | 82 | [14] |
| Acetylacetone | 4-Chlorostyrene | 2-(4-Chlorophenyl)-2,3-dihydro-3,5-dimethylfuran-4-yl ethanone | 72 | [14] |
Applications in Drug Development and Pharmaceutical Synthesis
The versatility of this compound-mediated reactions makes it a valuable tool in the synthesis of pharmaceutically relevant scaffolds. The ability to construct complex heterocyclic systems and functionalize C-H bonds under mild conditions is particularly advantageous in medicinal chemistry. For instance, benzimidazoles, quinazolinones, and other heterocycles synthesized using K₂S₂O₈ are core structures in numerous approved drugs and clinical candidates.[11][12] The development of these efficient synthetic routes can significantly streamline the drug discovery and development process.
Conclusion
This compound is a powerful and versatile oxidizing agent with a broad range of applications in modern organic synthesis. Its ability to generate sulfate radicals under mild conditions provides a convenient and often environmentally friendly route to a variety of important organic transformations, including the Elbs and Boyland-Sims oxidations, polymerizations, C-H functionalizations, and the synthesis of complex heterocyclic systems. The detailed protocols and comparative data presented in this guide are intended to facilitate the adoption and further exploration of this valuable reagent in academic and industrial research, particularly in the field of drug development. As the demand for sustainable and efficient synthetic methods continues to grow, the utility of this compound in organic chemistry is expected to expand even further.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Green chemistry spotlight: metal-free organic transformations mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. US3652597A - Production of di-hydroxy products - Google Patents [patents.google.com]
- 7. Boyland–Sims oxidation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ripublication.com [ripublication.com]
- 10. Kinetic Study of PMMA Synthesis by Batch Emulsion Polymerization – Oriental Journal of Chemistry [orientjchem.org]
- 11. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 12. Diversity-oriented synthesis of benzimidazole, benzoxazole, benzothiazole and quinazolin-4(3H)-one libraries via this compound-CuSO4-mediated oxidative coupling reactions of aldehydes in aqueous micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Advent and Evolution of a Powerful Oxidant: A Technical Guide to Potassium Persulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and rich history of potassium persulfate (K₂S₂O₈) as a pivotal chemical reagent. From its initial synthesis in the late 19th century to its critical role in polymerization and organic synthesis, we delve into the key milestones, experimental protocols, and foundational data that have established this compound as an indispensable tool in the modern laboratory.
Discovery and Early History
The journey of this compound begins with the pioneering work of Scottish chemist Hugh Marshall, who first synthesized and characterized persulfates in 1891.[1] His work, born from investigations into the electrolysis of sulfate (B86663) solutions, unveiled a new class of powerful oxidizing agents.
Marshall's First Synthesis: An Electrochemical Breakthrough
In his 1891 publication, "Note on Potassium Persulphate," Marshall detailed the first preparation of the salt.[2] He obtained this compound crystals during the electrolysis of a solution of cobaltous sulfate in the presence of potassium sulfate and sulfuric acid.[2] He correctly identified the substance as a "persulphate" based on its potent oxidizing properties and its decomposition to potassium sulfate upon heating.[2]
The foundational method for producing this compound involves the electrolysis of a cold, saturated solution of potassium bisulfate (KHSO₄) in sulfuric acid at a high current density.[2]
Experimental Protocol: Marshall's Electrolytic Synthesis of this compound (1891)
-
Apparatus: A divided electrolytic cell with a porous pot separating the anode and cathode compartments.
-
Anolyte: A cold, saturated solution of potassium bisulfate (KHSO₄) in sulfuric acid.
-
Catholyte: A solution of sulfuric acid.
-
Electrodes: Platinum electrodes.
-
Conditions: High current density.
-
Procedure: Upon passing a current through the cell, feathery white crystals of this compound precipitate from the anolyte. The crystals are then filtered, washed with cold water, and dried.
-
Observations: The resulting salt was found to be sparingly soluble in cold water but more so in hot water. It exhibited strong oxidizing properties, and upon heating, it decomposed, releasing oxygen and leaving a residue of potassium sulfate.[2]
The key reaction at the anode is the oxidation of bisulfate ions:
2HSO₄⁻ → S₂O₈²⁻ + 2H⁺ + 2e⁻
Quantitative Data from Marshall's 1891 Paper
| Property | Marshall's Finding (1891) | Modern Accepted Value |
| Active Oxygen Content | 5.92% | 5.92% |
| % K₂SO₄ after ignition | 64.2% | 64.4% |
A Catalyst for Change: The Dawn of Polymer Chemistry
The early 20th century witnessed the rise of polymer science, and this compound quickly found a crucial role as a water-soluble initiator for emulsion polymerization. This technique, which allows for the formation of stable aqueous dispersions of polymers (latices), revolutionized the production of synthetic rubbers and plastics. The process typically involves dispersing a monomer in an aqueous phase with a surfactant and initiating polymerization with a water-soluble initiator like this compound.
Experimental Protocol: Early Emulsion Polymerization of Styrene (B11656)
-
Reaction Vessel: A stirred reactor equipped with a heating mantle and a reflux condenser.
-
Aqueous Phase: Deionized water, an emulsifier (e.g., sodium dodecyl sulfate), and a buffering agent.
-
Monomer Phase: Styrene.
-
Initiator: A solution of this compound in deionized water.
-
Procedure:
-
The aqueous phase is charged to the reactor and heated to the desired temperature (typically 50-80 °C) under a nitrogen atmosphere.
-
The styrene monomer is added to create an emulsion.
-
The this compound solution is then introduced to initiate the polymerization.
-
The reaction is allowed to proceed for several hours until the desired conversion is achieved.
-
-
Mechanism: The persulfate ion decomposes upon heating to generate highly reactive sulfate free radicals (SO₄⁻•), which initiate the polymerization of the monomer within the micelles.
Expanding the Synthetic Toolkit: Key Named Reactions
Beyond polymerization, this compound's potent and selective oxidizing capabilities led to the development of important named reactions in organic synthesis.
The Elbs Persulfate Oxidation (1893)
Discovered by German chemist Karl Elbs, this reaction provides a method for the hydroxylation of phenols, primarily at the para position.[3] The reaction involves the treatment of a phenol (B47542) with this compound in an alkaline solution, followed by acid hydrolysis of the resulting persulfate ester.
Experimental Protocol: The Elbs Persulfate Oxidation of a Phenol
-
Reactants: A phenol, this compound, and a base (e.g., sodium hydroxide (B78521) or potassium hydroxide).
-
Solvent: Water.
-
Procedure:
-
The phenol is dissolved in an aqueous solution of the base.
-
A solution of this compound is added dropwise to the cooled phenolate (B1203915) solution with stirring.
-
The reaction mixture is allowed to stand at room temperature for a period of time.
-
The intermediate persulfate ester is then hydrolyzed by heating with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to yield the dihydric phenol.
-
-
Work-up: The product is typically isolated by extraction or crystallization.
Quantitative Data for a Typical Elbs Oxidation
| Phenol Substrate | Product | Yield (%) |
| Phenol | p-Hydroquinone | 40-50 |
| p-Cresol | 2,5-Dihydroxytoluene | 30-40 |
The Boyland-Sims Oxidation (c. 1953)
Reported by E. Boyland and P. Sims, this reaction is analogous to the Elbs oxidation but involves the oxidation of anilines to ortho-aminophenols.[3][4] The reaction proceeds by treatment of an aniline (B41778) with this compound in an alkaline medium, followed by hydrolysis.
Experimental Protocol: The Boyland-Sims Oxidation of an Aniline
-
Reactants: An aniline, this compound, and a base (e.g., potassium hydroxide).
-
Solvent: Water.
-
Procedure:
-
The aniline is suspended or dissolved in an aqueous solution of the base.
-
An aqueous solution of this compound is added portion-wise to the stirred aniline solution at or below room temperature.
-
The reaction mixture is stirred for an extended period.
-
The resulting o-aminophenyl sulfate is hydrolyzed by heating with acid to afford the o-aminophenol.
-
-
Work-up: The product is isolated after neutralization and extraction.
Quantitative Data for a Typical Boyland-Sims Oxidation
| Aniline Substrate | Product | Yield (%) |
| Aniline | o-Aminophenol | 25-35 |
| 4-Methylaniline | 2-Amino-5-methylphenol | 30-40 |
Conclusion
From its serendipitous discovery in an electrochemical cell to its widespread application in polymer and synthetic organic chemistry, this compound has had a profound impact on the chemical sciences. Its unique properties as a strong, yet manageable, water-soluble oxidizing agent have secured its place as a fundamental reagent in both academic research and industrial processes. The historical development of its applications, from the foundational work of Marshall to the elegant synthetic methods of Elbs, Boyland, and Sims, underscores the enduring importance of this versatile compound. This guide serves as a testament to the rich history and ongoing utility of this compound, providing a valuable resource for the next generation of scientists and innovators.
References
Methodological & Application
Application Note: Potassium Persulfate in Styrene Emulsion Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emulsion polymerization is a versatile technique used extensively to produce a wide range of polymers, including polystyrene. This method involves polymerizing a monomer, such as styrene (B11656), in an emulsion with water, a surfactant, and an initiator. Potassium persulfate (KPS, K₂S₂O₈) is a highly common water-soluble initiator for this process.[1][2] Its primary role is to generate free radicals when heated, which kickstarts the polymerization process.[2][3]
In the aqueous phase, thermally decomposed persulfate ions form sulfate (B86663) radical anions. These radicals initiate the polymerization of styrene monomers within micelles, leading to the formation of stable polymer latex particles.[2][4] The properties of the final polystyrene, such as molecular weight and particle size, can be precisely controlled by adjusting reaction parameters like initiator concentration, temperature, and the presence of chain transfer agents.[5][6] This document provides detailed protocols and data for the emulsion polymerization of styrene using this compound.
Mechanism of Initiation
This compound initiates polymerization through thermal decomposition in the aqueous phase, generating highly reactive sulfate free radicals (SO₄⁻•). These radicals react with styrene monomers dissolved in the water phase or within the surfactant micelles to form an oligomeric radical. This radical then propagates by adding more monomer units, leading to the growth of a polymer chain.
Experimental Protocols
This section outlines a standard laboratory procedure for the batch emulsion polymerization of styrene using this compound as the initiator.
3.1. Materials and Reagents
-
Styrene Monomer (inhibitor removed)
-
Deionized Water
-
This compound (KPS)
-
Sodium Dodecyl Sulfate (SDS)
-
Sodium Chloride (NaCl)
-
Toluene
-
Propanol
-
Nitrogen Gas (for purging)
3.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer or magnetic stirrer/hot plate
-
Heating mantle or water bath
-
Thermometer or thermocouple
-
Nitrogen inlet
-
Erlenmeyer flask
3.3. Experimental Workflow Diagram
References
- 1. atamankimya.com [atamankimya.com]
- 2. calibrechem.com [calibrechem.com]
- 3. Application of this compound in polymerization i... [sawaint.com]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. Control of molecular weight of polystyrene using the reverse iodine transfer polymerization (RITP)-emulsion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Optimal Concentration of Potassium Persulfate for Initiating Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium persulfate (K₂S₂O₈), also known as KPS, is a highly efficient, water-soluble thermal initiator widely used in free-radical polymerization.[1] It is integral to the synthesis of a variety of commercially important polymers, including acrylics, vinyls, and styrene-based copolymers, which have applications in paints, adhesives, textiles, and drug delivery systems.[1][2] KPS's utility stems from its ability to generate sulfate (B86663) free radicals when heated in an aqueous solution, which in turn initiate the polymerization chain reaction.[1][3]
The "optimal" concentration of KPS is not a single value but rather a range that is highly dependent on the specific monomer, the desired polymer characteristics (e.g., molecular weight, conversion rate), the polymerization technique employed, and the reaction temperature. Understanding the interplay of these factors is crucial for controlling the polymerization process and achieving the desired material properties. These notes provide a guide to determining the optimal KPS concentration for various applications.
Mechanism of Initiation
This compound initiates polymerization through the thermal decomposition of the persulfate dianion ([S₂O₈]²⁻) in an aqueous solution. Upon heating, the peroxide bond in the persulfate ion undergoes homolytic cleavage to generate two highly reactive sulfate anion radicals ([SO₄]•⁻).[1][4] These radicals then attack monomer molecules, creating monomer radicals and initiating the polymer chain growth.[1][5] This process is fundamental to various polymerization techniques, including solution, emulsion, and precipitation polymerization.[3]
Caption: Mechanism of free-radical generation and polymerization initiation by KPS.
Factors Influencing Optimal KPS Concentration
The selection of an appropriate KPS concentration is a critical step in polymer synthesis. An excessively high concentration can lead to rapid initiator decomposition, generating a high concentration of radicals that favors termination reactions over propagation, resulting in low molecular weight oligomers.[6] Conversely, a very low concentration may result in slow polymerization rates and incomplete monomer conversion.
Key factors to consider include:
-
Monomer Type: Different monomers exhibit varying reactivities. Highly reactive monomers may require lower initiator concentrations to control the polymerization rate and heat generation.
-
Polymerization Technique:
-
Emulsion Polymerization: KPS is a common choice due to its water solubility. Concentrations often range from 0.1 to 0.2% of the aqueous phase.[7]
-
Solution Polymerization: The concentration is typically calculated based on the molar ratio to the monomer.
-
Precipitation Polymerization: The initiator concentration can influence the final particle size and stability of the dispersion.[8]
-
-
Desired Polymer Properties:
-
Molecular Weight: Generally, increasing the initiator concentration leads to a decrease in the average molecular weight of the polymer, as more polymer chains are initiated simultaneously.[9][10]
-
Conversion Rate: A higher initiator concentration typically increases the rate of polymerization.[11][12]
-
-
Reaction Temperature: The rate of KPS decomposition is temperature-dependent. Higher temperatures accelerate radical formation.[6] A common practice is to select a temperature where the initiator's half-life is around 10 hours (e.g., 60°C for KPS in water).[6]
Data Presentation: KPS Concentration in Various Polymerization Systems
The following tables summarize KPS concentrations used in various polymerization systems as reported in the literature. These values serve as a starting point for optimization.
Table 1: Solution Polymerization of Acrylic Monomers
| Monomer | KPS Concentration | Temperature (°C) | Key Observations | Reference(s) |
|---|---|---|---|---|
| Acrylic Acid (AA) | 0.1 wt% (relative to monomer) | 200 | Rapid polymerization (5.2 s), 60.3% conversion. | [6] |
| Acrylic Acid (AA) | 0.24 g in 720 ml water for 76 ml AA | 80 | Produced poly(acrylic acid) with a viscosity average molecular weight of 150,000 g/mol . | [9] |
| 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPSA) | 0.064 to 5.980 g/L | 70 | Initiator concentration influences particle size and Lower Critical Solution Temperature (LCST). | [8] |
| Acrylamide (AM) | 0.9–2.6 mmol/L | 40–65 | Rate of polymerization (Rp) = k[K₂S₂O₈]⁰·⁵[M]¹·³⁵. | [13] |
| Acrylamide (AM) | 2.25 x 10⁻³ mol/l | 55 | Rate of polymerization (Rpo) = k[K₂S₂O₈]⁰·⁵[M]¹·²⁶. |[12] |
Table 2: Emulsion and Precipitation Polymerization
| Monomer(s) | Polymerization Type | KPS Concentration | Temperature (°C) | Key Observations | Reference(s) |
|---|---|---|---|---|---|
| n-Butyl Methacrylate (BMA) | Emulsion | 0.43 - 6.8 mM | 70 | Reaction rate increases with initiator concentration. | [14] |
| Acrylonitrile (AN) & Methyl Methacrylate (MMA) | Precipitation | 0.1 M | 55 | Used in a 70/30 water/ethanol co-solvent system. | [15] |
| Methyl Methacrylate (MMA) | Emulsion | 2.5 g (in total recipe) | 70 | Gave a good conversion and satisfactory rate of polymerization. | [16] |
| Styrene, Butadiene | Emulsion | 0.10–0.2% in aqueous layer | - | A convenient concentration range for these monomers. |[7] |
Experimental Protocols
Below are detailed protocols adapted from literature for key polymerization techniques using KPS.
Protocol 1: Solution Polymerization of Acrylic Acid (AA)
This protocol is adapted from a method for synthesizing poly(acrylic acid) in an aqueous solution.[9]
Materials:
-
Acrylic Acid (AA), inhibitor removed
-
This compound (KPS)
-
Deionized Water
-
Nitrogen gas source
-
Reaction vessel (e.g., three-neck round-bottom flask) equipped with a condenser, nitrogen inlet, and mechanical stirrer.
Procedure:
-
To the reaction vessel, add 720 mL of deionized water.
-
Begin stirring and purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
In a separate container, dissolve 0.24 g of KPS in a small amount of deionized water.
-
Add 76 mL of acrylic acid to the reaction vessel.
-
Heat the reaction mixture to 80°C using a water bath or heating mantle.
-
Once the temperature has stabilized, add the KPS solution to the reaction vessel to initiate polymerization.
-
Maintain the reaction at 80°C under nitrogen for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature. The resulting polymer solution can be purified by dialysis against distilled water to remove unreacted monomer and initiator.
Protocol 2: Surfactant-Free Precipitation Polymerization of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPSA)
This protocol is based on the synthesis of thermosensitive PAMPSA microparticles.[8]
Materials:
-
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPSA)
-
This compound (KPS)
-
Deionized Water
-
Nitrogen gas source
-
Reaction vessel with condenser, nitrogen inlet, and magnetic stirrer.
Procedure:
-
Prepare a 1000 mL total volume reaction. Dissolve ~9.15 g of AMPSA in deionized water.
-
The KPS concentration is varied to study its effect. For a monomer to radical molar ratio of 1:0.1, dissolve the corresponding amount of KPS (e.g., ~0.598 g) in deionized water.
-
Transfer the KPS solution to the reaction vessel and heat to 70°C while stirring and bubbling nitrogen through the solution.
-
After approximately 10 minutes of nitrogen bubbling, introduce the heated (~40°C) aqueous AMPSA solution to the reaction system to start the polymerization.
-
Carry out the polymerization for 6 hours at a constant temperature of 70 ± 1°C under a nitrogen flow with continuous stirring.
-
After polymerization, allow the reaction mixture to cool to ambient temperature for approximately 15 hours.
-
Purify the synthesized microparticles via dialysis against stirring distilled water at room temperature.
Protocol 3: Batch Emulsion Polymerization of Methyl Methacrylate (MMA)
This protocol outlines the synthesis of Polymethyl Methacrylate (PMMA) via emulsion polymerization.[16]
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
This compound (KPS)
-
Surfactant (e.g., Sodium Oleate)
-
Deionized Water
-
Nitrogen gas source
-
Stirred-tank reactor with mechanical stirring and temperature control.
Procedure:
-
Charge the reactor with pre-weighed surfactant and deionized water.
-
Add the MMA monomer to the reactor.
-
Evacuate the reactor using a vacuum pump and then introduce a constant supply of nitrogen to ensure an inert atmosphere.
-
Set the mechanical stirring to 700-750 rpm.
-
Heat the reactor system to a constant temperature of 70°C.
-
Initiate the polymerization by adding the KPS initiator (e.g., 2.5 g, as specified in the reference for their particular system size).
-
Monitor the reaction progress by taking samples over time to analyze the degree of conversion.
-
Once the desired conversion is reached, cool the reactor to stop the polymerization. The resulting product is a stable dispersion of polymer particles (latex).
Visualizations
Caption: A typical experimental workflow for polymerization using a KPS initiator.
Caption: Relationship between KPS concentration and key polymerization outcomes.
Conclusion
This compound is a versatile and effective initiator for free-radical polymerization in aqueous systems. The optimal concentration is highly dependent on the specific experimental goals. In general, a higher KPS concentration leads to a faster reaction rate and lower polymer molecular weight. Conversely, a lower concentration results in a slower rate and higher molecular weight. The provided data tables and protocols offer a solid foundation for researchers to develop and optimize their polymerization processes. It is recommended to perform preliminary experiments varying the KPS concentration to determine the ideal conditions for achieving the desired polymer properties for a specific application.
References
- 1. nbinno.com [nbinno.com]
- 2. Application of this compound in polymerization i... [sawaint.com]
- 3. The Specific Functions of this compound Initiator - Fujian ZhanHua Chemical Co., Ltd [en.zhhgchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Polymer Molecular Weight on Adsorption and Flocculation in Aqueous Kaolinite Suspensions Dosed with Nonionic Polyacrylamides [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic Study of PMMA Synthesis by Batch Emulsion Polymerization – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Water Decontamination Using Potassium Persulfate-Based Advanced Oxidation Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS) to degrade recalcitrant organic pollutants.[1] Among these, sulfate (B86663) radical-based AOPs (SR-AOPs) using potassium persulfate (K₂S₂O₈), also known as persulfate (PS), have garnered significant attention.[2] Persulfate is a strong oxidant, but its reaction with many contaminants is slow.[3] Therefore, activation is required to generate potent sulfate radicals (SO₄•⁻), which possess a high redox potential (2.5–3.1 V) and a longer half-life (30–40 µs) compared to hydroxyl radicals.[4][5] This makes SR-AOPs highly effective for the degradation of a wide range of persistent organic pollutants, including pharmaceuticals, pesticides, and industrial dyes.[6][7]
This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in AOPs for water decontamination.
Persulfate Activation Mechanisms
The core of SR-AOPs lies in the efficient activation of the persulfate ion (S₂O₈²⁻) to break the peroxide bond (-O-O-) and generate sulfate radicals (SO₄•⁻).[5] Several activation methods have been developed, broadly categorized as physical and chemical activation.[2]
Key Activation Pathways:
-
Radical Pathways: The primary pathway involves the generation of sulfate radicals (SO₄•⁻). Under certain conditions, hydroxyl radicals (•OH) can also be formed. These radicals are non-selective and can degrade a wide array of organic compounds.[8]
-
Non-Radical Pathways: Recent studies have also identified non-radical oxidation pathways, including direct electron transfer from the contaminant to the persulfate or catalyst and the involvement of singlet oxygen (¹O₂).[8][9] These pathways can be more selective towards certain pollutants.[9]
The dominant degradation mechanism is influenced by the activation method, pH of the solution, and the specific contaminant being targeted.[8][10]
Persulfate Activation and Pollutant Degradation Pathway
Figure 1. General mechanism of persulfate activation and subsequent degradation of organic pollutants.
Quantitative Data on Contaminant Degradation
The efficiency of persulfate-based AOPs is highly dependent on the activation method, contaminant type, and reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Degradation of Various Organic Pollutants using Heat-Activated Persulfate
| Contaminant | Initial Conc. (µM) | Persulfate Conc. (µM) | Temperature (°C) | pH | Degradation Efficiency (%) | Reaction Time | Reference |
| Diclofenac | 1 | 50 | 70 | 3 | >95% | Not Specified | [11] |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Not Specified | Not Specified | 60 | Not Specified | 99.1% | Not Specified | [3] |
| Trichloroethylene (TCE) | Not Specified | Not Specified | 20 | Not Specified | 7.6% | 10 h | [3] |
| Perfluorooctanoic acid (PFOA) | Not Specified | Not Specified | 90 | Not Specified | 99.3% | Not Specified | [3] |
| Petrochemical Wastewater (COD) | Not Specified | Not Specified | Not Specified | Not Specified | 94.3% | Not Specified | [5] |
| Petrochemical Wastewater (TOC) | Not Specified | Not Specified | Not Specified | Not Specified | 82.8% | Not Specified | [5] |
Table 2: Degradation of Organic Pollutants using Other Activation Methods
| Contaminant | Activation Method | Persulfate Conc. | Catalyst/Condition | Degradation Efficiency (%) | Reaction Time | Reference |
| Carbamazepine | Electrochemical (Ti/Pt anode) | 1-5 mmol/L | - | Increased with PS conc. | Not Specified | [5] |
| Phenacetin | Solar Irradiation | 0.3 mM | pH 7.0 | 100% | 10 min | [12] |
| Dairy Wastewater (COD) | Sonolysis (Ultrasound) | Not Specified | pH 3 | 62.9% - 68.3% | Not Specified | [5] |
| Pharmaceutical Wastewater (COD) | Ultrasound (20 kHz) | 100 mg/L | pH 5, 20% amplitude | 39.5% | 60 min | [13] |
Experimental Protocols
Below are detailed protocols for common persulfate activation experiments.
Protocol 1: Heat-Activated Persulfate Degradation of an Organic Contaminant
This protocol describes a typical batch experiment for the degradation of a target organic pollutant using thermally activated this compound.
1. Materials and Reagents:
-
Target organic contaminant (e.g., Diclofenac)
-
This compound (K₂S₂O₈)
-
Deionized water
-
Phosphate (B84403) buffer solutions (for pH adjustment)
-
Methanol (B129727) or Sodium Thiosulfate (B1220275) (quenching agent)[7]
-
Reaction vessels (e.g., amber glass vials with screw caps)
-
Thermostatic water bath or oven
-
Analytical instrument for contaminant quantification (e.g., HPLC, GC-MS)
2. Experimental Procedure:
-
Prepare a stock solution of the target contaminant in deionized water.
-
In a series of reaction vessels, add the appropriate volume of the contaminant stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 1 µM).[11]
-
Adjust the pH of the solutions using phosphate buffer to the desired level (e.g., pH 3, 7, 9).[11]
-
Preheat the reaction vessels to the desired temperature in a water bath (e.g., 70 °C).[11]
-
Prepare a fresh stock solution of this compound.
-
Initiate the reaction by adding a specific volume of the persulfate stock solution to each reaction vessel to achieve the desired concentration (e.g., 50 µM).[11]
-
At predetermined time intervals, withdraw samples from the reaction vessels.
-
Immediately quench the reaction in the samples by adding an excess of a quenching agent like methanol or sodium thiosulfate to stop the degradation process.[7]
-
Analyze the concentration of the remaining contaminant in the quenched samples using a suitable analytical method.
3. Controls:
-
A control experiment without the addition of persulfate should be run to assess any degradation due to temperature alone.
-
A control experiment at room temperature with persulfate should be conducted to evaluate the extent of non-activated persulfate oxidation.
Protocol 2: Fe²⁺-Activated Persulfate Degradation of an Organic Contaminant
This protocol outlines a procedure for a homogeneous catalytic activation of persulfate using ferrous iron.
1. Materials and Reagents:
-
Target organic contaminant
-
This compound (K₂S₂O₈)
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Deionized water
-
Sulfuric acid or sodium hydroxide (B78521) (for pH adjustment)
-
Methanol or Sodium Thiosulfate (quenching agent)
-
Reaction vessels
-
Magnetic stirrer
-
Analytical instrument for contaminant quantification
2. Experimental Procedure:
-
Prepare stock solutions of the target contaminant, this compound, and ferrous sulfate.
-
In a reaction vessel, add the contaminant stock solution and dilute with deionized water to the desired volume and concentration.
-
Adjust the initial pH of the solution. Acidic conditions are often preferred for Fe²⁺ activation to prevent the precipitation of iron hydroxides.[14]
-
Place the reaction vessel on a magnetic stirrer.
-
Add the desired amount of ferrous sulfate solution to the reaction vessel.
-
Initiate the degradation reaction by adding the this compound solution.
-
Collect samples at regular intervals and quench the reaction immediately.
-
Analyze the samples for the concentration of the target contaminant.
Experimental Workflow for a Typical AOP Study
Figure 2. A standard experimental workflow for investigating the degradation of a contaminant using persulfate-based AOPs.
Analytical Methods
Accurate quantification of both the persulfate oxidant and the target contaminants is crucial for reliable experimental results.
Table 3: Common Analytical Methods
| Analyte | Method | Principle | Reference | | :--- | :--- | :--- | | This compound | Iodometric Titration | Persulfate oxidizes iodide to iodine, which is then titrated with a standard thiosulfate solution. |[15] | | | Spectrophotometry | Colorimetric methods based on the oxidation of specific reagents. |[15][16] | | | Ion Chromatography | Separation and quantification of the persulfate anion. |[15][16] | | | HPLC-based methods | Rapid and reproducible quantification. |[17] | | Organic Contaminants | High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile or thermally labile compounds. |[18] | | | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile compounds. |[18] | | | UV-Vis Spectroscopy | Measurement of the absorbance of light by the contaminant. |[18] |
Conclusion
This compound-based AOPs offer a versatile and powerful platform for the remediation of contaminated water. The effectiveness of the treatment is highly tunable through the choice of activation method and the control of reaction parameters such as pH and temperature. The protocols and data presented here provide a foundational guide for researchers and professionals to design and execute robust experiments in this field. Further research is ongoing to optimize catalyst development, understand complex degradation pathways, and scale up these promising technologies for real-world applications.[19]
References
- 1. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 2. A comprehensive review on persulfate activation treatment of wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Persulfate for Groundwater Remediation: From Bench Studies to Application [mdpi.com]
- 4. A Review Study on Sulfate-Radical-Based Advanced Oxidation Processes for Domestic/Industrial Wastewater Treatment: Degradation, Efficiency, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A Review Study on Sulfate-Radical-Based Advanced Oxidation Processes for Domestic/Industrial Wastewater Treatment: Degradation, Efficiency, and Mechanism [frontiersin.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulfate Radical-Based Degradation of Organic Pollutants: A Review on Application of Metal-Organic Frameworks as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iwaponline.com [iwaponline.com]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Current analytical methods for the determination of persulfate in aqueous solutions: A historical review - East China Normal University [pure.ecnu.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Surface Modification of Polymers Using Potassium Persulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the surface modification of various polymers using potassium persulfate (KPS). This powerful oxidizing agent can be utilized to introduce functional groups, such as hydroxyl groups, onto polymer surfaces or to initiate the grafting of monomers, thereby altering the surface properties for a wide range of applications, including improved wettability, adhesion, and biocompatibility.
Introduction to Polymer Surface Modification with this compound
This compound (K₂S₂O₈) is a water-soluble, strong oxidizing agent that is commonly used as a polymerization initiator.[1] In the context of polymer surface modification, KPS, upon thermal decomposition in an aqueous solution, generates highly reactive sulfate (B86663) radical anions (SO₄•⁻). These radicals can abstract hydrogen atoms from the polymer backbone, creating macro-radicals on the surface. These surface radicals can then react with water to form hydroxyl groups (hydroxylation) or initiate the polymerization of monomers present in the solution, leading to the formation of a grafted polymer layer on the surface. This method offers a versatile and effective way to tailor the surface chemistry of polymers without altering their bulk properties.
Experimental Protocols
Protocol for Surface Hydroxylation of Polypropylene (B1209903) (PP)
This protocol describes the introduction of hydroxyl groups onto the surface of polypropylene, a non-polar polymer, to enhance its hydrophilicity.
Materials:
-
Polypropylene (PP) films or powder
-
This compound (K₂S₂O₈)
-
Deionized water
-
Nitrogen gas
-
Acetone (B3395972) (for cleaning)
-
Reaction vessel with a condenser and nitrogen inlet
-
Magnetic stirrer and hot plate
-
Oven
Procedure:
-
Cleaning: Thoroughly clean the polypropylene substrate by sonicating it in acetone for 15 minutes, followed by rinsing with deionized water. Dry the substrate in an oven at 50°C.
-
Reaction Setup: Place the cleaned and dried PP substrate into the reaction vessel. Add a freshly prepared aqueous solution of this compound. The concentration of KPS can be varied to control the degree of hydroxylation.[2]
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 30 minutes to remove any dissolved oxygen, which can interfere with the radical reactions. Maintain a nitrogen atmosphere throughout the reaction.
-
Reaction: Heat the solution to the desired reaction temperature (typically 60-80°C) with continuous stirring. The reaction time can be varied from 1 to 4 hours.[3]
-
Washing: After the reaction, cool the vessel to room temperature. Remove the modified PP substrate and wash it thoroughly with copious amounts of deionized water to remove any unreacted KPS and byproducts.
-
Drying: Dry the hydroxylated PP substrate in an oven at 50°C to a constant weight.
-
Characterization: The modified surface can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the introduction of oxygen-containing functional groups and water contact angle measurements to assess the change in hydrophilicity.[2]
Protocol for Graft Polymerization of N-vinyl imidazole (B134444) onto Sodium Alginate
This protocol details the grafting of a vinyl monomer, N-vinyl imidazole, onto a natural polymer, sodium alginate, to introduce new functionalities.
Materials:
-
Sodium alginate
-
N-vinyl imidazole (NVI)
-
This compound (KPS)
-
Deionized water
-
Acetone
-
Three-necked flask with a condenser and nitrogen inlet
-
Magnetic stirrer and hot plate
Procedure:
-
Dissolution of Sodium Alginate: Dissolve a specific amount of sodium alginate (e.g., 0.5 g) in deionized water (e.g., 20 mL) in the three-necked flask with vigorous stirring under a nitrogen gas flow.[3]
-
Addition of Monomer and Initiator: To the sodium alginate solution, add the desired amount of N-vinyl imidazole monomer. Subsequently, add the this compound initiator (an optimal concentration was found to be 4 x 10⁻² mol L⁻¹ in one study).[3]
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 4 hours with continuous stirring under a nitrogen atmosphere.[3]
-
Precipitation and Purification: After the reaction, cool the mixture to room temperature. Precipitate the grafted copolymer by adding the reaction mixture to cold acetone.
-
Drying: Filter the precipitate and dry it to a constant weight.
-
Characterization: The grafting can be confirmed and quantified by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and thermogravimetric analysis (TGA).
Data Presentation
The following tables summarize quantitative data from studies on polymer surface modification using this compound.
Table 1: Effect of this compound Concentration on Grafting Yield
| KPS Concentration (mol L⁻¹) | Graft Yield (%) | Grafting Efficiency (%) |
| 1 x 10⁻² | ~85 | ~75 |
| 2 x 10⁻² | ~105 | ~85 |
| 3 x 10⁻² | ~115 | ~90 |
| 4 x 10⁻² | ~120 | ~95 |
| 5 x 10⁻² | ~110 | ~88 |
Data adapted from a study on grafting N-vinyl imidazole onto sodium alginate.[3]
Table 2: Surface Characterization of Modified Polypropylene
| Treatment | O/C Atomic Ratio (from XPS) | Water Contact Angle (°) |
| Untreated Polypropylene | 0.0 | 102 ± 2 |
| KPS Treated Polypropylene | 0.15 ± 0.03 | 75 ± 3 |
This table presents typical expected values based on literature. Actual values may vary depending on the specific reaction conditions.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical mechanism and the general experimental workflow for the surface modification of polymers using this compound.
Caption: Mechanism of polymer surface modification by KPS.
Caption: Experimental workflow for polymer surface modification.
References
Application of Potassium Persulfate in the Synthesis of Hydrogels: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium persulfate (KPS) is a widely utilized and highly efficient water-soluble initiator for free-radical polymerization, making it a cornerstone in the synthesis of a diverse range of hydrogels. Its primary function is to generate sulfate (B86663) free radicals (SO₄•⁻) upon thermal or chemical activation, which then initiate the polymerization of vinyl monomers to form the crosslinked polymeric network characteristic of hydrogels.[1] This versatility allows for the fabrication of hydrogels with tailored properties for various applications, including drug delivery, tissue engineering, and biosensors.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in hydrogel synthesis, with a focus on creating reproducible and well-characterized materials.
Mechanism of Initiation
This compound initiates polymerization through the generation of sulfate free radicals. This process can be activated by heat or through a redox reaction with an accelerator, such as N,N,N′,N′-tetramethylethylenediamine (TEMED).[4][5]
-
Thermal Initiation: When heated, the persulfate ion (S₂O₈²⁻) undergoes homolytic cleavage to produce two sulfate radical anions (SO₄•⁻).[1] These highly reactive radicals then attack a monomer molecule, creating a monomer radical and initiating the polymer chain growth.[1] The polymerization rate is influenced by temperature, with higher temperatures leading to a faster rate of radical generation and, consequently, a more rapid polymerization.[6]
-
Redox Initiation: In a redox initiation system, KPS is paired with a reducing agent (accelerator) like TEMED. The accelerator facilitates the decomposition of the persulfate ion at a lower temperature, leading to the rapid generation of free radicals.[4] This method is advantageous for polymerizations that need to be conducted at or near room temperature.
Applications in Hydrogel Synthesis
This compound is a versatile initiator used in the synthesis of various types of hydrogels:
-
Thermoresponsive Hydrogels: KPS is employed to initiate the polymerization of monomers like N-isopropylacrylamide (NIPAM) to create hydrogels that exhibit a lower critical solution temperature (LCST).[7][8] These hydrogels undergo a reversible sol-gel transition in response to temperature changes, making them useful for injectable drug delivery systems.[8]
-
pH-Sensitive Hydrogels: Hydrogels that respond to changes in pH are often synthesized using KPS.[9][10][11] Monomers containing acidic or basic functional groups, such as acrylic acid (AA) or methacrylic acid (MAA), are copolymerized to create networks that swell or shrink in response to specific pH environments, enabling targeted drug release in different parts of the gastrointestinal tract.[9][10][12][13]
-
Self-Healing and High-Strength Hydrogels: KPS can be used in the fabrication of advanced hydrogels with enhanced mechanical properties and self-healing capabilities.[14][15] By controlling the initiation and polymerization kinetics, it is possible to create robust double-network hydrogels or hydrogels with dynamic crosslinks.[16]
-
Biodegradable Hydrogels: In combination with natural polymers like chitosan (B1678972) or cellulose, KPS can initiate graft copolymerization to produce biodegradable hydrogels for wound dressing and agricultural applications.[17][18]
Experimental Protocols
Below are representative protocols for the synthesis of different types of hydrogels using this compound as an initiator.
Protocol 1: Synthesis of a Basic Poly(acrylamide) Hydrogel
This protocol describes the synthesis of a simple, chemically crosslinked poly(acrylamide) (PAAm) hydrogel using thermal initiation.
Materials:
-
Acrylamide (AAm) monomer
-
N,N'-methylenebisacrylamide (MBA) crosslinker
-
This compound (KPS) initiator
-
Deionized water
Procedure:
-
Prepare an aqueous solution containing the desired concentrations of AAm and MBA.
-
Degas the solution by bubbling nitrogen gas through it for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the KPS initiator to the solution and mix until fully dissolved.
-
Pour the solution into a mold of the desired shape.
-
Place the mold in an oven or water bath at a specific temperature (e.g., 50-70°C) to initiate polymerization.[15]
-
Allow the polymerization to proceed for a set amount of time (e.g., 2-24 hours) until a solid hydrogel is formed.
-
After gelation, immerse the hydrogel in a large volume of deionized water to remove any unreacted monomers and initiator. The water should be changed periodically over 2-3 days.
Protocol 2: Synthesis of a pH-Sensitive Poly(acrylic acid)-based Hydrogel
This protocol details the synthesis of a pH-responsive hydrogel using a redox initiation system at room temperature.[10]
Materials:
-
Acrylic acid (AA) monomer
-
Poly(ethylene glycol) (PEG) polymer
-
N,N'-methylenebisacrylamide (MBA) crosslinker
-
This compound (KPS) initiator
-
N,N,N′,N′-tetramethylethylenediamine (TEMED) accelerator
-
Deionized water
Procedure:
-
Dissolve PEG in deionized water.
-
Add acrylic acid and MBA to the PEG solution and mix thoroughly.
-
Degas the solution with nitrogen for 15-30 minutes.
-
Add the KPS solution to the monomer mixture and stir.
-
Add TEMED to the solution to initiate polymerization. The gelation should begin shortly after.
-
Allow the hydrogel to cure at room temperature for several hours or overnight.
-
Purify the resulting hydrogel by washing it extensively with deionized water.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of hydrogels using this compound as an initiator, compiled from various studies.
Table 1: Reaction Conditions for Hydrogel Synthesis
| Hydrogel Type | Monomer(s) | Crosslinker | Initiator (KPS) | Temperature (°C) | Gelation Time | Reference |
| Poly(acrylamide) | Acrylamide (15% w/v) | - | 0.15% w/v | 70 | ~7 hours | [15] |
| Thermoresponsive | N-isopropylacrylamide | N,N'-methylenebisacrylamide | Varies | 70 | Not Specified | [7] |
| pH-Sensitive | Acrylic Acid, Poly(ethylene glycol) | N,N'-methylenebisacrylamide | Constant | Room Temp. | Not Specified | [10] |
| Cellulose-g-PAAM | Acrylamide | - | 1-1.5% | Microwave | Not Specified | [17] |
| Chitosan-based | Acrylic Acid/Methacrylic Acid | - | Varies | Room Temp. | Not Specified | [19] |
Table 2: Influence of KPS Concentration on Hydrogel Properties
| Hydrogel System | KPS Concentration | Effect on Swelling Capacity | Effect on Mechanical Properties | Reference |
| Banana Peel Cellulose-g-PAAM | Increasing (1% to 1.5%) | Decreased | Not Specified | [17] |
| Water Hyacinth Cellulose-g-PAAM | Increasing (0.05g to 0.15g) | Decreased | Not Specified | [18] |
| Thermosensitive Microparticles | Decreasing (1:1 to 1:0.01 monomer:initiator) | Not Specified, affects particle size | Not Specified | [20] |
| Poly(acrylamide) | Not Varied | Not Applicable | Tensile strength of 1.55 MPa with redox initiation | [14] |
Troubleshooting and Considerations
-
Incomplete Polymerization: This can be caused by the presence of oxygen, insufficient initiator concentration, or low temperature. Ensure proper degassing and optimize initiator concentration and temperature.
-
Brittle Hydrogels: High concentrations of crosslinker can lead to brittle hydrogels. The crosslinker concentration should be optimized to achieve the desired mechanical properties.
-
Variability in Gelation Time: The gelation time can be influenced by temperature, initiator and accelerator concentrations, and the presence of inhibitors.[21] For reproducible results, these parameters must be carefully controlled.
-
Safety: Acrylamide is a neurotoxin and should be handled with appropriate personal protective equipment. KPS is a strong oxidizing agent and should be stored away from combustible materials.
Conclusion
This compound is a highly effective and versatile initiator for the synthesis of a wide array of hydrogels. By carefully controlling the reaction conditions, such as temperature and initiator concentration, researchers can tailor the properties of the resulting hydrogels to suit specific applications in drug delivery, tissue engineering, and beyond. The protocols and data provided in this document serve as a valuable resource for the development and characterization of KPS-initiated hydrogels.
References
- 1. nbinno.com [nbinno.com]
- 2. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the self-recovery and mechanical property of hydrogels by macromolecular microspheres with thermal and redox initiation systems - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00317J [pubs.rsc.org]
- 5. Recent advances in the synthesis of smart hydrogels - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00193K [pubs.rsc.org]
- 6. Design and characterization of high-performance energetic hydrogels with enhanced mechanical and explosive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of this compound in polymerization i... [sawaint.com]
- 8. Thermo-Responsive Hydrogels: From Recent Progress to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Chemically Cross-Linked pH-Sensitive Hydrogels for the Sustained Delivery of Ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US5904927A - Drug delivery using pH-sensitive semi-interpenetrating network hydrogels - Google Patents [patents.google.com]
- 14. Enhancing the self-recovery and mechanical property of hydrogels by macromolecular microspheres with thermal and redox initiation systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Preparation of conductive self-healing hydrogels via an interpenetrating polymer network method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 18. researchgate.net [researchgate.net]
- 19. Design and Preparation of New Multifunctional Hydrogels Based on Chitosan/Acrylic Polymers for Drug Delivery and Wound Dressing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarsmine.mst.edu [scholarsmine.mst.edu]
Application Note: Potassium Persulfate as an Etchant for Printed Circuit Boards
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
The fabrication of printed circuit boards (PCBs) is a fundamental process in the development of electronic devices, including specialized laboratory equipment and instrumentation. A critical step in this fabrication is chemical etching, where unwanted copper is selectively removed from a copper-clad laminate to reveal the desired circuit pattern. While various etchants are available, potassium persulfate (K₂S₂O₈) serves as a powerful oxidizing agent and a viable alternative to more traditional etchants like ferric chloride (FeCl₃).[1][2][3] Persulfate-based etchants are favored for their clear solutions, which allow for visual monitoring of the etching process, and their ability to produce clean, sharp track edges.[4][5] This application note provides detailed protocols, quantitative data, and safety guidelines for the use of this compound in PCB etching for research and development applications.
2.0 Chemical Mechanism of Etching
This compound is a strong oxidizer.[6] When dissolved in water, it dissociates to form potassium (K⁺) and persulfate (S₂O₈²⁻) ions. The persulfate ion is responsible for the etching action, oxidizing solid metallic copper (Cu) to soluble copper(II) ions (Cu²⁺), which are then removed from the board.[6][7] This process effectively dissolves the unwanted copper into the solution. The simplified overall reaction is:
K₂S₂O₈ + Cu → CuSO₄ + K₂SO₄ [8]
The solution will turn a familiar blue-green color as the concentration of copper(II) sulfate (B86663) increases during the etching process.[6][9]
3.0 Comparison with Ferric Chloride
This compound offers several advantages over ferric chloride, the most common traditional etchant. However, it also has limitations that must be considered for specific applications.
| Feature | This compound (K₂S₂O₈) | Ferric Chloride (FeCl₃) |
| Solution Appearance | Clear, colorless solution; turns blue as copper dissolves.[5][9][10] | Opaque, dark brown liquid.[10] |
| Process Monitoring | Easy to visually monitor the etching progress.[4][5] | Difficult to see the board during the process.[10] |
| Cleanliness | Does not cause staining on boards, equipment, or clothing.[4][5] | Causes severe, difficult-to-remove brown stains.[5][10] |
| Etch Quality | Produces clean, sharp and well-defined track edges.[4] | Can be more aggressive, potentially leading to undercutting. |
| Etching Speed | Generally less aggressive than FeCl₃; rate is highly dependent on temperature.[10] | Highly aggressive and effective, even at room temperature.[5][10] |
| Safety & Handling | Strong oxidizer; dust can be an irritant.[11][12][13] | Highly corrosive; fumes are slightly toxic.[10] |
| Waste Disposal | Spent solution is hazardous due to dissolved copper.[14] | Spent solution is hazardous, corrosive, and stains.[10] |
| Shelf Life | Decomposes over time, especially in solution (3-5 days).[7][9] | Long shelf life.[15] |
4.0 Mandatory Visualizations
.dot
Caption: Chemical pathway for copper etching.
.dot
Caption: Experimental workflow for PCB etching.
5.0 Experimental Protocols
5.1 Safety Precautions
This compound is a strong oxidizing agent and may intensify fire; it is also harmful if swallowed and causes skin and eye irritation.[11] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[12][16] Work in a well-ventilated area or under a fume hood to avoid inhaling dust when handling the powder.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Keep away from combustible materials, heat, sparks, and open flames.[13][16]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[11][13] Do not store near combustible or organic materials.[1][13]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[11] If in eyes, rinse cautiously with water for several minutes.[12] If swallowed, call a poison center or doctor.[13]
5.2 Protocol 1: Standard Etchant Preparation
This protocol describes the preparation of a standard this compound etching solution. The concentration can be adjusted based on the desired etch rate.
| Component | Concentration (g/L) | Function |
| This compound (K₂S₂O₈) | 100 - 250 g/L | Primary Oxidizing Agent |
| Sulfuric Acid (H₂SO₄) 96% | 10 - 20 mL/L (Optional) | Stabilizer / Rate Enhancer |
| Deionized Water | To make 1 L | Solvent |
Methodology:
-
Measure 800 mL of deionized water into a suitable glass or chemical-resistant plastic beaker.
-
Gently heat the water to approximately 40-50°C. This aids in dissolving the salt and provides an optimal starting temperature for etching.
-
Slowly and carefully weigh the desired amount of this compound powder (e.g., 200g for a 20% solution).
-
While stirring continuously, slowly add the this compound powder to the warm water. Avoid creating dust. Continue stirring until all crystals are fully dissolved.
-
If using, carefully add the specified volume of concentrated sulfuric acid to the solution. Caution: Always add acid to water, never the other way around.
-
Add deionized water to reach a final volume of 1 L and stir to ensure a homogenous solution.
-
The prepared etchant is now ready for use. Note that the solution has a limited lifespan and should ideally be used within 3-5 days.[7]
5.3 Protocol 2: PCB Etching Procedure
Methodology:
-
Surface Preparation: Ensure the copper-clad board is thoroughly cleaned. Scour the surface with fine steel wool or an abrasive pad to remove any oxide layer and oils, then rinse with deionized water and dry completely.
-
Masking: Apply the etch resist (e.g., transferred toner, photoresist) that defines the desired circuit pattern. Ensure the resist is fully cured or hardened according to its specifications.
-
Etching:
-
Pour the prepared etchant into a chemical-resistant tray or tank.
-
Heat the solution to the desired operating temperature (typically 40-55°C). Higher temperatures significantly increase the etch rate.[17]
-
Fully submerge the prepared PCB into the etchant, copper-side up.
-
Provide constant, gentle agitation by rocking the tray or using a magnetic stirrer.[17] Agitation is crucial for ensuring fresh etchant reaches the copper surface and for achieving a uniform etch.
-
-
Monitoring: Visually monitor the board through the clear solution. The etching is complete when all of the unprotected copper has been dissolved. This can take anywhere from 5 to 30 minutes depending on temperature, concentration, and copper thickness.
-
Completion & Rinsing:
-
Using plastic tongs, immediately remove the PCB from the etchant.
-
Rinse the board thoroughly under running water to halt the chemical reaction.
-
Perform a final rinse with deionized water and blow the board dry with compressed air.
-
-
Resist Removal: Remove the etch resist using an appropriate solvent (e.g., acetone (B3395972) for toner) to reveal the final copper circuit.
5.4 Protocol 3: Waste Management and Disposal
The spent etchant is hazardous due to its high concentration of dissolved copper ions.[9] It must not be poured down the drain.[14]
Methodology:
-
Collection: Collect all spent etchant and initial rinse water in a clearly labeled, sealed hazardous waste container.
-
Neutralization (On-site treatment):
-
In a well-ventilated area, slowly add a base such as sodium carbonate (washing soda) or sodium hydroxide (B78521) to the waste solution while stirring.[10][18]
-
This will precipitate the dissolved copper as insoluble copper carbonate or copper hydroxide sludge.
-
Monitor the pH and continue adding the base until the solution is neutral (pH ~7.0).
-
-
Separation and Disposal:
-
Allow the precipitate to settle to the bottom.
-
Decant the clear, neutral liquid, which can often be disposed of down the drain with running water (check local regulations).
-
The remaining sludge contains the copper and should be dried, bagged, and disposed of as hazardous solid waste.[10]
-
-
Professional Disposal: For larger quantities or if on-site treatment is not feasible, the collected hazardous waste must be disposed of through a licensed chemical waste disposal facility.[14][18]
6.0 Quantitative Data
Table 1: Etchant Composition and Operating Parameters
| Parameter | Recommended Range | Notes |
| K₂S₂O₈ Concentration | 100 - 250 g/L | Higher concentration increases etch rate but also cost. A 20% (200 g/L) solution is a common starting point.[4] |
| Operating Temperature | 40 - 55 °C | Etch rate approximately doubles with every 10°C increase.[17] Do not exceed 60°C to avoid rapid decomposition. |
| Agitation | Continuous, gentle | Essential for uniform etching and preventing saturation at the copper surface. |
| Additives | 1-3% Sulfuric Acid | Can stabilize the solution and enhance etching uniformity.[8] |
Table 2: Etch Rate Data (Ammonium Persulfate - Representative of Persulfates)
| Temperature (°C) | Approximate Etch Rate (nm/sec) | Approximate Etch Rate (µm/min) |
| 20 °C | 4 nm/sec | 0.24 µm/min |
| 30 °C | 6 nm/sec | 0.36 µm/min |
| 40 °C | 8 nm/sec | 0.48 µm/min |
| 50 °C | 16 nm/sec | 0.96 µm/min |
| Data derived from studies on Ammonium Persulfate (APS-100), which is chemically similar and provides a strong indication of performance for this compound. Actual rates may vary.[17] |
This compound is an effective and clean etchant for the fabrication of printed circuit boards in a research or laboratory setting. Its primary advantages of providing a clear etching solution and not staining equipment make it a user-friendly alternative to ferric chloride. By controlling key parameters such as temperature, concentration, and agitation, users can achieve precise and repeatable results. Adherence to rigorous safety and waste disposal protocols is paramount to ensure safe and environmentally responsible operation.
References
- 1. Chemical Formula this compound Reagent For Circuit Board Etching Polymer Initiation for sale – this compound manufacturer from china (121867567). [chemicals-additives.sell.everychina.com]
- 2. Ammonium, Potassium and Sodium Persulfates - Evonik Industries [active-oxygens.evonik.com]
- 3. pcbx.com [pcbx.com]
- 4. termopasty.com [termopasty.com]
- 5. qual-pro.com [qual-pro.com]
- 6. hackaday.com [hackaday.com]
- 7. p-m-services.co.uk [p-m-services.co.uk]
- 8. greatpcb.com [greatpcb.com]
- 9. eevblog.com [eevblog.com]
- 10. PCB Etchant Solutions - Engineering Technical - PCBway [pcbway.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. ictulsa.com [ictulsa.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. pcbgogo.com [pcbgogo.com]
- 15. thinkrobotics.com [thinkrobotics.com]
- 16. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 17. filelist.tudelft.nl [filelist.tudelft.nl]
- 18. prototypepcbassembly.com [prototypepcbassembly.com]
analytical methods for the determination of potassium persulfate concentration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of potassium persulfate (K₂S₂O₈) concentration in aqueous solutions. Accurate measurement of this compound is critical in various applications, including polymerization initiation, organic synthesis, and as a component in drug formulations. The following sections detail several robust analytical methods, including titrimetric, spectrophotometric, and chromatographic techniques.
Core Analytical Methods
A variety of analytical techniques can be employed to determine this compound concentration, each with its own advantages in terms of sensitivity, selectivity, and required instrumentation. The most common methods include:
-
Titrimetric Methods:
-
Iodometric Titration
-
Ferrous Salt Titration
-
-
Spectrophotometric Methods:
-
Modified Iodometric Method
-
Oxidative Decolorization of Azo Dyes
-
-
Chromatographic Methods:
-
Ion Chromatography
-
-
Electrochemical Methods:
-
Cyclic Voltammetry
-
The selection of an appropriate method will depend on the sample matrix, the expected concentration range of the this compound, and the available laboratory equipment.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described analytical methods, allowing for easy comparison.
| Analytical Method | Analyte | Typical Concentration Range | Limit of Detection (LOD) | Key Advantages |
| Iodometric Titration | This compound | 5 - 500 mg/L[1] | - | Simple, cost-effective, does not require sophisticated instrumentation. |
| Ferrous Salt Titration | Persulfate | Dependent on titrant concentration | - | Reliable and well-established method. |
| Spectrophotometry (Modified Iodometric) | Persulfate | 0 - 70 mM[2] | - | Rapid, simple, and suitable for site evaluation of in situ chemical oxidation (ISCO).[2] |
| Spectrophotometry (Azo Dye Decolorization) | Persulfate | 2.0 - 150 µmol/L[3][4] | 0.42 - 8.1 µmol/L[3][4] | High sensitivity, suitable for monitoring wastewater treatment.[3][4] |
| Ion Chromatography | Peroxydisulfate (B1198043) | 0.5 - 42 ppm[5] | 0.2 ppm[5] | High sensitivity, simultaneous determination of multiple anions.[5] |
| Cyclic Voltammetry | Persulfate | Dependent on electrode and parameters | - | Provides information on reaction mechanisms and kinetics. |
Experimental Protocols and Workflows
This section provides detailed methodologies for the key experiments.
Titrimetric Methods
Titrimetric methods are classical chemical analysis techniques that rely on the reaction of the analyte with a reagent of known concentration (the titrant).
This method is based on the oxidation of iodide (I⁻) to iodine (I₂) by persulfate (S₂O₈²⁻). The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator.[6]
Protocol:
-
Sample Preparation: Accurately weigh 0.2 to 0.3 g of the this compound sample and dissolve it in 20 mL of distilled water in a 250-mL conical flask with a ground-glass stopper.[6]
-
Reagent Addition: Add 15 mL of glacial acetic acid containing a trace of ferric chloride (0.003 to 0.006%) as a catalyst, followed by 10 mL of 16% potassium iodide solution.[6]
-
Incubation: Displace the air in the flask with carbon dioxide, stopper the flask, mix the contents thoroughly, and let it stand in the dark for 15 minutes.[6]
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution. When the solution turns a pale yellow, add 1 mL of freshly prepared starch solution. Continue the titration until the blue color just disappears.[6]
-
Calculation: Calculate the percentage purity of the this compound sample based on the volume of sodium thiosulfate solution used.
Workflow Diagram:
References
- 1. scienceforums.net [scienceforums.net]
- 2. A rapid spectrophotometric determination of persulfate anion in ISCO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric determination of persulfate by oxidative decolorization of azo dyes for wastewater treatment - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 5. A new method of analysis of peroxydisulfate using ion chromatography and its application to the simultaneous determination of peroxydisulfate and other common inorganic ions in a peroxydisulfate matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
Application Notes and Protocols: Potassium Persulfate for Bleaching Textiles and Paper Pulp
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium persulfate (K₂S₂O₈) as a powerful oxidizing agent for bleaching textiles, particularly cotton, and for the delignification and bleaching of paper pulp. The protocols detailed below are based on findings from scientific literature and are intended for research and development purposes.
Bleaching of Textiles
This compound is primarily utilized in the textile industry as an activator for hydrogen peroxide bleaching, enabling effective whitening at lower temperatures. This "activated peroxide system" offers significant energy savings and can reduce fiber damage compared to conventional high-temperature bleaching methods.[1][2]
Application: Low-Temperature Activated Bleaching of Cotton Fabric
This process is designed to achieve a high degree of whiteness in cotton fabrics while preserving the material's strength.[3][4] this compound acts as a catalyst to enhance the decomposition of hydrogen peroxide, leading to the formation of highly reactive radicals that effectively decolorize natural pigments in the cotton fibers.[1][2]
This protocol is based on an optimized low-temperature bleaching process.[5]
Materials:
-
Unbleached cotton fabric
-
This compound (K₂S₂O₈)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Wetting agent
-
Peroxide stabilizer
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Distilled water
Equipment:
-
Laboratory-scale bleaching apparatus (e.g., Mathis Labomat)
-
Water bath with temperature control
-
pH meter
-
Spectrophotometer for whiteness index measurement
-
Tensile strength tester
Procedure:
-
Prepare a bleaching bath with the following components, maintaining a liquor-to-goods ratio of 20:1:
-
Hydrogen peroxide (30%): 8 g/L
-
This compound: 0.6% on mass of fabric (OMF)
-
Wetting agent: 1 g/L
-
Peroxide stabilizer: 0.6 g/L
-
-
Adjust the pH of the bleaching bath to 11 using sodium hydroxide.
-
Immerse the unbleached cotton fabric in the bath.
-
Raise the temperature of the bath to 50°C and maintain for 60 minutes.
-
After bleaching, wash the fabric twice with hot water, followed by a thorough rinse with cold water.
-
Dry the fabric under ambient conditions.
| Parameter | Low-Temperature Activated Bleaching (50°C) | Conventional High-Temperature Bleaching (98°C) |
| Whiteness Index (CIE) | Similar to conventional method | High |
| Weight Loss (%) | Reduced compared to conventional method | Higher |
| Tensile Strength (N) | Improved compared to conventional method | Lower |
Note: Specific numerical values for whiteness index, weight loss, and tensile strength can vary depending on the initial fabric quality and precise experimental conditions.[3]
Bleaching of Paper Pulp
In the paper industry, this compound is used as a bleaching agent to enhance the whiteness and brightness of paper pulp.[1] It is particularly effective in the decolorization of lignin (B12514952) and other impurities.[1] The sulfate (B86663) radicals generated from this compound react with and break down lignin, a complex polymer that imparts a brown color to the pulp.[1][6] This process is a more environmentally friendly alternative to chlorine-based bleaching methods.[1]
Application: Delignification and Bleaching of Kraft Pulp
This compound can be used in the delignification process of kraft pulp, which is crucial for producing high-quality paper with desirable strength and printability.[1] By breaking down lignin and other non-cellulosic materials, it produces a cleaner pulp with fewer impurities.[1]
While specific quantitative data from the search results is limited for a detailed protocol, the following outlines the general steps involved.
Materials:
-
Unbleached or oxygen-delignified kraft pulp
-
This compound (K₂S₂O₈)
-
Sulfuric acid or sodium hydroxide for pH adjustment
-
Chelating agents (e.g., DTPA) - optional
Procedure:
-
Pulp Slurry Preparation: Prepare a consistent slurry of the kraft pulp in water.
-
Acid Pretreatment (Optional): An acidic pretreatment may be employed to enhance the subsequent bleaching stages.
-
Persulfate Treatment:
-
Introduce the this compound solution to the pulp slurry. The concentration will depend on the initial kappa number of the pulp and the desired level of delignification.
-
Adjust the pH to the desired level (acidic or alkaline conditions can be used).
-
Heat the slurry to the target reaction temperature and maintain for a specified duration.
-
-
Washing: Thoroughly wash the pulp to remove residual chemicals and dissolved lignin.
-
Subsequent Bleaching Stages: The persulfate-treated pulp may then undergo further bleaching stages, for example, with oxygen or hydrogen peroxide, to achieve the final target brightness.
| Parameter | Expected Outcome |
| Kappa Number | Significant reduction |
| ISO Brightness (%) | Increase |
| Pulp Viscosity | May decrease, indicating some cellulose (B213188) degradation |
| Lignin Content | Decrease |
Note: The extent of these changes is highly dependent on the process variables (persulfate concentration, temperature, time, pH) and the type of pulp.
Application: De-inking and Bleaching of Recycled Paper Pulp
This compound can also be employed in the de-inking process of recycled paper, contributing to the removal of ink and improving the brightness of the resulting pulp.[3]
The bleaching action of this compound is primarily due to the formation of highly reactive sulfate radicals (SO₄•⁻).
References
Application Notes and Protocols: Potassium Persulfate in Metal-Free Oxidative Transformations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of potassium persulfate (K₂S₂O₈) in various metal-free oxidative transformations. This compound is an inexpensive, stable, and powerful oxidizing agent that offers a green alternative to many metal-catalyzed or harsher oxidation methods.[1] Its utility stems from its ability to generate the highly reactive sulfate (B86663) radical anion (SO₄•⁻) upon thermal or photochemical decomposition, which can initiate a variety of oxidative coupling and functionalization reactions.[1] These protocols are intended for use by researchers in organic synthesis, medicinal chemistry, and drug development.
Application Note 1: C-3 Arylation of Quinoxalin-2(1H)-ones with Arylhydrazines
This protocol describes a facile and effective method for the C-3 arylation of quinoxalin-2(1H)-ones using arylhydrazines as the aryl source and this compound as the oxidant. This transformation proceeds via a free-radical cross-coupling reaction under metal-, photocatalyst-, and light-free conditions, providing a straightforward route to synthesize 3-arylquinoxalin-2(1H)-ones, a scaffold found in many biologically active compounds.
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields for the C-3 arylation of various quinoxalin-2(1H)-ones with different arylhydrazines.
| Entry | Quinoxalin-2(1H)-one | Arylhydrazine | Product | Yield (%) |
| 1 | 1-Methylquinoxalin-2(1H)-one | Phenylhydrazine | 1-Methyl-3-phenylquinoxalin-2(1H)-one | 81 |
| 2 | 1-Methylquinoxalin-2(1H)-one | 4-Methylphenylhydrazine | 1-Methyl-3-(p-tolyl)quinoxalin-2(1H)-one | 78 |
| 3 | 1-Methylquinoxalin-2(1H)-one | 4-Methoxyphenylhydrazine | 3-(4-Methoxyphenyl)-1-methylquinoxalin-2(1H)-one | 75 |
| 4 | 1-Methylquinoxalin-2(1H)-one | 4-Chlorophenylhydrazine | 3-(4-Chlorophenyl)-1-methylquinoxalin-2(1H)-one | 85 |
| 5 | 1-Methylquinoxalin-2(1H)-one | 4-Bromophenylhydrazine | 3-(4-Bromophenyl)-1-methylquinoxalin-2(1H)-one | 88 |
| 6 | 1-Ethylquinoxalin-2(1H)-one | Phenylhydrazine | 1-Ethyl-3-phenylquinoxalin-2(1H)-one | 79 |
| 7 | 1-Propylquinoxalin-2(1H)-one | Phenylhydrazine | 1-Propyl-3-phenylquinoxalin-2(1H)-one | 76 |
| 8 | Quinoxalin-2(1H)-one | Phenylhydrazine | 3-Phenylquinoxalin-2(1H)-one | 70 |
Experimental Protocol
General Procedure for the C-3 Arylation of Quinoxalin-2(1H)-ones:
A mixture of the respective quinoxalin-2(1H)-one (0.5 mmol) and arylhydrazine (0.75 mmol) is stirred in acetonitrile (B52724) (3 mL) in the presence of this compound (1.5 mmol) at 50 °C for 6–9 hours under exposure to air. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent to afford the desired 3-arylquinoxalin-2(1H)-one.
Proposed Mechanism
The reaction is proposed to proceed through a radical-mediated pathway. This compound initiates the formation of an aryl radical from the arylhydrazine. This aryl radical then adds to the C-3 position of the quinoxalin-2(1H)-one, followed by oxidative aromatization to yield the final product.
Application Note 2: Synthesis of 1,2,3-Thiadiazoles from N-Tosylhydrazones
This protocol outlines a transition-metal-free method for the synthesis of 1,2,3-thiadiazoles from N-tosylhydrazones and a thiocyanate (B1210189) salt as the sulfur source.[2] The reaction is mediated by a combination of diiodine (I₂) and this compound (K₂S₂O₈) and proceeds efficiently at room temperature in ethanol (B145695).[2] This method provides an environmentally friendly alternative to traditional approaches that often require harsh reagents or high temperatures.[2]
Data Presentation: Substrate Scope and Yields
The following table presents the yields for the synthesis of various 1,2,3-thiadiazoles from the corresponding N-tosylhydrazones.
| Entry | N-Tosylhydrazone derived from | Product | Yield (%) |
| 1 | Acetophenone | 4-Phenyl-1,2,3-thiadiazole | 87 |
| 2 | 4-Methylacetophenone | 4-(p-Tolyl)-1,2,3-thiadiazole | 85 |
| 3 | 4-Methoxyacetophenone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 82 |
| 4 | 4-Chloroacetophenone | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | 90 |
| 5 | 4-Bromoacetophenone | 4-(4-Bromophenyl)-1,2,3-thiadiazole | 92 |
| 6 | 2-Acetylnaphthalene | 4-(Naphthalen-2-yl)-1,2,3-thiadiazole | 86 |
| 7 | Propiophenone | 4-Ethyl-5-phenyl-1,2,3-thiadiazole | 75 |
| 8 | Cyclohexanone | 4,5,6,7-Tetrahydrobenzo[d][1][3][4]thiadiazole | 78 |
Experimental Protocol
General Procedure for the Synthesis of 1,2,3-Thiadiazoles:
In a sealed tube, a mixture of the N-tosylhydrazone (0.25 mmol), ammonium (B1175870) thiocyanate (NH₄SCN, 1.0 equiv), diiodine (I₂, 0.25 mmol), and this compound (K₂S₂O₈, 1.0 equiv) in anhydrous ethanol (2.0 mL) is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃, 5 mL). After further stirring, the mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are dried over magnesium sulfate (MgSO₄), concentrated in vacuo, and the residue is purified by flash chromatography on silica gel to afford the desired 1,2,3-thiadiazole (B1210528).[3]
Proposed Mechanism
The proposed mechanism involves the iodine-mediated α-iodination of the N-tosylhydrazone, followed by nucleophilic substitution with the thiocyanate salt. Subsequent intramolecular cyclization and elimination of toluenesulfinic acid and nitrogen gas leads to the formation of the 1,2,3-thiadiazole ring. This compound likely acts as a co-oxidant to regenerate the active iodine species.
Application Note 3: Oxidation of Benzylic sp³ C-H Bonds to Carbonyls
This section details a metal- and halogen-free method for the aerobic oxidation of benzylic sp³ C-H bonds to the corresponding carbonyl compounds using this compound as the oxidant and pyridine (B92270) as a catalyst.[1] This protocol is applicable to a wide range of substrates, including alkylarenes and N-benzylamides, providing a green and efficient route to acetophenones, benzophenones, and imides.[1] A variation of this method using activated charcoal can be employed for the selective oxidation of primary alcohols to aldehydes.
Data Presentation: Substrate Scope and Yields
The following table showcases the versatility of this oxidation method with various benzylic substrates.
| Entry | Substrate | Product | Conditions | Yield (%) |
| 1 | Ethylbenzene | Acetophenone | K₂S₂O₈, Pyridine, O₂ | 85 |
| 2 | Diphenylmethane | Benzophenone | K₂S₂O₈, Pyridine, O₂ | 89 |
| 3 | N-Benzylacetamide | N-Acetylbenzamide | K₂S₂O₈, Pyridine, O₂ | 82 |
| 4 | Toluene | Benzoic Acid | K₂S₂O₈, Pyridine, O₂ | 75 |
| 5 | Benzyl (B1604629) alcohol | Benzaldehyde | K₂S₂O₈, Activated Charcoal | 95 |
| 6 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | K₂S₂O₈, Activated Charcoal | 98 |
| 7 | Cinnamyl alcohol | Cinnamaldehyde | K₂S₂O₈, Activated Charcoal | 92 |
| 8 | 1-Phenylethanol | Acetophenone | K₂S₂O₈, Activated Charcoal | 96 |
Experimental Protocols
General Procedure for Aerobic Oxidation of Benzylic C-H Bonds:
A mixture of the benzylic substrate (1.0 mmol), this compound (3.0 mmol), and pyridine (0.2 mmol) in acetonitrile (5 mL) is stirred at 80 °C under an oxygen atmosphere (balloon) for 12-24 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired carbonyl compound.
Procedure for Oxidation of Primary Alcohols to Aldehydes:
A mixture of the primary alcohol (1.0 mmol), this compound (3.0 mmol), and activated charcoal (0.05 g) is heated at 40-45 °C under solvent-free conditions for 15-60 minutes. After completion of the reaction (monitored by TLC), the mixture is washed with ethyl acetate (6 mL) and filtered. The evaporation of the solvent from the filtrate affords the pure aldehyde.
Proposed Mechanism
The oxidation is believed to be initiated by the thermal decomposition of this compound to form sulfate radical anions (SO₄•⁻). These radicals abstract a hydrogen atom from the benzylic position to generate a benzyl radical. The benzyl radical then reacts with molecular oxygen to form a peroxyl radical, which subsequently undergoes further transformations to yield the final carbonyl product. Pyridine is thought to enhance the solubility and efficiency of K₂S₂O₈.
References
- 1. Diiiodine/Potassium Persulfate Mediated Synthesis of 1,2,3-Thiadiazoles from N-Tosylhydrazones and a Thiocyanate Salt as a Sulfur Source under Transition-Metal-Free Conditions [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Polymer-Based Materials Using Potassium Persulfate Initiator
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various polymer-based materials utilizing potassium persulfate (KPS) as a water-soluble initiator. KPS is a versatile and widely used initiator for free-radical polymerization, particularly in aqueous systems, making it suitable for the preparation of biocompatible polymers for biomedical and drug delivery applications.
Introduction to this compound in Polymer Synthesis
This compound (K₂S₂O₈) is a powerful oxidizing agent that thermally decomposes in aqueous solutions to generate sulfate (B86663) free radicals (SO₄⁻•).[1][2] These highly reactive species initiate the polymerization of a wide range of vinyl monomers, such as styrenes, acrylates, and acrylamides.[1][3] The initiation process begins with the homolytic cleavage of the peroxide bond in the persulfate ion, a reaction that can be accelerated by heat or by the use of a reducing agent in a redox initiation system.[2]
The use of KPS as an initiator offers several advantages, including its high water solubility, which is ideal for emulsion and solution polymerization techniques commonly employed in the synthesis of polymeric nanoparticles, microgels, and hydrogels for drug delivery.[2][4] The resulting polymer chains will have terminal sulfate groups, which can contribute to the colloidal stability of the synthesized particles.
Synthesis of Polystyrene Nanoparticles via Emulsion Polymerization
Polystyrene nanoparticles are widely used as model colloid systems and have applications in diagnostics and drug delivery. Emulsion polymerization is a common method for their synthesis, where KPS is used as a water-soluble initiator.
Quantitative Data Summary
| Parameter | Value | Reference |
| Monomer | Styrene (B11656) | [5][6] |
| Initiator | This compound (KPS) | [5][6] |
| Surfactant | Sodium Dodecyl Sulfate (SDS) | [5][6] |
| Reaction Temperature | 80 °C | [5][6] |
| Stirring Speed | 290 rpm | [5][6] |
| Particle Size Range | 69.9 nm to 364.44 nm | [7] |
Experimental Protocol: Emulsion Polymerization of Styrene
This protocol is based on the work of Alkadasi (2017).[5][6]
Materials:
-
Styrene monomer
-
Sodium Dodecyl Sulfate (SDS)
-
This compound (KPS)
-
Deionized water
-
Nitrogen gas
-
Ethanol
Equipment:
-
Three-necked flask
-
Reflux condenser
-
Mechanical or magnetic stirrer
-
Heating mantle or oil bath
-
Centrifuge
-
Vacuum oven
Procedure:
-
Dissolve 0.05 g of SDS in 45 mL of deionized water in a three-necked flask with magnetic stirring at 30 °C.
-
Degas the solution for 30 minutes by bubbling nitrogen gas through it.
-
Add 12 mL of pre-washed styrene monomer to the flask and stir at 290 rpm under a nitrogen atmosphere for 30 minutes.
-
Heat the mixture to 80 °C.
-
Once the temperature reaches 80 °C, add a solution of 0.12 g of KPS dissolved in 5 mL of deionized water to initiate the polymerization.
-
Maintain the reaction at 80 °C for 8 hours with continuous stirring.
-
After 8 hours, stop the reaction and allow the mixture to cool to room temperature.
-
Purify the polystyrene nanoparticles by centrifugation at 10,000 rpm for 35 minutes.
-
Wash the resulting pellet three times with deionized water and then with pure ethanol, using ultrasonication and centrifugation for each wash.
-
Dry the purified polystyrene nanoparticles in a vacuum oven at 60 °C for 24 hours.
Experimental Workflow
Caption: Workflow for Polystyrene Nanoparticle Synthesis.
Preparation of Poly(N-isopropylacrylamide) (PNIPAM) Microgels
PNIPAM microgels are thermoresponsive polymers that exhibit a volume phase transition temperature (VPTT) and are of great interest for drug delivery applications.[8] Surfactant-free precipitation polymerization is a common method for their synthesis using KPS as the initiator.
Quantitative Data Summary
| Parameter | Value | Reference |
| Monomer | N-isopropylacrylamide (NIPAM) | [8] |
| Crosslinker | N,N'-methylenebisacrylamide (MBA) | [9] |
| Initiator | This compound (KPS) | [8] |
| Reaction Temperature | 70 °C | [8] |
Experimental Protocol: Surfactant-Free Precipitation Polymerization of NIPAM
This protocol is based on the surfactant-free precipitation polymerization (SFPP) method.[8]
Materials:
-
N-isopropylacrylamide (NIPAM)
-
N,N'-methylenebisacrylamide (MBA) (crosslinker)
-
This compound (KPS)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Jacketed reaction vessel
-
Condenser
-
Mechanical stirrer
-
Heating circulator
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Dissolve NIPAM and MBA in deionized water in the reaction vessel. A typical concentration is around 140 mM for NIPAM and 2.5 mol% (relative to NIPAM) for MBA.
-
Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 70 °C under a nitrogen atmosphere with continuous stirring.
-
Prepare a fresh solution of KPS in deionized water (e.g., 3 mM).
-
Inject the KPS solution into the heated monomer solution to initiate polymerization. The solution will become turbid as polymer particles nucleate and grow.
-
Allow the reaction to proceed for 4-6 hours at 70 °C.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting PNIPAM microgel dispersion by dialysis against deionized water for several days, changing the water frequently to remove unreacted monomers and initiator.
Logical Relationship Diagram
References
- 1. calibrechem.com [calibrechem.com]
- 2. nbinno.com [nbinno.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Application of this compound in polymerization i... [sawaint.com]
- 5. chemrj.org [chemrj.org]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. worldscientific.com [worldscientific.com]
- 8. Application of Polymerization Activator in the Course of Synthesis of N-Isopropylacrylamide Derivatives for Thermally Triggered Release of Naproxen Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Potassium Persulfate Decomposition Kinetics
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving the thermal decomposition of potassium persulfate (K₂S₂O₈).
Frequently Asked Questions (FAQs)
Q1: What is the effect of temperature on the decomposition rate of this compound?
A1: The decomposition rate of this compound is highly dependent on temperature. As the temperature increases, the rate of decomposition increases significantly. This relationship is generally described by the Arrhenius equation, which indicates an exponential increase in the rate constant with temperature. The thermal decomposition of persulfate generates sulfate (B86663) radicals, a process that is accelerated at higher temperatures.[1]
Q2: What is the expected order of reaction for the thermal decomposition of this compound in an aqueous solution?
A2: The thermal decomposition of this compound in an aqueous solution typically follows first-order kinetics with respect to the persulfate concentration.[2] This means the rate of decomposition is directly proportional to the concentration of this compound.
Q3: What are the primary decomposition products of this compound in an aqueous solution?
A3: In an aqueous solution, this compound decomposes upon heating to form sulfate and bisulfate anions, producing radicals in the process.[1] The overall reaction in water can be represented as: K₂S₂O₈ + H₂O → 2KHSO₄ + ½O₂.
Troubleshooting Guide
Q1: My observed decomposition rate is much faster than expected based on the literature values for a given temperature. What could be the cause?
A1: Several factors can accelerate the decomposition of this compound:
-
Low pH: The rate of thermal decomposition is accelerated at a low pH.[1] Ensure your reaction medium is appropriately buffered if a specific pH is required for your experiment.
-
Presence of Catalysts: Transition metal ions (e.g., Fe²⁺, Ag⁺) can catalyze the decomposition of persulfate. Check for any potential sources of metal ion contamination in your reagents or glassware.
-
Presence of Organic Matter: The presence of organic compounds can increase the decomposition rate of persulfate.[3] If your experiment involves organic molecules, be aware that they may be oxidized by the persulfate, thus increasing its consumption rate.
Q2: The decomposition of this compound in my experiment seems to have stalled or is proceeding much slower than anticipated. What are the possible reasons?
A2: Slower than expected decomposition can be due to:
-
Low Temperature: Inaccurate temperature control of your reaction vessel can lead to a lower actual temperature than intended, significantly slowing down the reaction. Calibrate your heating apparatus to ensure accuracy. At lower temperatures, the dissociation of this compound into radicals is not significant.[1]
-
High pH: In alkaline solutions, the decomposition mechanism can be altered, potentially affecting the rate.
-
Incorrect Reagent Concentration: Verify the concentration of your this compound solution. An error in its preparation would directly impact the observed reaction rate.
Q3: I am observing gas evolution during my experiment. Is this normal?
A3: Yes, the evolution of oxygen gas is a quantitative product of this compound decomposition in aqueous solutions.[1][4] This is a result of the reaction mechanism which involves the formation of radicals.
Data Presentation
The rate of decomposition of this compound is described by the first-order rate constant, k. The following table summarizes the approximate decomposition rates at various temperatures in aqueous solutions.
| Temperature (°C) | Temperature (K) | First-Order Rate Constant (k) s⁻¹ | Half-Life (t½) |
| 50 | 323 | 1.1 x 10⁻⁶ | ~7.3 days |
| 60 | 333 | 4.7 x 10⁻⁶ | ~1.7 days |
| 70 | 343 | 1.8 x 10⁻⁵ | ~10.7 hours |
| 80 | 353 | 6.6 x 10⁻⁵ | ~2.9 hours |
| 90 | 363 | 2.3 x 10⁻⁴ | ~50 minutes |
Note: These values are compiled from various sources and should be considered approximate. The actual rate constant can be influenced by the specific experimental conditions such as pH and ionic strength.
Experimental Protocols
Determining the Decomposition Rate Constant of this compound via Iodometric Titration
This protocol outlines a common method for determining the first-order rate constant of this compound decomposition. The principle involves quenching the decomposition reaction at specific time intervals and determining the remaining persulfate concentration by iodometric titration.
Materials and Reagents:
-
This compound (K₂S₂O₈)
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Deionized water
-
Thermostatically controlled water bath
-
Reaction flasks with stoppers (e.g., 100 mL volumetric flasks)
-
Pipettes and burette
-
Ice bath
-
Stopwatch
Procedure:
-
Preparation of this compound Solution: Prepare a this compound solution of known concentration (e.g., 0.02 M) in deionized water.
-
Reaction Setup: Place several sealed reaction flasks, each containing a known volume of the this compound solution, into a thermostatically controlled water bath set to the desired experimental temperature (e.g., 70 °C).
-
Sampling and Quenching:
-
At regular time intervals (e.g., every 30 minutes), remove one flask from the water bath.
-
Immediately quench the reaction by placing the flask in an ice bath to rapidly cool the solution and halt the decomposition.
-
-
Titration:
-
To the cooled solution, add an excess of potassium iodide solution (e.g., 10 mL of 10% w/v solution). The persulfate will oxidize the iodide to iodine, which has a characteristic brown color.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.
-
-
Data Analysis:
-
Record the volume of sodium thiosulfate used for each time point.
-
Calculate the concentration of the remaining this compound at each time point.
-
Plot the natural logarithm of the this compound concentration (ln[K₂S₂O₈]) versus time.
-
The plot should yield a straight line, and the negative of the slope of this line is the first-order rate constant (k).
-
Visualizations
Caption: Experimental workflow for determining the rate constant.
Caption: Temperature's influence on the rate constant.
References
Technical Support Center: Potassium Persulfate (KPS) Initiated Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during potassium persulfate (KPS) initiated polymerization, with a specific focus on inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (KPS) in polymerization?
A1: this compound (KPS) is a water-soluble initiator commonly used in emulsion and solution polymerization.[1] Its primary role is to generate free radicals when it decomposes in an aqueous solution. These highly reactive sulfate (B86663) radicals initiate the polymerization process by reacting with monomers to form growing polymer chains.[1]
Q2: My polymerization reaction has a long induction period or is not starting at all. What is the most common cause?
A2: The most frequent cause of a significant induction period or complete inhibition in free-radical polymerization is the presence of molecular oxygen.[2][3][4] Oxygen is a highly efficient radical scavenger that reacts with the initiating or propagating radicals to form stable, non-reactive peroxy radicals. This effectively quenches the polymerization reaction until all dissolved oxygen is consumed.[2]
Q3: Besides oxygen, what other chemical species can inhibit KPS-initiated polymerization?
A3: While oxygen is the most common culprit, other substances can also inhibit or retard the polymerization:
-
Monomer-Specific Inhibitors: Many commercial monomers are shipped with added inhibitors (e.g., hydroquinone (B1673460), MEHQ) to prevent spontaneous polymerization during storage. These must be removed before the experiment.
-
Metal Ions: Certain metal salts, particularly those with variable oxidation states, can interfere with the radical process.
-
Alkali Metal Chlorides: The presence of some alkali metal chlorides can decrease the rate of polymerization and the maximum conversion. The retardation effect has been reported in the order of Lithium chloride > sodium chloride > potassium chloride > rubidium chloride.[5]
Troubleshooting Guide
This guide addresses common problems in a step-by-step format to help you identify and resolve issues with your polymerization reaction.
Problem: Polymerization is slow, has a long induction period, or fails to initiate.
This troubleshooting workflow can help diagnose the underlying issue.
Caption: Troubleshooting workflow for KPS polymerization issues.
The Mechanism of Oxygen Inhibition
Oxygen, a diradical, readily reacts with the free radicals essential for polymerization. This interaction terminates the kinetic chain, preventing polymer formation until the oxygen is depleted.
Caption: Diagram of oxygen inhibition in radical polymerization.
Data Presentation: Inhibitor Effects
The primary effect of common inhibitors is the introduction of an induction period and a reduction in the overall polymerization rate.
| Inhibitor | Type | Primary Effect on Polymerization | Typical Concentration | Mitigation Method |
| Oxygen | Environmental | Introduces a significant induction period; can completely inhibit reaction.[2][3] | ~9 ppm in air-saturated water at 25°C | Degassing (Sparging, Freeze-Pump-Thaw).[6] |
| Hydroquinone (HQ) | Additive | Retarder/Inhibitor | 10-200 ppm in commercial monomers | Passage through an inhibitor removal column. |
| Monomethyl ether of hydroquinone (MEHQ) | Additive | Retarder/Inhibitor | 10-200 ppm in commercial monomers | Passage through an inhibitor removal column. |
| Certain Metal Salts | Contaminant | Can cause retardation or side reactions. | Varies | Use of high-purity reagents and chelating agents. |
Experimental Protocols
Protocol 1: Oxygen Removal by Inert Gas Sparging
This is a common and effective method for removing dissolved oxygen from the reaction mixture.[6][7]
Materials:
-
Reaction vessel with inlet and outlet for gas
-
Inert gas source (Nitrogen or Argon) with regulator
-
Tubing to direct gas flow
Procedure:
-
Assemble the reaction apparatus (e.g., three-necked flask with condenser and stirrer).
-
Add the solvent and monomer(s) to the reaction vessel.
-
Insert a long needle or tube into the solution, connected to the inert gas supply. Ensure the outlet allows gas to escape.
-
Bubble the inert gas (e.g., Nitrogen) vigorously through the solution for a minimum of 20-30 minutes to displace the dissolved oxygen.[6][7]
-
After sparging, reduce the gas flow to maintain a positive inert atmosphere over the solution surface for the duration of the experiment.
-
Inject the KPS initiator solution (which should also be degassed) to begin the polymerization.
Protocol 2: Oxygen Removal by Freeze-Pump-Thaw Cycles
This method is highly effective for removing dissolved gases from small volumes of solvent or monomer solutions, especially for reactions sensitive to trace amounts of oxygen.[6]
Materials:
-
Schlenk flask or a robust flask capable of withstanding vacuum and low temperatures
-
High-vacuum line (Schlenk line)
-
Cryogenic bath (e.g., liquid nitrogen)
Procedure:
-
Place the solution in the Schlenk flask. Do not fill more than halfway.
-
Freeze: Immerse the flask in the cryogenic bath (liquid nitrogen) until the solution is completely frozen solid.
-
Pump: With the solution frozen, open the flask to the high-vacuum line to evacuate the headspace. Let it pump for several minutes.
-
Thaw: Close the flask to the vacuum and remove it from the cryogenic bath. Allow the solution to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.[6]
-
After the final cycle, backfill the flask with an inert gas (Nitrogen or Argon).
References
Technical Support Center: Potassium Persulfate in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of potassium persulfate (K₂S₂O₈) in organic synthesis. It is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive species generated from this compound and how do they influence side reactions?
A1: this compound is a potent oxidizing agent that primarily generates the sulfate (B86663) radical anion (SO₄•⁻) upon decomposition, which can be initiated by heat, light, or a catalyst.[1][2] The peroxydisulfate (B1198043) ion (S₂O₈²⁻) itself can also act as an oxidant.[1] These species are highly reactive and can lead to a variety of intended and unintended reactions. The sulfate radical is a powerful one-electron oxidant, and its high reactivity can sometimes lead to a lack of selectivity and the formation of undesired byproducts.[1][3]
Q2: My reaction is not proceeding as expected, and I suspect the this compound is decomposing. What are the common decomposition pathways and byproducts?
A2: The decomposition of this compound in aqueous solutions can be complex and is influenced by pH and temperature.[4][5] Upon heating, it can decompose to release oxygen and form potassium pyrosulfate.[5] In the absence of an oxidizable organic substrate, persulfate in water can decompose to release oxygen gas.[4] The primary decomposition route for initiating desired radical reactions is the homolytic cleavage of the peroxide bond to form two sulfate radical anions (SO₄•⁻).[2][6]
Q3: I am observing over-oxidation of my substrate. How can I control the reactivity of this compound?
A3: Over-oxidation is a common issue due to the high redox potential of the sulfate radical. To mitigate this, you can try the following:
-
Lower the reaction temperature: The decomposition of K₂S₂O₈ is temperature-dependent.[4] Lowering the temperature can reduce the rate of radical formation and improve selectivity.
-
Reduce the amount of K₂S₂O₈: Using a stoichiometric or slightly excess amount of the oxidant can prevent over-oxidation.
-
Change the solvent: The reaction medium can influence the reactivity of the sulfate radical.
-
Add a radical scavenger: In some cases, adding a controlled amount of a radical scavenger can help to temper the reactivity, although this may also reduce the yield of the desired product.
Q4: Are there specific functional groups that are known to be incompatible with this compound?
A4: Yes, this compound is a strong oxidant and is incompatible with many organic compounds, particularly reducing agents.[6][7] Specific functional groups that can undergo unwanted side reactions include:
-
Alcohols: Can be oxidized to aldehydes, ketones, or carboxylic acids.[3][8]
-
Phenols and Anilines: Can undergo hydroxylation, such as in the Elbs persulfate oxidation (phenols to para-diphenols) and the Boyland-Sims oxidation (anilines).[6][7]
-
Amines: Primary n-alkyl amines can be oxidized to the corresponding acids.[9]
-
Thiols: The presence of thiols can accelerate the decomposition of this compound.[5]
Mixing K₂S₂O₈ with organic or reducing substances can even lead to explosions.[5]
Troubleshooting Guides
Problem 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Insufficient decomposition of K₂S₂O₈ | Increase the reaction temperature or add a suitable catalyst (e.g., a transition metal salt like AgNO₃ or FeSO₄) to promote the formation of sulfate radicals.[10] |
| Incorrect pH | The decomposition of persulfate is pH-dependent.[4] Adjust the pH of the reaction mixture to the optimal range for your specific transformation. Aqueous solutions of K₂S₂O₈ are acidic.[11] |
| Side reaction with solvent | If using a reactive solvent (e.g., an alcohol), consider switching to a more inert solvent like acetonitrile (B52724) or water, depending on the reaction. |
| Substrate degradation | Your starting material may be unstable under the reaction conditions. Run a control experiment without K₂S₂O₈ to check for substrate stability. |
Problem 2: Formation of multiple unidentified byproducts.
| Possible Cause | Troubleshooting Step |
| Non-selective oxidation | The sulfate radical is highly reactive and may be reacting with multiple sites on your substrate.[3] Try lowering the temperature to increase selectivity. |
| Polymerization | K₂S₂O₈ is a common initiator for radical polymerization.[6][12] If your substrate or product contains alkene functionalities, unwanted polymerization may occur. Consider adding a radical inhibitor like hydroquinone, though this may also inhibit the desired reaction. |
| Reaction with functional groups | Unwanted oxidation of sensitive functional groups may be occurring. Protect sensitive groups before carrying out the oxidation. |
Problem 3: Reaction is explosive or uncontrollably exothermic.
| Possible Cause | Troubleshooting Step |
| Incompatible reagents | K₂S₂O₈ can react violently with reducing agents, organic materials, and certain metals.[5][13] Ensure that all reagents and solvents are compatible. For example, mixing K₂S₂O₈ with a little potassium hydroxide (B78521) and water can release enough heat and oxygen to ignite a polyethylene (B3416737) container.[14] |
| Poor heat dissipation | The decomposition of persulfate can be exothermic.[15] Ensure proper stirring and cooling of the reaction vessel, especially when running the reaction on a larger scale. |
Quantitative Data Summary
| Parameter | Value/Range | Conditions | Reference |
| Decomposition Temperature | Decomposes below 100 °C | Solid state | [7][11] |
| Solubility in Water | Sparingly soluble in cold water, dissolves better in warm water. | [6] | |
| Oral LD50 (Rat) | 802-1130 mg/kg | [7][15] | |
| Dermal LD50 (Rat) | > 10000 mg/kg | [15] |
Experimental Protocols
Protocol 1: General Procedure for Mitigating Over-oxidation in the Oxidation of a Primary Alcohol
This protocol provides a general method to improve the selectivity of the oxidation of a primary alcohol to an aldehyde, minimizing the formation of the corresponding carboxylic acid.
Materials:
-
Primary alcohol substrate
-
This compound (K₂S₂O₈)
-
Activated charcoal[16]
-
Inert solvent (e.g., acetonitrile)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
To a solution of the primary alcohol (1 mmol) in acetonitrile (10 mL), add activated charcoal (100 mg).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.1 mmol) to the mixture in one portion.
-
Heat the reaction mixture to a controlled temperature (start with a lower temperature, e.g., 40-50 °C) and monitor the reaction progress by TLC or GC.
-
If the reaction is sluggish, incrementally increase the temperature by 5-10 °C. Avoid high temperatures to minimize over-oxidation.
-
Upon completion, cool the reaction mixture to room temperature and filter off the activated charcoal.
-
Wash the charcoal with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the aldehyde.
Visualizations
Caption: Decomposition of K₂S₂O₈ and subsequent radical reaction pathways.
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Simplified mechanism of the Elbs persulfate oxidation side reaction.
References
- 1. Green chemistry spotlight: metal-free organic transformations mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. atamankimya.com [atamankimya.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Potassium peroxydisulfate [organic-chemistry.org]
- 11. This compound | K2S2O8 | CID 24412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Application of this compound in polymerization i... [sawaint.com]
- 13. nj.gov [nj.gov]
- 14. echemi.com [echemi.com]
- 15. ictulsa.com [ictulsa.com]
- 16. Activated charcoal: a highly efficient promoter for selective oxidation of alcohols to aldehydes and ketones by K2S2O8 at solvent-free conditions » Growing Science [growingscience.com]
Technical Support Center: Effective Quenching of Potassium Persulfate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching potassium persulfate (K₂S₂O₈) reactions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data on common quenching agents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching of this compound reactions.
| Issue | Possible Cause | Recommended Solution |
| Incomplete Quenching (Reaction Continues) | Insufficient amount of quenching agent. | Increase the molar ratio of the quenching agent to this compound. A common recommendation is to use a stoichiometric excess (e.g., 2 to 10-fold) of the quencher. |
| Low reaction temperature slowing down the quenching reaction. | Ensure the quenching reaction is performed at an appropriate temperature. Some quenching reactions may require room temperature or slight warming to proceed at a sufficient rate. | |
| Incorrect pH for the chosen quenching agent. | Adjust the pH of the reaction mixture to the optimal range for your selected quencher. For example, sodium thiosulfate (B1220275) is less effective at low pH. | |
| Interference with Downstream Analysis (e.g., HPLC, GC-MS) | The quenching agent or its byproducts co-elute with the analyte of interest. | Select a quenching agent that does not interfere with your analytical method. For example, ascorbic acid is often a good choice as it and its oxidation products are generally less likely to interfere with chromatographic analyses compared to sulfur-based quenchers.[1] |
| The quenching agent reacts with the analyte. | Test for potential reactions between the quenching agent and your target molecule in a control experiment. Sodium sulfite (B76179), for instance, has been observed to react with certain organic compounds.[2] | |
| High salt concentration from the quencher affecting analytical instrument performance. | Use the minimum effective concentration of the quenching agent. If high salt concentration is unavoidable, consider a sample cleanup step (e.g., solid-phase extraction) before analysis. | |
| Unexpected Side Reactions or Product Formation | The quenching agent itself initiates secondary reactions. | Carefully select the quenching agent based on the reaction matrix and analytes. For example, sodium sulfite can generate its own reactive species in the presence of persulfate.[2] |
| The pH shift caused by the quenching agent alters the stability of the products. | Buffer the reaction mixture during quenching or choose a quenching agent that has a minimal impact on the pH. | |
| Difficulty in Removing Excess Quenching Agent | The quenching agent is not volatile or easily separated. | If the excess quencher needs to be removed, select one that can be easily extracted or is volatile. Alternatively, use a solid-supported quenching agent that can be filtered off. |
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for this compound reactions?
A1: The most commonly used quenching agents for this compound reactions include sodium thiosulfate (Na₂S₂O₃), ascorbic acid (vitamin C), sodium sulfite (Na₂SO₃), and sodium bisulfite/metabisulfite (NaHSO₃/Na₂S₂O₅).[2][3]
Q2: How do I choose the right quenching agent for my experiment?
A2: The choice of quenching agent depends on several factors:
-
pH of your reaction: Sodium thiosulfate is not recommended for acidic conditions (pH < 3.5) as it can decompose.[2] Ascorbic acid is effective over a wide pH range (3.5-10.0).[2]
-
Nature of your analyte and analytical method: The quenching agent should not react with your compound of interest or interfere with your downstream analysis (e.g., chromatography, spectroscopy).[1]
-
Reaction kinetics: The quenching reaction should be fast enough to stop the persulfate reaction immediately.
Q3: How much quenching agent should I use?
A3: It is generally recommended to use a stoichiometric excess of the quenching agent to ensure the complete and rapid removal of all residual persulfate. A 2 to 10-fold molar excess is a common starting point.[4] However, the optimal amount should be determined empirically for your specific experimental conditions.
Q4: Can the quenching agent affect my analytical results?
A4: Yes, quenching agents can interfere with analytical measurements. For example, sulfur-containing quenchers like thiosulfate and sulfite can sometimes interfere with electrochemical detection or create issues in mass spectrometry. Ascorbic acid is often preferred to minimize such interferences.[1] It is crucial to run a control experiment with the quenching agent alone to assess any potential interference.
Q5: What is the reaction mechanism for quenching this compound?
A5: Quenching agents are reducing agents that react with the strong oxidizing agent, this compound, converting it to the less reactive sulfate (B86663) ion (SO₄²⁻). For example, thiosulfate is oxidized to tetrathionate, and ascorbic acid is oxidized to dehydroascorbic acid.
Data Presentation: Comparison of Common Quenching Agents
The following table summarizes the key characteristics of common quenching agents for this compound.
| Quenching Agent | Chemical Formula | Typical Molar Ratio (Quencher:Persulfate) | Optimal pH Range | Advantages | Disadvantages |
| Sodium Thiosulfate | Na₂S₂O₃ | 2:1 to 10:1[4] | Neutral to Alkaline | Inexpensive, readily available. | Decomposes at low pH (<3.5), can interfere with some analytical methods.[2] |
| Ascorbic Acid | C₆H₈O₆ | >3:1[2] | 3.5 - 10.0[2] | Effective over a wide pH range, less likely to interfere with chromatographic analysis.[1] | Can be more expensive than inorganic salts. |
| Sodium Sulfite | Na₂SO₃ | ≥2:1 | Neutral to Alkaline | Effective and readily available. | Can react with some organic analytes, may generate reactive sulfur species.[2] |
| Sodium Metabisulfite | Na₂S₂O₅ | Stoichiometric excess | Acidic to Neutral | Effective quencher. | Can release SO₂ gas, especially in acidic solutions. |
Experimental Protocols
Protocol 1: Quenching with Sodium Thiosulfate
-
Preparation of Quenching Solution: Prepare a stock solution of sodium thiosulfate (e.g., 1 M) in deionized water.
-
Calculation of Required Volume: Based on the initial concentration of this compound in your reaction, calculate the volume of sodium thiosulfate solution needed to achieve the desired molar excess (typically 2 to 10-fold).
-
Quenching Procedure: At the desired time point, add the calculated volume of the sodium thiosulfate solution to the reaction mixture while stirring.
-
Verification of Quenching (Optional): To confirm the complete removal of persulfate, a qualitative test can be performed. Take a small aliquot of the quenched reaction mixture and add a few drops of potassium iodide (KI) solution. The absence of a yellow-brown color (indicating the formation of iodine) suggests that the persulfate has been fully quenched.
-
Sample Preparation for Analysis: Proceed with your sample preparation for downstream analysis, keeping in mind the potential for interference from the excess thiosulfate and its oxidation products.
Protocol 2: Quenching with Ascorbic Acid
-
Preparation of Quenching Solution: Prepare a fresh stock solution of ascorbic acid (e.g., 1 M) in deionized water. Ascorbic acid solutions can degrade over time, especially when exposed to light and air, so fresh preparation is recommended.
-
Calculation of Required Volume: Determine the volume of the ascorbic acid solution required to achieve a molar ratio of at least 3:1 (ascorbic acid:persulfate).[2]
-
Quenching Procedure: Add the calculated volume of the ascorbic acid solution to the reaction mixture with vigorous stirring.
-
pH Adjustment (if necessary): Ascorbic acid is acidic. If your subsequent analysis is pH-sensitive, you may need to adjust the pH of the quenched sample.
-
Sample Preparation for Analysis: Prepare the quenched sample for your analytical method. Ascorbic acid is generally less prone to interference in chromatography than sulfur-based quenchers.[1]
Visualizations
Caption: A generalized workflow for quenching a this compound reaction.
Caption: A decision-making diagram for selecting an appropriate quenching agent.
References
- 1. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 2. The optimal method for peroxydisulfate quenching: A comparison of commonly used reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the toxicity of common oxidants used in advanced oxidation processes and their quenching agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Potassium Persulfate (KPS) as a Polymerization Initiator
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of potassium persulfate (KPS) as a polymerization initiator.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization reactions initiated by KPS.
Issue 1: Slow or Incomplete Polymerization
-
Possible Cause: Low reaction temperature.
-
Possible Cause: Inappropriate pH of the reaction medium.
-
Troubleshooting: Adjust the pH of the reaction mixture. While some studies suggest that the polymerization rate is relatively insensitive to pH changes within a certain range, extreme pH values can affect the decomposition of KPS.[2]
-
-
Possible Cause: Presence of inhibitors in the monomer or solvent.
-
Troubleshooting: Purify the monomer and solvent to remove any inhibitors. Common inhibitors can be removed by washing the monomer with a basic solution or by distillation.
-
-
Possible Cause: Insufficient initiator concentration.
Issue 2: Formation of Agglomerates or Coagulum
-
Possible Cause: Inadequate stabilization of polymer particles.
-
Troubleshooting: Increase the surfactant concentration or select a more appropriate surfactant to ensure complete coverage of the growing polymer particles.[4]
-
-
Possible Cause: High ionic strength of the aqueous phase.
-
Troubleshooting: Be mindful that KPS is a salt, and increasing its concentration will increase the ionic strength, which can destabilize the polymer particles.[4] Consider using a buffer system to maintain a constant ionic strength.
-
-
Possible Cause: Uncontrolled polymerization rate.
Issue 3: Inconsistent or Unpredictable Results
-
Possible Cause: Impurities in the KPS initiator.
-
Troubleshooting: Use high-purity KPS or purify the KPS before use. Impurities, especially metal ions, can catalyze the decomposition of persulfate, leading to inconsistent initiation rates.[5]
-
-
Possible Cause: Presence of oxygen in the reaction system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a polymerization initiator?
This compound (K₂S₂O₈) is a water-soluble, powerful oxidizing agent that generates free radicals when heated or in the presence of a reducing agent.[7][8] In an aqueous solution, the persulfate ion (S₂O₈²⁻) undergoes homolytic cleavage to produce two sulfate (B86663) free radicals (SO₄•⁻).[7][8] These highly reactive radicals then initiate polymerization by reacting with monomer molecules to create monomer radicals, which in turn propagate the polymer chain.[7]
Q2: How can I increase the rate of polymerization initiated by KPS at lower temperatures?
To enhance the efficiency of KPS at lower temperatures, a redox initiator system can be employed.[9] This involves adding a reducing agent (a co-initiator) that reacts with KPS to generate free radicals at a much faster rate than thermal decomposition alone.[9] This allows for polymerization to occur at lower temperatures, which can be advantageous for certain monomers or processes.[10]
Q3: What are some common redox co-initiators used with KPS?
Commonly used redox partners for KPS include:
-
Sodium bisulfite (SBS)[9]
-
Sodium metabisulfite
-
L-ascorbic acid[9]
-
Iron(II) salts, such as iron(II) sulfate (FeSO₄)[9]
The choice of redox co-initiator will depend on the specific monomer and reaction conditions.[9]
Q4: Does the presence of surfactants affect the efficiency of KPS?
Yes, surfactants can influence the decomposition rate of KPS. Some studies have shown that "free" surfactant molecules (not in micelles or adsorbed onto polymer particles) can markedly increase the decomposition rate of KPS.[11] However, this acceleration effect may be diminished in the presence of monomers.[11]
Q5: How does pH affect the stability and decomposition of KPS?
The decomposition kinetics of persulfate are pH-dependent.[12] In alkaline conditions, the decomposition can be accelerated, leading to the formation of sulfate and bisulfate anions, which then generate radicals upon heating.[12]
Quantitative Data Summary
Table 1: Effect of Temperature on KPS Decomposition Half-Life
| Temperature (°C) | Half-Life |
| 35 | 1600 hours[13] |
| 45 | 292 hours[13] |
| 60 | 33 hours[13] |
| 70 | 7.7 hours[13] |
| 80 | 1.5 hours[13] |
Table 2: Common Redox Initiator Systems with KPS
| Oxidizing Agent | Reducing Agent | Typical Applications |
| This compound (KPS) | Sodium Bisulfite (SBS) | Graft polymerization[9] |
| This compound (KPS) | L-ascorbic acid | Enhanced grafting efficiency[9] |
| This compound (KPS) | Iron(II) Sulfate (FeSO₄) | Emulsion polymerization[9] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is essential for experiments requiring high-purity initiator to ensure reproducibility.
-
Dissolution: Dissolve 100 g of this compound in approximately 600 ml of deionized water that has been pre-heated to 60°C in a 1000 mL flask with stirring.[14]
-
Hot Filtration: Rapidly filter the hot solution through a sintered glass funnel to remove any insoluble impurities.[14]
-
Crystallization: Cool the filtrate to approximately 4°C in an ice water bath while continuously swirling the flask to promote crystallization and prevent freezing.[14]
-
Isolation: Filter the cold solution to collect the white crystals. Wash the crystals with a small amount of ice-cold deionized water.[14]
-
Drying: Dry the purified crystals under vacuum over a desiccant such as anhydrous calcium chloride.[14] Rapid drying at a low temperature is crucial to minimize the formation of sulfuric acid on the crystals.[14]
Protocol 2: A Typical Emulsion Polymerization Procedure
This protocol outlines a general procedure for emulsion polymerization using KPS.
-
Reactor Setup: Charge a reaction vessel with deionized water and the chosen surfactant.
-
Deoxygenation: Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.[4]
-
Heating: Heat the reactor to the desired polymerization temperature (e.g., 70°C).[4]
-
Monomer Addition: Add the monomer to the reactor and allow the system to equilibrate.[4]
-
Initiation: Dissolve the required amount of KPS in a small amount of deoxygenated deionized water and add it to the reactor to initiate polymerization.[4]
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals to determine monomer conversion.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of High-Purity this compound Production Processes - Fujian ZhanHua Chemical Co., Ltd [en.zhhgchem.com]
- 6. Troubleshooting Common Issues in Emulsion Polymerization Reactors [jinzongmachinery.com]
- 7. nbinno.com [nbinno.com]
- 8. The Specific Functions of this compound Initiator - Fujian ZhanHua Chemical Co., Ltd [en.zhhgchem.com]
- 9. researchgate.net [researchgate.net]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. atamankimya.com [atamankimya.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Potassium Persulfate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with potassium persulfate (K₂S₂O₈). Our goal is to help you safely and effectively manage the exothermic nature of this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound (also known as potassium peroxydisulfate (B1198043) or KPS) is a powerful oxidizing agent and a common initiator for emulsion polymerization reactions.[1][2][3][4] It is valued for its high purity, water solubility, and stability at room temperature, which allows for consistent and controlled initiation of polymerization for various materials like acrylics, vinyls, and synthetic rubbers.[3][4][5] In solution, particularly when heated, it generates sulfate (B86663) free radicals that initiate the polymerization process.[3][6]
Q2: What are the primary safety concerns when working with this compound?
The primary safety concerns are its strong oxidizing nature, potential for exothermic reactions, and its incompatibility with certain materials. This compound can accelerate the burning of combustible materials and may cause a fire or explosion in contact with organic materials, reducing agents, or metals.[1][7][8] It is also a skin and respiratory irritant.[6][9]
Q3: At what temperature does this compound decompose and become hazardous?
This compound begins to decompose at temperatures between 50-60°C and decomposes completely at approximately 100°C, liberating oxygen which can intensify fires.[1][7][10] Wet this compound can decompose at even lower temperatures.[11]
Q4: Can I mix this compound with organic solvents?
Extreme caution is advised. This compound is incompatible with organic materials and alcohols.[1][8][12] Mixing with organic compounds can lead to a dangerous fire and explosion hazard.[1][7] Reactions in the presence of alcohols and water require rigorous process safety controls to prevent uncontrolled reactions.[13]
Troubleshooting Guide for Exothermic Reactions
Issue 1: The reaction temperature is rising too quickly.
-
Possible Cause: The concentration of this compound or other reactants is too high, leading to a rapid, uncontrolled exothermic reaction. The initial temperature of the reaction mixture may also have been too high.
-
Solution:
-
Immediate Action: If safe to do so, immerse the reaction vessel in an ice bath to rapidly cool the mixture. Have appropriate fire extinguishing media, such as a water spray or foam, readily available.[1]
-
Protocol Adjustment:
-
Reduce the initial concentration of this compound.
-
Add the this compound solution incrementally to the reaction mixture rather than all at once. This allows for better temperature control.
-
Ensure the initial temperature of the reaction vessel and reactants is at the lower end of the recommended range for the specific protocol.
-
Improve the heat dissipation of your setup by using a larger reaction vessel or a more efficient cooling system.
-
-
Issue 2: The reaction is showing signs of gas evolution and pressure buildup.
-
Possible Cause: The decomposition of this compound, accelerated by heat, is releasing oxygen gas.[1][13] If the reaction is contained in a sealed vessel, this can lead to a dangerous pressure increase.
-
Solution:
-
Immediate Action: If the system is sealed, vent the pressure to a safe location or fume hood immediately.
-
Protocol Adjustment:
-
Whenever possible, conduct reactions in an open or vented system to prevent pressure buildup.
-
If a closed system is necessary, ensure it is equipped with a pressure relief valve or a bursting disc.
-
Monitor the reaction temperature closely and maintain it below the decomposition temperature of this compound (50-60°C).[1]
-
-
Issue 3: The reaction mixture has changed color unexpectedly or shows signs of charring.
-
Possible Cause: The exothermic reaction has heated a localized area to the point of decomposing or charring organic components in the mixture. This indicates a severe loss of temperature control.
-
Solution:
-
Immediate Action: Stop the reaction immediately by quenching with a large volume of cold water, if safe and compatible with the reactants.
-
Protocol Adjustment:
-
Improve the stirring efficiency to ensure even heat distribution throughout the reaction mixture.
-
Re-evaluate the compatibility of all reactants. Ensure no incompatible materials, such as strong reducing agents, are present.[8]
-
Consider using a reaction calorimetry study to better understand the heat flow of your specific reaction and to set appropriate safety limits.
-
-
Data Presentation
Table 1: Thermal Properties of this compound
| Property | Value | Citations |
| Decomposition Temperature | 50-60°C | [1] |
| Complete Decomposition | ~100°C | [1][7][10] |
Table 2: Solubility of this compound in Water
| Temperature | Solubility ( g/100 mL) | Citations |
| 0°C | 1.75 | [1][7] |
| 20°C | 5.29 | [1][7] |
Experimental Protocols
Protocol 1: General Procedure for Initiating Emulsion Polymerization with this compound
-
Objective: To provide a baseline procedure for the safe initiation of emulsion polymerization.
-
Methodology:
-
Prepare the monomer emulsion in a reaction vessel equipped with a stirrer, thermometer, and a means for cooling (e.g., a water bath).
-
Separately, prepare an aqueous solution of this compound. The concentration should be determined based on the specific polymerization reaction, but lower concentrations are recommended to start.
-
Bring the monomer emulsion to the desired initial reaction temperature (typically in the range of 70-90°C for thermally activated initiation, but careful control is needed).[1]
-
Slowly add the this compound solution to the reaction vessel dropwise or via a syringe pump.
-
Continuously monitor the reaction temperature. If the temperature rises more than 5-10°C above the set point, immediately slow or stop the addition of the initiator and apply cooling.
-
Maintain the reaction at the desired temperature until the polymerization is complete.
-
Visualizations
Caption: Workflow for monitoring and managing exothermicity during this compound reactions.
Caption: Incompatibility diagram for this compound, highlighting hazardous combinations.
References
- 1. atamankimya.com [atamankimya.com]
- 2. alphachem.biz [alphachem.biz]
- 3. nbinno.com [nbinno.com]
- 4. calibrechem.com [calibrechem.com]
- 5. Application of this compound in polymerization i... [sawaint.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 7727-21-1 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. This compound | K2S2O8 | CID 24412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. media.laballey.com [media.laballey.com]
- 13. ictulsa.com [ictulsa.com]
troubleshooting particle size in emulsion polymerization with KPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with emulsion polymerization, specifically using potassium persulfate (KPS) as an initiator.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during emulsion polymerization that can affect particle size and overall experimental success.
Q1: My final particle size is too large. How can I reduce it?
An unexpectedly large particle size is a common issue. Several factors can contribute to this outcome. The concentration of the initiator, this compound (KPS), plays a crucial role. Generally, increasing the initiator concentration leads to the formation of a larger number of smaller polymer particles.[1] This is because a higher concentration of KPS generates more free radicals, which in turn initiate more polymer chains simultaneously, leading to a greater number of nucleation sites.
Additionally, consider the surfactant concentration. At the same surfactant concentration, a surfactant with a lower Critical Micelle Concentration (CMC) will result in a smaller particle size.[2] Increasing the surfactant concentration can also lead to smaller particles by creating more micelles, which act as loci for polymerization.
Q2: I'm observing particle agglomeration and coagulation in my reaction. What's causing this and how can I fix it?
Particle agglomeration, the clumping of polymer particles, leads to an irregular particle size distribution and can destabilize the emulsion.[3] Several factors can cause this:
-
Inadequate Surfactant Concentration: Insufficient surfactant leads to incomplete coverage of the growing polymer particles, reducing the repulsive forces between them and causing them to aggregate.[1] The solution is to optimize the surfactant concentration; a step-wise increase in the surfactant amount in subsequent experiments should help identify the optimal level.
-
High Monomer Concentration: An excessively high monomer concentration can cause the polymer particles to swell, which may weaken the stabilizing surfactant layer.[1]
-
High Ionic Strength: KPS, being a salt, contributes to the ionic strength of the aqueous phase. High concentrations of electrolytes can compress the electrical double layer that stabilizes the particles, leading to coagulation.[1] If a high initiator concentration is necessary, ensure the surfactant concentration is adequate to provide steric stabilization.
-
Improper Agitation: Both insufficient and excessive agitation can be problematic. Inadequate mixing can lead to localized "hot spots" of high monomer concentration, while excessive shear can physically force particles to overcome their repulsive barriers and agglomerate.[1]
Q3: My particle size is too small. What adjustments can I make?
To achieve a larger particle size, you can try the following:
-
Decrease Initiator Concentration: Lowering the KPS concentration will generate fewer radicals, leading to the formation of fewer, larger particles.
-
Decrease Surfactant Concentration: Reducing the amount of surfactant will result in fewer micelles being formed, thus decreasing the number of nucleation sites and promoting the growth of larger particles. However, be cautious not to decrease it to the point of causing instability and agglomeration.
-
Seeded Polymerization: A highly effective method for controlling particle size is seeded emulsion polymerization. This involves introducing a known quantity of pre-formed polymer particles (the "seed" latex) at the beginning of the reaction. This eliminates the variable nucleation stage, and the final particle size can be controlled by the amount of seed particles added.[4]
Q4: The particle size distribution (polydispersity) of my latex is too broad. How can I achieve a more monodisperse sample?
A broad particle size distribution can arise from issues like secondary nucleation (the formation of new particles after the initial nucleation phase).[1] To achieve a narrower distribution:
-
Higher initiator amounts and lower emulsifier amounts tend to favor narrower initial and final distributions. [5]
-
Monomer Addition Mode: A semi-batch process, where the monomer is added gradually, can result in a narrower particle size distribution compared to a batch process.[5] Lower monomer addition rates under "monomer-starved" conditions can also produce narrower distributions.[5]
-
Seeded Polymerization: As mentioned previously, seeded polymerization is an excellent technique for achieving a monodisperse latex because it bypasses the initial, often uncontrolled, nucleation step.[4] The size distribution of the final latex will reflect that of the seed latex.[4]
Q5: My polymerization reaction is inhibited or not starting. What are the possible reasons?
Inhibited polymerization can be caused by the presence of oxygen or other impurities in the reaction system.[3] It is crucial to thoroughly deoxygenate the reaction mixture, typically by purging with an inert gas like nitrogen or argon, before initiating the polymerization.[3] Ensure that the monomer is free of inhibitors, which are often added for storage stability. These can be removed by passing the monomer through a column of a suitable inhibitor remover.
Data Summary
The following tables summarize the influence of key experimental parameters on the final particle size in emulsion polymerization.
Table 1: Effect of KPS Initiator Concentration on Polystyrene Particle Size
| KPS Concentration (% w/w) | Average Particle Diameter (µm) | Observation |
| 0.5 | 2.0 | As initiator concentration increases, particle size decreases.[6] |
| 0.8 | 1.4 | A higher polymerization rate with more initiator leads to smaller particles.[6] |
| 1.0 | 0.5 | The diffusion rate of the water-soluble KPS to the monomer droplets is a controlling factor.[6] |
Note: The relationship between initiator concentration and particle size can sometimes be reversed in the presence of co-solvents like methanol, where increased KPS concentration can lead to larger particles due to particle coagulation.
Table 2: General Troubleshooting Guide for Particle Size Control
| Issue | Potential Cause | Recommended Action |
| Particle size too large | Low initiator concentration | Increase KPS concentration. |
| High monomer-to-surfactant ratio | Increase surfactant concentration or decrease monomer concentration. | |
| Particle size too small | High initiator concentration | Decrease KPS concentration. |
| Low monomer-to-surfactant ratio | Decrease surfactant concentration (ensure it's above CMC). | |
| Particle Agglomeration | Insufficient surfactant | Increase surfactant concentration. |
| High ionic strength (from KPS) | Optimize KPS and surfactant concentrations. | |
| Improper agitation | Adjust stirring speed. | |
| Broad Particle Size Distribution | Continuous nucleation | Use a seeded polymerization approach. |
| Inconsistent reaction conditions | Ensure uniform temperature and mixing. |
Experimental Protocols
Standard Protocol for Emulsion Polymerization of Styrene (B11656) with KPS
This protocol provides a general procedure for the synthesis of polystyrene nanoparticles.
Materials:
-
Styrene (monomer), inhibitor removed
-
This compound (KPS) (initiator)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Deionized water
-
Nitrogen gas for purging
-
Sodium chloride (for precipitation, optional)
Procedure:
-
Preparation: In a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine deionized water and the desired amount of SDS.
-
Deoxygenation: Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Monomer Addition: Add the inhibitor-free styrene monomer to the flask while maintaining a nitrogen blanket.
-
Emulsification: Stir the mixture vigorously to form a stable emulsion.
-
Initiation: Heat the reaction mixture to the desired temperature (typically 50-80 °C). Dissolve the KPS initiator in a small amount of deionized water and add it to the reactor to start the polymerization.[1]
-
Polymerization: Maintain constant temperature and stirring for the duration of the reaction (e.g., 2-6 hours).
-
Termination & Cooling: Once the desired conversion is reached, cool the reactor to room temperature.
-
Characterization: Analyze the resulting latex for particle size and polydispersity using techniques like Dynamic Light Scattering (DLS).
Visualizations
The following diagrams illustrate key concepts and workflows in emulsion polymerization.
Caption: A typical experimental workflow for emulsion polymerization.
Caption: A troubleshooting decision tree for particle size issues.
Caption: The relationship between key parameters and final particle size.
References
- 1. benchchem.com [benchchem.com]
- 2. Texochem Industries » Basics of Emulsion Polymerization: Raw Materials and Mechanism [texochem.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. About Chemical Associates [chemical-associates.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
effect of pH on the stability and reactivity of potassium persulfate
This guide provides technical support for researchers, scientists, and drug development professionals on the effects of pH on the stability and reactivity of potassium persulfate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My persulfate-initiated reaction is proceeding much faster/slower than expected. Could pH be the cause?
A1: Yes, the pH of your aqueous solution is a critical factor in the decomposition rate of this compound. The stability of the persulfate ion (S₂O₈²⁻) is highly pH-dependent. Generally, decomposition is accelerated under both highly acidic and, most notably, alkaline conditions. If your reaction is too fast, the pH may be too high or low, leading to rapid, uncontrolled generation of radicals. If it's too slow, you may be operating in a pH range where the thermal decomposition is minimal.
Q2: What is the optimal pH for using this compound as an oxidant?
A2: The "optimal" pH depends entirely on your application and the desired reactivity.
-
Neutral to Slightly Acidic (pH 4-7): In this range, persulfate is relatively stable, and its decomposition is primarily driven by heat, leading to the formation of sulfate (B86663) radicals (SO₄•⁻). This is common in polymerization reactions.
-
Strongly Acidic (pH < 3): Acid-catalyzed decomposition can occur, which increases the rate of radical formation.
-
Strongly Alkaline (pH > 10.5): Base-activated persulfate is highly reactive. At pH values above 12, the primary reactive species transitions from sulfate radicals to the more reactive, but less selective, hydroxyl radicals (OH•). This is often exploited in advanced oxidation processes (AOPs) for environmental remediation.
Q3: I am observing poor stability in my stock solution of this compound. How can I improve it?
A3: Aqueous solutions of this compound are inherently unstable and should be prepared fresh. To maximize short-term stability, prepare the solution in deionized water and maintain a near-neutral pH (around 6-7). Avoid high temperatures and contamination with metals or organic materials, which can catalyze decomposition. Store the solid, crystalline this compound in a cool, dry, well-ventilated place away from combustible materials.
Q4: My reaction is generating unexpected byproducts. How can pH influence this?
A4: The pH determines the dominant radical species, which in turn affects reaction selectivity.
-
Sulfate radicals (SO₄•⁻) , predominant in acidic to neutral conditions, are more selective oxidants.
-
Hydroxyl radicals (OH•) , which dominate in highly alkaline environments (pH > 12), are more powerful but far less selective, potentially leading to a wider range of oxidation byproducts. If you are seeing unexpected byproducts, consider if a shift in pH has changed the primary oxidizing radical in your system.
Q5: Does the decomposition of this compound change the pH of the solution over time?
A5: Yes. The decomposition of persulfate in water typically produces bisulfate ions (HSO₄⁻), which are acidic.[1] This can cause the pH of an unbuffered solution to decrease as the reaction progresses. In kinetic studies or pH-sensitive reactions, using a suitable buffer system (e.g., phosphate (B84403) or borate (B1201080) buffer) is crucial to maintain constant pH.
Data Presentation
The rate of persulfate decomposition is significantly influenced by both pH and temperature. The following table summarizes the pseudo-first-order reaction rate constants (k₁) for phenol (B47542) oxidation by heat-activated persulfate, illustrating the strong dependence on these two parameters.
| Temperature (°C) | pH Range | Range of Rate Constants (k₁) (h⁻¹) | Fold Increase Across pH Range |
| 30 | 1.3 - 13.9 | 0.003 – 0.962 | 320-fold |
| 70 | 1.3 - 13.9 | 1.184 – 9.91 | 4.3-fold |
| Data synthesized from studies on heat-activated persulfate oxidation of phenol.[2] |
These data clearly show that the reaction rate increases with both higher temperature and higher pH.[2] Notably, the accelerating effect of alkaline conditions is more pronounced at lower temperatures.[2] An effective alkaline activation of persulfate generally requires a minimum pH of approximately 11.[2]
Experimental Protocols
Protocol: Determination of this compound Concentration via Iodometric Titration
This protocol allows for the quantification of the remaining persulfate in a solution, which is essential for studying its decomposition kinetics. The principle involves the oxidation of iodide (I⁻) by persulfate (S₂O₈²⁻) to form iodine (I₂), which is then titrated with a standardized sodium thiosulfate (B1220275) solution.
Materials:
-
This compound solution (sample)
-
Potassium iodide (KI), solid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Deionized water
-
Acetic acid (6 N) or Sulfuric acid (10%)
-
Iodine flasks (125 mL or 250 mL)
-
Buret, pipettes, and standard laboratory glassware
Procedure:
-
Sample Preparation: Pipette a precise volume of the this compound solution (containing an estimated 5-500 mg of K₂S₂O₈) into a 125 mL iodine flask.[3]
-
Reagent Addition: Add deionized water to bring the total volume to approximately 30 mL. Add about 4 grams of solid potassium iodide to the flask.[3]
-
Reaction: Stopper the flask, swirl gently to dissolve the KI, and allow the reaction to proceed in the dark for at least 15 minutes. The persulfate will oxidize the iodide to iodine, resulting in a yellow-brown solution.
-
Reaction: S₂O₈²⁻ + 2I⁻ → 2SO₄²⁻ + I₂
-
-
Acidification: After the incubation period, acidify the solution with 1-2 mL of 6 N acetic acid.[3]
-
Titration: Immediately begin titrating the liberated iodine with the standardized sodium thiosulfate solution.
-
Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Endpoint Determination: When the solution color fades to a pale yellow, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration drop-wise, with constant swirling, until the blue color completely disappears. This is the endpoint.
-
Calculation: Record the volume of sodium thiosulfate solution used. The concentration of this compound in the original sample can be calculated using the stoichiometry of the reactions.
Visualizations
Caption: Logical workflow of persulfate activation under different pH regimes.
Disclaimer: This document is intended for informational purposes only. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling this compound and other chemicals.
References
Technical Support Center: Preventing Corrosion in Industrial Applications of Potassium Persulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating corrosion when utilizing potassium persulfate in industrial applications.
Frequently Asked Questions (FAQs)
Q1: Why is my stainless steel reactor showing signs of corrosion after using a this compound solution?
A1: this compound solutions can be highly corrosive, especially under certain conditions.[1] The corrosivity (B1173158) of the solution is significantly influenced by factors such as temperature, pH, and the presence of activating agents or contaminants like chlorides.[2][3] Stainless steel, while generally resistant to corrosion, can be susceptible to localized corrosion phenomena like pitting and stress corrosion cracking (SCC) in the presence of persulfate ions, particularly sensitized stainless steel.[4][5][6]
Q2: What types of corrosion are commonly observed with this compound?
A2: The most common forms of corrosion encountered when using this compound solutions are:
-
Pitting Corrosion: This is a localized form of corrosion that leads to the formation of small holes or "pits" in the metal surface.[6][7] It is often initiated by the breakdown of the passive protective film on stainless steel, a process that can be accelerated by chloride ions.[6][8]
-
Stress Corrosion Cracking (SCC): This is the formation of cracks in a material due to the combined influence of tensile stress and a corrosive environment.[9] Sensitized stainless steels are particularly vulnerable to SCC in the presence of certain sulfur-containing compounds.[4][5]
Q3: How does temperature affect the corrosivity of this compound solutions?
A3: Increasing the temperature of a this compound solution generally increases its corrosion rate.[10][11] Higher temperatures accelerate the decomposition of persulfate, leading to the formation of highly reactive sulfate (B86663) radicals, which can increase the oxidative potential and thus the corrosivity of the solution.[2][12] The effect of temperature on the reaction rate constant is significant, with a notable increase in the rate as the temperature rises.[11][13]
Q4: Can the pH of my this compound solution influence corrosion?
A4: Yes, the pH of the solution is a critical factor. Persulfate solutions can become very acidic (pH ≤ 2), which can create a corrosive environment for many metals.[1] Alkaline activation of this compound, for instance with hydrated lime, has been shown to reduce corrosion effects on carbon steel.[14] The rate of phenol (B47542) oxidation by persulfate, as an example, increases under alkaline conditions, suggesting a change in the reaction pathway which can also influence corrosion.[11][13]
Q5: Are there any chemical inhibitors that can be added to prevent corrosion?
A5: Yes, corrosion inhibitors can be effective. For N80 carbon steel in a 1% this compound solution, a combination of 0.2% sodium molybdate (B1676688) and 0.3% sodium silicate (B1173343) has been shown to achieve a high inhibition efficiency of 94.38% at 50°C.[10] The effectiveness of such inhibitors can, however, decrease with increasing temperature.[10]
Q6: What materials are most compatible with this compound solutions?
A6: Material compatibility is crucial to prevent corrosion. While stainless steel is often used, its grade and the process conditions are important. For applications involving this compound, especially with activators, it is recommended to use chemically resistant materials.[14] It is also important to note that this compound is incompatible with finely powdered metals, reducing agents, and strong bases, as these can lead to violent reactions.[15]
Q7: How can I protect my stainless steel equipment from corrosion when using this compound?
A7: Besides using corrosion inhibitors and selecting appropriate materials, passivation of stainless steel is a critical step.[16][17] Passivation is a chemical treatment, typically with nitric or citric acid, that removes free iron from the surface and promotes the formation of a protective chromium-rich oxide layer, enhancing the steel's natural corrosion resistance.[17][18][19]
Q8: What is the role of chlorides in this compound-induced corrosion?
A8: Chloride ions are known to be aggressive agents that can induce localized corrosion, particularly pitting, in stainless steels.[6] In persulfate systems, the presence of chlorides can have complex effects. While some studies suggest that high concentrations of chloride can have a scavenging effect on the reactive radicals, potentially reducing the degradation rate of target compounds, they can also contribute to the breakdown of the passive film on stainless steels, thereby promoting corrosion.[20][21]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Sudden appearance of rust-colored stains on stainless steel surfaces. | Pitting corrosion, likely initiated by free iron contamination or the presence of chlorides. | 1. Immediately cease operations and drain the system. 2. Thoroughly clean the affected surfaces. 3. Perform a passivation treatment on the stainless steel.[18] 4. Analyze the process stream for chloride contamination. |
| Visible cracks forming in stressed components like welds or bends. | Stress Corrosion Cracking (SCC). | 1. Reduce the tensile stress on the components where possible. 2. Consider using a different grade of stainless steel that is less susceptible to SCC. 3. Evaluate the operating temperature and pH to see if they can be modified to be less aggressive.[10][11] |
| Uniform, but faster than expected, thinning of carbon steel pipes. | General corrosion due to the acidic and oxidizing nature of the persulfate solution. | 1. Introduce a suitable corrosion inhibitor system, such as sodium molybdate and sodium silicate.[10] 2. Consider upgrading the material to a more resistant alloy. 3. If feasible, adjust the pH of the solution to a less acidic level.[14] |
| Unexpectedly rapid consumption of this compound. | Reaction with metallic surfaces (corrosion) or other incompatible materials. | 1. Verify the compatibility of all wetted materials with this compound.[15][22] 2. Inspect for signs of corrosion, as the corrosion process itself consumes the oxidizer. 3. Ensure no incompatible materials such as reducing agents are present in the system.[15] |
Quantitative Data Summary
Table 1: Corrosion Inhibition Efficiency for N80 Carbon Steel in 1% this compound Solution at 50°C
| Inhibitor System | Concentration | Inhibition Efficiency (%) |
| 0.2% Sodium Molybdate (single) | 0.2% | 70.17[10] |
| 0.2% Sodium Molybdate + 0.3% Sodium Silicate | 0.2% + 0.3% | 94.38[10] |
Table 2: Effect of Temperature on the Reaction Rate Constant (k1) of Phenol Oxidation by Heat-Activated Persulfate
| Temperature (°C) | pH Range | Reaction Rate Constant, k1 (h⁻¹) |
| 30 | 1.3 - 13.9 | 0.003 - 0.962[11][13] |
| 70 | 1.3 - 13.9 | 1.184 - 9.91[11][13] |
Experimental Protocols
Protocol 1: Weight Loss Method for Corrosion Rate Determination
Objective: To determine the corrosion rate of a specific metal in a this compound solution.
Materials:
-
Metal coupons of the material being tested (e.g., stainless steel 304, N80 carbon steel) with a known surface area.
-
This compound solution of the desired concentration.
-
Thermostatically controlled water bath or oven.
-
Analytical balance.
-
Desiccator.
-
Cleaning solution (e.g., appropriate acid or solvent to remove corrosion products without attacking the base metal).
Procedure:
-
Clean the metal coupons with a suitable solvent to remove any grease or oil, dry them, and weigh them accurately using an analytical balance.
-
Immerse the coupons in the this compound solution in a sealed container.
-
Place the container in the temperature-controlled environment for a predetermined duration (e.g., 24, 48, 72 hours).
-
After the exposure time, carefully remove the coupons from the solution.
-
Clean the coupons to remove all corrosion products according to standard procedures (e.g., ASTM G1).
-
Rinse the coupons with deionized water, dry them thoroughly, and place them in a desiccator to cool.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate (mm/y) = (8.76 x 10⁴ x W) / (A x T x D) Where:
-
W = Weight loss in grams
-
A = Surface area of the coupon in cm²
-
T = Exposure time in hours
-
D = Density of the metal in g/cm³
-
Protocol 2: Passivation of Stainless Steel
Objective: To enhance the corrosion resistance of stainless steel equipment.
Materials:
-
Degreasing agent.
-
Passivating acid solution (e.g., 20-50% v/v nitric acid or a citric acid-based formulation).[16][19][23]
-
Deionized water.
-
Personal Protective Equipment (PPE): acid-resistant gloves, goggles, and apron.
Procedure:
-
Degreasing: Thoroughly clean the stainless steel surface to remove all oils, grease, and other contaminants.
-
Rinsing: Rinse the surface with clean water.
-
Acid Immersion: Immerse the cleaned stainless steel part in the passivating acid bath for a specified time and at a specific temperature. For example, for less resistant stainless grades, a 20% by volume nitric acid solution with sodium dichromate can be used at 120-140°F for 20-30 minutes.[23]
-
Rinsing: After the acid treatment, thoroughly rinse the part with deionized water to remove all traces of the acid. A final rinse with a neutralizing agent (e.g., a dilute sodium hydroxide (B78521) solution) may be necessary, followed by another water rinse.
-
Drying: Dry the passivated part completely.
Visualizations
Caption: General corrosion pathway in a this compound environment.
References
- 1. Persulfates | KLOZUR® KP Persulfate - Evonik Industries [active-oxygens.evonik.com]
- 2. Persulfate persistence under thermal activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of chloride and carbonates on the reactivity of activated persulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. content.ampp.org [content.ampp.org]
- 6. Pitting corrosion - Wikipedia [en.wikipedia.org]
- 7. Pitting Corrosion | Linde AMT [linde-amt.com]
- 8. neonickel.com [neonickel.com]
- 9. Stress corrosion cracking - Wikipedia [en.wikipedia.org]
- 10. Corrosion inhibitor system for blocking polymer well by this compound injection | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Oxidation of benzoic acid by heat-activated persulfate: Effect of temperature on transformation pathway and product distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes in activation energy and kinetics of heat-activated persulfate oxidation of phenol in response to changes in pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. battelle.org [battelle.org]
- 15. nj.gov [nj.gov]
- 16. Passivation of Stainless Steel: Enhancing Corrosion Resistance | TEAM MFG [team-mfg.com]
- 17. advancedplatingtech.com [advancedplatingtech.com]
- 18. Stainless Steel Passivation, Cleaning, And Rust Protection [valencesurfacetech.com]
- 19. steelprogroup.com [steelprogroup.com]
- 20. vbn.aau.dk [vbn.aau.dk]
- 21. Influences of carbonate and chloride ions on persulfate oxidation of trichloroethylene at 20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemicalbook.com [chemicalbook.com]
- 23. carpentertechnology.com [carpentertechnology.com]
Technical Support Center: Stabilizing Potassium Persulfate Solutions for Extended Use
Welcome to the technical support center for potassium persulfate (K₂S₂O₈) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and efficacy of your this compound solutions for extended experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Question | Possible Causes | Recommended Solutions |
| Why is my this compound solution turning yellow? | Contamination with organic materials or certain metal ions can cause discoloration. | Ensure high-purity water (distilled or deionized) and clean glassware are used. Avoid contact with organic materials, reducing agents, and incompatible metals.[1] |
| My solution is evolving gas bubbles. What is happening? | This is a sign of decomposition, where this compound breaks down to release oxygen gas. This process is accelerated by heat, light, and incompatible materials.[2][3] | Store the solution in a cool, dark place. Ensure the pH is within the stable range (see FAQs). Check for any potential contaminants. |
| A precipitate has formed in my solution. What should I do? | Precipitation can occur due to the low solubility of this compound at colder temperatures or if the concentration exceeds its solubility limit. It can also be due to the formation of insoluble byproducts from decomposition or reactions with contaminants. | Prepare solutions at the intended temperature of use. Do not store concentrated solutions in the refrigerator unless specified. Ensure all components are fully dissolved during preparation. If a precipitate forms in a previously clear solution, it may indicate significant decomposition, and a fresh solution should be prepared. |
| The oxidizing power of my solution seems to have decreased over time. | This is a direct consequence of this compound decomposition. The rate of decomposition is influenced by storage conditions and the presence of stabilizers. | Prepare fresh solutions for critical applications. For extended use, consider preparing a stabilized solution using a buffer system (see Experimental Protocols). Always store solutions properly. |
| How can I prevent contamination of my stock solution? | Contamination can be introduced from various sources, including dirty glassware, spatulas, or the water used. | Use dedicated, thoroughly cleaned glassware. Use clean, dry spatulas for weighing the solid this compound. Always use high-purity water.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound solutions to degrade?
A1: The primary factors that lead to the decomposition of this compound solutions are:
-
Temperature: Higher temperatures significantly accelerate the rate of decomposition. Solutions are more stable at lower temperatures.[3]
-
pH: Aqueous solutions of this compound are acidic and decompose slowly at room temperature.[4] The decomposition is accelerated in alkaline conditions. A pH range of 5.5 to 8.5 is recommended for enhanced stability.
-
Light: Exposure to ultraviolet (UV) light can induce photochemical decomposition.
-
Contaminants: The presence of organic materials, reducing agents, metal dust (especially copper and iron), and strong bases can catalyze decomposition.[1][5][6]
-
Moisture: For the solid form, moisture can initiate decomposition.[7]
Q2: How long can I expect a standard aqueous solution of this compound to be stable?
A2: The stability of an un-stabilized aqueous solution of this compound is limited. At room temperature, it decomposes slowly. For critical applications requiring precise concentrations, it is best practice to prepare fresh solutions daily. For less critical applications, a solution might be usable for a few days if stored properly in a cool, dark place.
Q3: What are the benefits of using a stabilized this compound solution?
A3: Using a stabilized solution offers several advantages:
-
Extended Shelf Life: Stabilizers can significantly slow down the decomposition rate, allowing for the preparation of stock solutions that remain effective for a longer period.
-
Consistent Performance: By minimizing concentration changes over time, stabilized solutions provide more reproducible and reliable results in long-term experiments.
-
Reduced Waste: Longer stability reduces the need for frequent preparation of fresh solutions, thereby minimizing chemical waste.
Q4: What types of stabilizers are effective for this compound solutions?
A4: The most common and effective methods for stabilizing this compound solutions involve controlling the pH with buffers.
-
Phosphate (B84403) Buffers: A potassium phosphate buffer system is effective at maintaining a stable pH in the desired range.
-
Organic Sulfonic Acid Salts: Certain potassium salts of organic sulfonic acids have been shown to improve stability, particularly when used in conjunction with a buffer.
Q5: What are the ideal storage conditions for this compound solutions?
A5: To maximize the shelf life of your this compound solutions, adhere to the following storage conditions:
-
Temperature: Store in a cool environment, ideally refrigerated (be mindful of concentration and solubility to prevent precipitation).
-
Light: Store in amber glass bottles or in a dark cabinet to protect from light.[6]
-
Container: Use clean glass (borosilicate, Type I) or compatible plastic containers (e.g., polyethylene).[8] Ensure the container is tightly sealed to prevent contamination.
-
Separation: Keep away from incompatible materials such as organic compounds, reducing agents, and metals.[5]
Data on Solution Stability
The stability of this compound solutions is highly dependent on temperature and pH. The following tables provide quantitative data on its decomposition under various conditions.
Table 1: Half-life of this compound Solutions at Various Temperatures
| Temperature (°C) | Half-life |
| 35 | 1600 hours |
| 45 | 292 hours |
| 60 | 33 hours |
| 70 | 7.7 hours |
| 80 | 1.5 hours |
Data compiled from publicly available chemical data sheets.
Table 2: Effect of pH on the Decomposition of this compound
| pH | Relative Decomposition Rate |
| < 4 | Stable |
| 4 - 7 | Gradually Increasing |
| 7 - 9 | Moderately Fast |
| > 9 | Rapid |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution (0.1 M with Phosphate Buffer, pH 7.0)
Materials:
-
This compound (K₂S₂O₈), analytical grade
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade
-
Potassium phosphate dibasic (K₂HPO₄), analytical grade
-
High-purity water (distilled or deionized)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare 0.2 M Potassium Phosphate Buffer (pH 7.0): a. Prepare a 0.2 M solution of KH₂PO₄ (27.22 g/L). b. Prepare a 0.2 M solution of K₂HPO₄ (34.84 g/L). c. In a beaker, combine 39 mL of the 0.2 M KH₂PO₄ solution with 61 mL of the 0.2 M K₂HPO₄ solution. d. Verify the pH is 7.0 ± 0.1 using a calibrated pH meter. Adjust if necessary with small additions of the monobasic or dibasic solution.
-
Prepare 0.1 M this compound Solution: a. Weigh out 2.703 g of this compound. b. Quantitatively transfer the solid to a 100 mL volumetric flask. c. Add approximately 50 mL of the prepared phosphate buffer to the flask. d. Stir the mixture gently with a magnetic stirrer until the this compound is completely dissolved. e. Once dissolved, dilute to the 100 mL mark with the phosphate buffer. f. Stopper the flask and invert several times to ensure homogeneity.
-
Storage: a. Transfer the solution to a clean, clearly labeled amber glass bottle. b. Store the bottle in a refrigerator at 2-8 °C.
Protocol 2: Standard Operating Procedure for Stability Testing of this compound Solutions
Objective: To determine the stability of a this compound solution over time under specified storage conditions.
Materials and Equipment:
-
Prepared this compound solution (stabilized or unstabilized)
-
Storage containers (e.g., amber glass bottles)
-
Controlled temperature and humidity chamber (or refrigerator/incubator)
-
Analytical balance
-
Volumetric glassware
-
Reagents for titration (see Protocol 3)
-
UV-Vis spectrophotometer (optional)
Procedure:
-
Initial Analysis (Time Zero): a. Immediately after preparing the this compound solution, perform an initial concentration determination using a validated analytical method (e.g., iodometric titration as described in Protocol 3). b. Record this concentration as the "Time Zero" value. c. Visually inspect the solution for clarity, color, and any particulate matter and record the observations.
-
Sample Storage: a. Aliquot the solution into several identical storage containers, ensuring each is sealed tightly. b. Place the containers in the designated stability chamber under the desired storage conditions (e.g., 4 °C, 25 °C/60% RH, 40 °C/75% RH for accelerated testing).
-
Periodic Testing: a. At predetermined time points (e.g., Day 1, Day 3, Day 7, Day 14, Day 30, and monthly thereafter), remove one container from the stability chamber. b. Allow the solution to equilibrate to room temperature. c. Visually inspect the solution and record any changes in appearance. d. Determine the concentration of this compound using the same analytical method as for the initial analysis.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the "Time Zero" concentration. b. Plot the percentage remaining versus time. c. Determine the shelf life, which is often defined as the time at which the concentration drops to 90% of the initial value.
Protocol 3: Iodometric Titration for the Determination of this compound Concentration
Principle: Persulfate ions oxidize iodide ions to iodine in a quantitative reaction. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.
Reagents:
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution (1%)
-
Sample of this compound solution
Procedure:
-
Sample Preparation: a. Pipette a known volume (e.g., 10.00 mL) of the this compound solution into a conical flask. b. Add an excess of potassium iodide (e.g., 2 g) to the flask. c. Add approximately 50 mL of deionized water and swirl to dissolve the KI. d. Cover the flask and allow the reaction to proceed in the dark for 15-20 minutes.
-
Titration: a. Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow color. b. Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color. c. Continue the titration dropwise with constant swirling until the blue color disappears completely, leaving a colorless solution. d. Record the volume of sodium thiosulfate solution used.
-
Calculation: The concentration of this compound can be calculated using the following stoichiometry: S₂O₈²⁻ + 2I⁻ → 2SO₄²⁻ + I₂ I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
From this, 1 mole of K₂S₂O₈ is equivalent to 2 moles of Na₂S₂O₃.
Molarity of K₂S₂O₈ = (Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃) / (2 × Volume of K₂S₂O₈ sample)
Visualizations
Caption: Decomposition pathway of this compound in aqueous solution.
Caption: Workflow for stability testing of this compound solutions.
Caption: Troubleshooting logic for common this compound solution issues.
References
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. US3644150A - Stabilizing of aqueous solutions of potassium persulphate - Google Patents [patents.google.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Kinetics and Mechanism of this compound Decomposition in Aqueous Solutions Studied by a Gasometric Method | Semantic Scholar [semanticscholar.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.ca [fishersci.ca]
Validation & Comparative
A Comparative Guide to the Validation of Potassium Persulfate Assay Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of potassium persulfate (K₂S₂O₈), a powerful oxidizing agent utilized in various research and industrial applications. The selection of an appropriate assay is critical for accurate and reproducible results. This document outlines the principles, experimental protocols, and performance characteristics of three widely used methods: Iodometric Titration, Ferrous Salt Titration, and Spectrophotometry.
Method Comparison
The following table summarizes the key performance parameters of the three validated assay methods for this compound.
| Parameter | Iodometric Titration | Ferrous Salt Titration | Spectrophotometry (Iodide-based) |
| Principle | Oxidation of iodide to iodine by persulfate, followed by titration of iodine with sodium thiosulfate (B1220275). | Oxidation of excess Fe(II) by persulfate, followed by back-titration of the remaining Fe(II) with an oxidizing agent. | Reaction of persulfate with excess iodide to form triiodide (I₃⁻), which is quantified by measuring its absorbance. |
| Linear Range | Typically suitable for higher concentrations (mM range). | Suitable for a wide range of concentrations, adaptable by adjusting titrant concentration. | 0-70 mM[1][2] |
| Limit of Detection (LOD) | Higher than spectrophotometric and HPLC methods.[3] | Dependent on the concentration of the titrant and indicator sensitivity. | 0.63 g/kg (in soil extract) at 352 nm[4] |
| Limit of Quantification (LOQ) | Higher than spectrophotometric and HPLC methods.[3] | Dependent on the precision of the titration. | 2.51 g/kg (in soil extract) at 400 nm[4] |
| Key Advantages | Cost-effective, simple equipment. | Accurate for a wide range of concentrations. | Rapid, simple, and suitable for automation.[1][2] |
| Potential Interferences | Other oxidizing agents, reducing agents, and substances that react with iodine. Instability of thiosulfate solutions.[5] | Naturally occurring iron, other reduced metals, some chelating agents (e.g., EDTA), and other oxidants like hydrogen peroxide.[5] | Colored substances in the sample matrix.[3] The presence of an iron activator does not interfere.[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Iodometric Titration
Principle: this compound oxidizes potassium iodide in an acidic medium to liberate iodine. The liberated iodine is then titrated against a standard solution of sodium thiosulfate using starch as an indicator.
Experimental Workflow:
References
- 1. A rapid spectrophotometric determination of persulfate anion in ISCO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Field Application of a Rapid Spectrophotometric Method for Determination of Persulfate in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. active-oxygens.evonik.com [active-oxygens.evonik.com]
A Comparative Guide: Potassium Persulfate vs. Ammonium Persulfate for Protein Gel Electrophoresis
For researchers, scientists, and drug development professionals, the choice of reagents in protein gel electrophoresis is critical for achieving optimal separation and reproducible results. Among these, the initiator of polymerization for polyacrylamide gels plays a pivotal role. This guide provides an objective comparison of two commonly used persulfates, potassium persulfate (KPS) and ammonium (B1175870) persulfate (APS), for this purpose. While ammonium persulfate is more conventionally used in standard laboratory protocols, this compound presents a viable alternative.
Performance and Properties: A Comparative Overview
Ammonium persulfate is widely cited in standard SDS-PAGE protocols. However, the choice between APS and KPS can be influenced by factors such as solubility, stability, and specific experimental conditions.
| Parameter | This compound (KPS) | Ammonium Persulfate (APS) | Key Considerations |
| Molecular Weight | 270.32 g/mol | 228.20 g/mol | The difference in molecular weight should be considered when preparing solutions of equivalent molarity. |
| Solubility in Water | Lower | Higher | The higher solubility of APS may be advantageous for preparing concentrated stock solutions. |
| Solution Stability | Generally more stable | Less stable; fresh preparation is recommended | APS solutions, particularly at room temperature, are prone to degradation, which can affect polymerization time and reproducibility. |
| Typical Concentration in SDS-PAGE | Not as commonly used, but can be substituted for APS. | Typically a 10% (w/v) freshly prepared solution. | If substituting KPS for APS, it is advisable to start with an equimolar concentration. |
| Polymerization Time | May have slightly different polymerization kinetics. | Polymerization time is well-established in standard protocols. | The rate of polymerization is also dependent on the concentration of TEMED and temperature. |
Experimental Protocols
The following are standard protocols for preparing a 10% resolving gel for SDS-PAGE using either this compound or ammonium persulfate.
Using this compound (KPS)
This protocol is based on the standard procedure for polyacrylamide gel casting, with KPS substituted for APS. Optimization may be required depending on specific laboratory conditions.
1. Prepare the following solutions:
- 30% Acrylamide (B121943)/Bis-acrylamide solution
- 1.5 M Tris-HCl, pH 8.8
- 10% Sodium Dodecyl Sulfate (B86663) (SDS)
- 10% this compound (KPS) in deionized water (prepare fresh)
- N,N,N',N'-Tetramethylethylenediamine (TEMED)
2. To prepare 10 mL of a 10% resolving gel, mix the following in a small beaker or tube:
- 4.0 mL deionized water
- 3.3 mL 30% Acrylamide/Bis-acrylamide solution
- 2.5 mL 1.5 M Tris-HCl, pH 8.8
- 100 µL 10% SDS
3. Initiate polymerization:
- Add 50 µL of 10% KPS solution and mix gently.
- Add 10 µL of TEMED and mix gently.
4. Immediately pour the solution between the gel casting plates.
Using Ammonium Persulfate (APS)
This is a widely used standard protocol.
1. Prepare the following solutions:
- 30% Acrylamide/Bis-acrylamide solution
- 1.5 M Tris-HCl, pH 8.8
- 10% Sodium Dodecyl Sulfate (SDS)
- 10% Ammonium Persulfate (APS) in deionized water (prepare fresh)
- N,N,N',N'-Tetramethylethylenediamine (TEMED)
2. To prepare 10 mL of a 10% resolving gel, mix the following in a small beaker or tube:
- 4.0 mL deionized water
- 3.3 mL 30% Acrylamide/Bis-acrylamide solution
- 2.5 mL 1.5 M Tris-HCl, pH 8.8
- 100 µL 10% SDS
3. Initiate polymerization:
- Add 50 µL of 10% APS solution and mix gently.
- Add 10 µL of TEMED and mix gently.
4. Immediately pour the solution between the gel casting plates.
Mechanism of Polymerization
The polymerization of acrylamide and bis-acrylamide to form a polyacrylamide gel is a free-radical-mediated process. Both this compound and ammonium persulfate act as a source of free radicals. The process is catalyzed by TEMED, which accelerates the formation of these radicals.
The persulfate ion (S₂O₈²⁻) decomposes to form two sulfate free radicals (SO₄⁻•). These highly reactive radicals then transfer their free electron to an acrylamide monomer, converting it into a free radical. This initiates a chain reaction where the activated acrylamide monomer reacts with other monomers to form long polymer chains. Bis-acrylamide is incorporated into these chains, creating cross-links that result in the gel matrix.
Caption: Mechanism of polyacrylamide gel polymerization initiated by persulfate.
Experimental Workflow for Gel Preparation
The general workflow for preparing a polyacrylamide gel is consistent regardless of whether KPS or APS is used as the initiator.
Caption: Workflow for preparing a polyacrylamide gel for electrophoresis.
Conclusion
Both this compound and ammonium persulfate are effective initiators for the polymerization of polyacrylamide gels in protein electrophoresis. The widespread use of APS in established protocols is a significant factor in its commonality. However, the greater stability of KPS may offer an advantage in terms of reagent shelf-life and potentially improved reproducibility, particularly if freshly prepared APS solutions are not consistently used. The higher solubility of APS is a practical benefit for laboratory workflow.
Ultimately, the choice between KPS and APS may come down to laboratory preference, existing protocols, and the need for consistency. For researchers experiencing issues with gel polymerization, verifying the freshness of the APS solution is a critical first step. If issues persist, or for applications requiring enhanced stability, this compound serves as a reliable alternative. When substituting one for the other, starting with equimolar concentrations is recommended, with the potential for minor optimization of the TEMED and initiator concentrations to achieve the desired polymerization time and gel quality.
A Comparative Guide to the Oxidizing Strength of Potassium Persulfate and Sodium Persulfate
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical oxidants, persulfates are renowned for their high oxidizing potential, second only to ozone. This guide provides a comprehensive comparison of two commonly used persulfate salts: potassium persulfate (K₂S₂O₈) and sodium persulfate (Na₂S₂O₈). While theoretically possessing identical oxidizing strength, their practical application and performance can differ based on key physical and chemical properties. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data and experimental insights to make an informed choice for their specific applications.
At a Glance: Key Differences
| Feature | This compound (KPS) | Sodium Persulfate (NPS) |
| Oxidizing Species | Persulfate anion (S₂O₈²⁻) | Persulfate anion (S₂O₈²⁻) |
| Standard Redox Potential | ~ +2.01 V | ~ +2.01 V |
| Solubility in Water | Significantly lower | Significantly higher |
| Thermal Stability | Lower | Higher |
| Shelf-Life | Shorter (typically up to 6 months)[1] | Longer (typically up to 1 year)[1] |
| Common Applications | Polymerization initiator, organic synthesis, hair bleaching | Environmental remediation, polymerization initiator, etching agent |
Theoretical Oxidizing Strength: A Shared Foundation
The oxidizing power of both this compound and sodium persulfate stems from the persulfate anion (S₂O₈²⁻). In aqueous solutions, this anion dissociates and is capable of accepting two electrons, as depicted in the following half-reaction:
S₂O₈²⁻(aq) + 2e⁻ → 2SO₄²⁻(aq)
The standard electrode potential (E°) for this reaction is approximately +2.01 volts. This high positive potential underscores the strong oxidizing nature of the persulfate ion, making it capable of oxidizing a wide range of organic and inorganic compounds. Since the cation (K⁺ or Na⁺) does not participate in the redox reaction, the intrinsic oxidizing strength of this compound and sodium persulfate is identical from a thermodynamic standpoint.
Practical Performance: Where They Diverge
Despite their identical theoretical oxidizing strength, the choice between potassium and sodium persulfate in a laboratory or industrial setting is often dictated by their differing physical properties, most notably solubility and stability.
Solubility
Sodium persulfate exhibits significantly higher solubility in water compared to this compound. This difference can be a critical factor in applications requiring high concentrations of the oxidant.
Table 1: Solubility of this compound and Sodium Persulfate in Water at Various Temperatures
| Temperature (°C) | This compound ( g/100 g H₂O) | Sodium Persulfate ( g/100 g H₂O) |
| 0 | 1.6[2] | - |
| 20 | 4.5[2] | - |
| 25 | 6 | 73 |
| 30 | 7.2[2] | - |
| 50 | 17 | 86 |
Data compiled from multiple sources.
The higher solubility of sodium persulfate makes it a more suitable choice for applications such as in-situ chemical oxidation (ISCO) for environmental remediation, where concentrated solutions are often required for injection into contaminated soil and groundwater.
Thermal Stability and Shelf-Life
Both salts are stable at room temperature but will decompose upon heating. Sodium persulfate generally exhibits greater thermal stability than this compound.[3]
-
Sodium Persulfate: More stable, but will also decompose at elevated temperatures.
In terms of shelf-life, when stored under cool, dry conditions, sodium persulfate typically maintains its characteristics for up to one year, whereas this compound has a shorter shelf-life of up to six months.[1]
Experimental Comparison of Oxidizing Performance
While the standard electrode potential provides a theoretical basis for oxidizing strength, the kinetics of a reaction can be influenced by factors such as solubility and local concentration of the oxidant. To provide a practical framework for comparison, a detailed experimental protocol is outlined below for a representative oxidation reaction.
Objective:
To compare the efficiency of this compound and sodium persulfate in the oxidation of a model organic pollutant, phenol (B47542), in an aqueous solution.
Materials:
-
This compound (K₂S₂O₈), analytical grade
-
Sodium persulfate (Na₂S₂O₈), analytical grade
-
Phenol (C₆H₅OH), analytical grade
-
Deionized water
-
Reaction vessels (e.g., 250 mL glass flasks with stoppers)
-
Constant temperature water bath
-
High-Performance Liquid Chromatography (HPLC) system for phenol analysis
-
pH meter
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 M stock solution of this compound by dissolving the appropriate amount in deionized water. Note that achieving this concentration may require gentle warming due to its lower solubility.
-
Prepare a 1 M stock solution of sodium persulfate by dissolving the appropriate amount in deionized water.
-
Prepare a 1000 ppm stock solution of phenol in deionized water.
-
-
Reaction Setup:
-
In a series of reaction flasks, add a specific volume of the phenol stock solution and dilute with deionized water to achieve a final phenol concentration of 100 ppm.
-
Adjust the initial pH of the solutions to a desired value (e.g., pH 7) using dilute acid or base.
-
Place the flasks in a constant temperature water bath set to the desired reaction temperature (e.g., 60°C). Allow the solutions to equilibrate to the bath temperature.
-
-
Initiation of Oxidation:
-
To initiate the reaction, add a predetermined volume of the 1 M this compound or sodium persulfate stock solution to the respective flasks to achieve a desired final oxidant concentration (e.g., 10 mM).
-
Simultaneously start a timer for each reaction.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot of the reaction mixture from each flask.
-
Immediately quench the reaction in the aliquot by adding a small amount of a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to consume the unreacted persulfate.
-
Analyze the concentration of phenol in each quenched aliquot using HPLC.
-
-
Data Analysis:
-
Plot the concentration of phenol as a function of time for both this compound and sodium persulfate.
-
Calculate the initial reaction rates and the percentage of phenol degradation at the end of the experiment for each oxidant.
-
Compare the performance of the two persulfates based on the rate and extent of phenol degradation.
-
Visualizing the Process
To better understand the workflows and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing the oxidizing strength of KPS and NPS.
Caption: Persulfate activation and oxidation pathway.
Conclusion
-
Sodium Persulfate is often the preferred choice for applications requiring high concentrations of the oxidant in solution, such as environmental remediation, owing to its superior water solubility. Its higher thermal stability and longer shelf-life also contribute to its widespread use.
-
This compound , although less soluble, remains a highly effective oxidant and is widely used as a polymerization initiator in various industrial processes. In some high-end applications, such as in the pharmaceutical industry, it may be favored for specific initiation characteristics.[6]
The selection between these two powerful oxidants should, therefore, be based on a careful consideration of the specific requirements of the intended application, including desired concentration, reaction temperature, and storage conditions. The provided experimental protocol offers a template for researchers to conduct their own comparative studies to determine the optimal choice for their work.
References
- 1. Persulfates | FAQ - Evonik Industries [active-oxygens.evonik.com]
- 2. This compound | 7727-21-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. atamankimya.com [atamankimya.com]
- 5. This compound | K2S2O8 | CID 24412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. News - Sodium Persulfate and this compound: Applications and Differences [hncmcl.com]
alternative radical initiators to potassium persulfate for polymerization
A Comparative Guide to Alternative Radical Initiators for Polymerization
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the choice of a radical initiator is a critical parameter that significantly influences reaction kinetics, polymer properties, and process conditions. While potassium persulfate (KPS) is a widely used initiator, particularly in emulsion polymerization, a range of alternative radical initiators offers distinct advantages for specific applications. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to facilitate informed selection.
The primary classes of alternatives to this compound for radical polymerization include organic peroxides, azo initiators, redox initiation systems, and photoinitiators. Each class possesses unique characteristics regarding decomposition temperature, solubility, and interaction with the polymerization system, which in turn affect the final polymer's molecular weight, polydispersity, and structural integrity.
Quantitative Comparison of Radical Initiators
The selection of a thermal initiator is often guided by its "10-hour half-life temperature" (T½), which is the temperature at which 50% of the initiator decomposes in ten hours. This parameter helps in choosing an initiator that provides a suitable radical flux at a given reaction temperature. The following table summarizes the 10-hour half-life temperatures for common alternative radical initiators.
| Initiator Class | Specific Initiator | 10-Hour Half-Life Temperature (°C) | Solubility | Key Features |
| Azo Initiators | 2,2'-Azobis(isobutyronitrile) (AIBN) | 65 | Organic Solvents | Not susceptible to induced decomposition, less solvent-dependent decomposition rate.[1] |
| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) | 56 | Water | Water-soluble, suitable for aqueous polymerizations. | |
| 4,4'-Azobis(4-cyanovaleric acid) (ACVA) | 69 | Water, Organic Solvents | Water-soluble, introduces carboxylic acid end-groups. | |
| Organic Peroxides | Benzoyl Peroxide (BPO) | 73 | Organic Solvents | Can undergo induced decomposition, decomposition rate can be influenced by the solvent.[1] |
| Lauroyl Peroxide | 62 | Organic Solvents | Lower decomposition temperature than BPO. | |
| Dicumyl Peroxide | 117 | Organic Solvents | High-temperature initiator. | |
| tert-Butyl Hydroperoxide (t-BHP) | 172 | Organic Solvents | Often used in redox systems. | |
| Redox Initiators | t-BHP / Ferrous Sulfate (B86663) | 10 - 30 | Aqueous Systems | Low-temperature polymerization capability, high reaction rates.[1] |
| Cumene Hydroperoxide (CHP) / Ferrous Sulfate | 10 - 30 | Aqueous Systems | Very low-temperature polymerization, used in styrene-butadiene rubber (SBR) synthesis.[1] | |
| Hydrogen Peroxide / Ascorbic Acid | 20 - 40 | Aqueous Systems | "Green" initiator system.[1] |
Performance Comparison and Impact on Polymer Properties
The choice of initiator significantly impacts the resulting polymer's molecular weight and polydispersity index (PDI).
-
Thermal Initiators (Azo vs. Peroxides): Azo initiators like AIBN are known for their predictable first-order decomposition kinetics and are not susceptible to induced decomposition, which can lead to better control over the polymerization and narrower molecular weight distributions compared to peroxides like BPO.[1] Peroxide initiators, on the other hand, can be more reactive and their decomposition can be influenced by the solvent and other components in the reaction mixture.[1]
-
Redox Initiators: A key advantage of redox systems is their ability to generate radicals at much lower temperatures than thermal initiators.[1] This is due to a lower activation energy for the redox reaction compared to the thermal homolysis of persulfates or organic peroxides.[2] Lower polymerization temperatures often lead to the formation of higher molecular weight polymers with a more linear structure.[3][4] For instance, in emulsion polymerization, redox initiation at 40°C can produce polymers with a higher molecular weight compared to thermal initiation at 80°C.[3]
-
Photoinitiators: Photoinitiators allow for spatial and temporal control over the initiation process, as radicals are only generated upon exposure to light of a specific wavelength. The concentration of the photoinitiator can affect the final polymer properties. Generally, increasing the photoinitiator concentration leads to a higher rate of polymerization but can result in lower molecular weight due to a higher concentration of growing chains that terminate more frequently.[5][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Bulk Polymerization of Styrene (B11656) using AIBN
Objective: To synthesize polystyrene via bulk polymerization using 2,2'-azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
Styrene monomer
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Test tube
-
Rubber septum
-
Oil bath
-
Beakers
-
Vacuum filtration apparatus
Procedure:
-
In a test tube, weigh 2.5 g of freshly purified styrene and 40 mg of AIBN.
-
Cover the test tube with a rubber septum.
-
Place the test tube in a preheated oil bath at 60°C and record the time.
-
Allow the polymerization to proceed for 45 minutes.
-
Remove the test tube from the oil bath.
-
Immediately pour the viscous reaction mixture into a beaker containing 50 mL of stirred methanol to precipitate the polymer.
-
Continue stirring for 10-20 minutes.
-
Collect the precipitated polystyrene by vacuum filtration and wash it several times with methanol.
-
Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
Emulsion Polymerization using a Redox Initiator System
Objective: To perform an emulsion copolymerization of vinyl acetate (B1210297) and neodecanoic acid vinyl ester using a redox initiator system.
Materials:
-
Vinyl acetate
-
Neodecanoic acid vinyl ester
-
Demineralized water
-
L-ascorbic acid (AsAc)
-
tert-butyl hydroperoxide (tBHP, 70% in water)
-
Ammonium iron(III) sulfate dodecahydate (Fe-cat.)
-
Surfactant (e.g., sodium lauryl sulfate)
-
Reaction vessel with stirrer, condenser, and nitrogen inlet
Procedure:
-
Prepare the initial charge in the reaction vessel by adding demineralized water and surfactant.
-
Purge the reactor with nitrogen for 30 minutes to remove oxygen.
-
Prepare an aqueous solution of L-ascorbic acid.
-
Prepare an aqueous solution of the iron catalyst.
-
Create a pre-emulsion of the monomers (vinyl acetate and neodecanoic acid vinyl ester) in demineralized water with a surfactant.
-
Heat the reactor to the desired initiation temperature (e.g., 40°C).
-
Add the L-ascorbic acid solution and the iron catalyst solution to the reactor.
-
Start the continuous feed of the monomer pre-emulsion and the tert-butyl hydroperoxide solution into the reactor over a period of several hours.
-
After the feeds are complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.
-
Cool the reactor to room temperature and collect the resulting polymer latex.
Photopolymerization Experimental Setup
Objective: To fabricate a polymer film using a custom-made single-layer photopolymerization (SLP) setup.
Apparatus:
-
Resin tank with a transparent bottom window
-
UV light source with the capability of projecting digital patterns
-
High-speed camera for monitoring
Procedure:
-
Prepare a digital mask image of the desired microstructure.
-
Fill the resin tank with a thin layer of liquid photopolymer resin containing a suitable photoinitiator.
-
Project the digital mask image from the UV light source onto the bottom of the resin tank.
-
The UV light selectively cures the resin in the illuminated areas.
-
The light projection is turned off once the desired microstructure is formed.
-
The cured polymer film is then removed from the resin tank.
Logical Relationship of Alternative Initiators
The following diagram illustrates the classification of alternative radical initiators to this compound based on their activation mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01811J [pubs.rsc.org]
- 3. 1stsourceresearch.com [1stsourceresearch.com]
- 4. pcimag.com [pcimag.com]
- 5. mdpi.com [mdpi.com]
- 6. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Potassium Persulfate and Benzoyl Peroxide as Radical Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical determinant of success in radical polymerization, influencing reaction kinetics, polymer properties, and ultimately, the performance of the final product. This guide provides an in-depth, objective comparison of two widely used initiators: the inorganic salt, potassium persulfate (KPS), and the organic compound, benzoyl peroxide (BPO). This analysis is supported by experimental data to facilitate informed decision-making in your research and development endeavors.
At a Glance: Key Performance Characteristics
| Parameter | This compound (KPS) | Benzoyl Peroxide (BPO) | Key Considerations |
| Chemical Formula | K₂S₂O₈ | C₁₄H₁₀O₄ | Inorganic salt vs. organic peroxide. |
| Solubility | Water-soluble, insoluble in most organic solvents. | Soluble in many organic solvents (e.g., benzene, chloroform), sparingly soluble in water. | Dictates the type of polymerization system (e.g., emulsion vs. solution/bulk). |
| Typical Polymerization Systems | Emulsion, solution (in aqueous media).[1][2] | Solution, bulk, suspension. | KPS is ideal for aqueous-based systems, while BPO is suited for organic media. |
| Decomposition Mechanism | Homolytic cleavage of the O-O bond to form two sulfate (B86663) radical anions (SO₄⁻•).[3] | Homolytic cleavage of the O-O bond to form two benzoyloxy radicals (C₆H₅COO•), which can further decompose to phenyl radicals and CO₂. | The nature of the initiating radical can influence side reactions and polymer end-groups. |
| Initiation Efficiency (f) | Generally high, often considered very efficient in aqueous systems. | Typically ranges from 0.6 to 1.0 for styrene (B11656) polymerization.[4] | Efficiency is dependent on reaction conditions and the "cage effect". |
Performance Deep Dive: A Quantitative Comparison
The following tables summarize key quantitative data for the thermal decomposition and initiation efficiency of KPS and BPO. It is crucial to note that the experimental conditions, particularly the solvent, significantly impact these values.
Thermal Decomposition Kinetics
The rate of radical generation is a primary factor controlling the polymerization rate. This is dictated by the first-order decomposition rate constant (k_d) and the activation energy (E_a) of the initiator.
Table 1: Decomposition Rate Constants (k_d) and Activation Energies (E_a)
| Initiator | Solvent | Temperature (°C) | k_d (s⁻¹) | Activation Energy (E_a) (kJ/mol) |
| This compound | Water | 50 | ~1 x 10⁻⁶ | 119-129 (neutral pH)[5] |
| Water | 60 | ~6 x 10⁻⁶ | ||
| Water | 70 | ~3 x 10⁻⁵ | ||
| Benzoyl Peroxide | Benzene | 60 | ~2.8 x 10⁻⁶[6] | 123.8 - 146.8[7][8][9] |
| Benzene | 80 | ~4.5 x 10⁻⁵ | ||
| Benzene | 90 | ~1.8 x 10⁻⁴[10] |
Note: The decomposition rate of this compound is influenced by pH.[11] The decomposition of benzoyl peroxide can be subject to induced decomposition, which may affect its kinetics.
Initiation Efficiency
Initiator efficiency (f) is the fraction of radicals generated that successfully initiate a polymer chain. This value is typically less than 1 due to the "cage effect," where geminate radicals recombine before they can diffuse apart and react with a monomer.
Table 2: Initiation Efficiency (f) in Styrene Polymerization
| Initiator | Polymerization System | Typical Efficiency (f) |
| This compound | Emulsion Polymerization | High (often assumed to be close to 1 in kinetic models) |
| Benzoyl Peroxide | Bulk/Solution Polymerization | 0.6 - 1.0[4] |
Visualizing the Chemistry: Initiation Pathways and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the initiation mechanisms and a typical experimental workflow for comparing these initiators.
Caption: Thermal decomposition of KPS to form sulfate radical anions that initiate polymerization.
Caption: Thermal decomposition of BPO and subsequent initiation by benzoyloxy or phenyl radicals.
Caption: A generalized workflow for the comparative study of polymerization initiators.
Experimental Protocols
The following are generalized protocols for comparing the performance of KPS and BPO in their respective typical polymerization systems.
Protocol 1: Emulsion Polymerization of Styrene using this compound
Objective: To determine the rate of polymerization and the molecular weight of polystyrene initiated by KPS.
Materials:
-
Styrene (inhibitor removed)
-
Deionized water
-
This compound (KPS)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Nitrogen gas
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine deionized water and SDS. Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Monomer Addition: Add the purified styrene monomer to the reaction vessel while maintaining a nitrogen blanket.
-
Initiator Addition: In a separate flask, dissolve a known amount of KPS in deionized water. Heat the reaction vessel to the desired temperature (e.g., 70°C). Once the temperature is stable, add the KPS solution to initiate the polymerization.
-
Polymerization: Maintain the reaction at a constant temperature and stirring speed. Withdraw samples at regular intervals to monitor monomer conversion.
-
Termination and Isolation: After the desired reaction time, terminate the polymerization by cooling the reactor. Precipitate the polymer by adding the latex to an excess of methanol.
-
Analysis: Filter and dry the polymer to a constant weight to determine the yield (and thus monomer conversion). Analyze the molecular weight and polydispersity index (PDI) of the polystyrene using Gel Permeation Chromatography (GPC).
Protocol 2: Solution Polymerization of Styrene using Benzoyl Peroxide
Objective: To determine the rate of polymerization and the molecular weight of polystyrene initiated by BPO.
Materials:
-
Styrene (inhibitor removed)
-
Benzene or Toluene (solvent)
-
Benzoyl peroxide (BPO)
-
Nitrogen gas
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add the solvent and purified styrene monomer. Purge the system with nitrogen for at least 30 minutes.
-
Initiator Addition: Dissolve a known amount of BPO in a small amount of the solvent and add it to the reaction vessel.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80°C) under a nitrogen atmosphere with constant stirring.
-
Sampling and Analysis: Withdraw samples at regular intervals. Determine the monomer conversion gravimetrically by precipitating the polymer in methanol, followed by drying.
-
Polymer Characterization: Analyze the molecular weight and PDI of the collected polymer samples by GPC.
Protocol 3: Determination of Initiator Efficiency
Objective: To calculate the initiator efficiency (f) for both KPS and BPO.
Procedure:
-
Polymerization: Conduct the polymerization as described in Protocol 1 or 2, ensuring the reaction is stopped at low conversion (<10%).
-
Characterization: Determine the number-average molecular weight (M_n) of the polymer by GPC.
-
Calculation:
-
Calculate the number of moles of polymer chains formed: moles of polymer = mass of polymer / M_n
-
Calculate the theoretical number of moles of radicals produced: moles of radicals = 2 * moles of initiator * (1 - e^(-k_d * t)) where k_d is the decomposition rate constant and t is the reaction time.
-
Calculate the initiator efficiency: f = moles of polymer chains / moles of radicals
-
Concluding Remarks
The choice between this compound and benzoyl peroxide is primarily dictated by the desired polymerization system. KPS is the initiator of choice for aqueous emulsion and solution polymerizations, offering high efficiency and the ability to introduce sulfate end-groups, which can enhance colloidal stability. Benzoyl peroxide is a versatile initiator for bulk and solution polymerizations in organic media, providing a range of effective temperatures for initiation.
For applications requiring polymerization in aqueous systems, such as the synthesis of latexes for coatings, adhesives, and biomedical applications, this compound is the superior choice.[1] For processes where the monomer and polymer are soluble in organic solvents, or for bulk polymerization, benzoyl peroxide offers excellent performance.[10] Ultimately, the optimal initiator will depend on the specific monomer, desired polymer characteristics, and process conditions. The experimental protocols provided herein offer a framework for conducting comparative studies to determine the most suitable initiator for your specific application.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Polymerization Initiation [evonik.com]
- 3. nbinno.com [nbinno.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. mdpi.com [mdpi.com]
- 6. Solved Polymerization of Styrene using benzoyl peroxide as | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Potassium Persulfate and Hydrogen Peroxide in Advanced Oxidation Processes
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of potassium persulfate and hydrogen peroxide in Advanced Oxidation Processes (AOPs), supported by experimental data.
Advanced Oxidation Processes (AOPs) are a class of powerful water treatment technologies that rely on the in-situ generation of highly reactive oxygen species to degrade a wide range of organic contaminants. Among the various AOPs, those utilizing this compound (K₂S₂O₈) and hydrogen peroxide (H₂O₂) as oxidant precursors are widely researched and applied. This guide provides a detailed comparison of their performance, reaction mechanisms, and practical considerations, supported by experimental findings from scientific literature.
Executive Summary
Both this compound and hydrogen peroxide are effective oxidants in AOPs, capable of degrading recalcitrant organic pollutants. The primary difference lies in the dominant radical species they generate upon activation: persulfate-based AOPs primarily produce sulfate (B86663) radicals (SO₄•⁻), while hydrogen peroxide-based AOPs generate hydroxyl radicals (•OH). These radicals exhibit different reactivity, selectivity, and stability, leading to variations in degradation efficiency under different conditions.
| Feature | This compound (Persulfate-AOPs) | Hydrogen Peroxide (H₂O₂-AOPs) |
| Primary Radical | Sulfate Radical (SO₄•⁻) | Hydroxyl Radical (•OH) |
| Redox Potential | 2.5 - 3.1 V | 1.8 - 2.7 V |
| Radical Half-life | 30-40 µs | < 1 µs |
| Optimal pH Range | Wide (acidic to alkaline) | Primarily acidic (for Fenton-based systems) |
| Activation Methods | Heat, UV, transition metals, alkaline conditions | UV, transition metals (Fenton), ozone |
| Selectivity | More selective, reacts preferentially via electron transfer | Less selective, reacts via hydrogen abstraction and addition |
Performance Comparison: Experimental Data
The efficacy of persulfate and hydrogen peroxide in AOPs is highly dependent on the activation method, the target contaminant, and the water matrix. The following tables summarize quantitative data from comparative studies on the degradation of common industrial pollutants.
UV-Activated Systems
Ultraviolet (UV) irradiation is a common method for activating both persulfate and hydrogen peroxide, leading to the homolytic cleavage of the peroxide bond and the formation of radicals.
Table 1: Comparison of UV-Activated Persulfate and Hydrogen Peroxide for Phenol (B47542) Degradation
| Parameter | UV/Persulfate | UV/H₂O₂ | Reference |
| Pollutant | Phenol | Phenol | [1][2][3] |
| Initial Concentration | 0.5 mM | ~0.5 mM | [1][2] |
| Oxidant Concentration | 84 mM | Not specified in direct comparison | [1][2] |
| pH | 3, 7, 11 | Acidic | [1][2] |
| Pseudo-first-order rate constant (k, min⁻¹) | 0.14 - 0.16 | Not specified in direct comparison | [1][2] |
| Degradation after 30 min | ~100% | Not specified in direct comparison | [1][2] |
| TOC Removal (at pH 11) | More complete | Less complete | [1][2] |
Table 2: Comparison of UV-Activated Persulfate and Hydrogen Peroxide for Dye Degradation
| Parameter | UV/Persulfate | UV/H₂O₂ | Reference |
| Pollutant | Azo Dyes (e.g., Orange G) | Azo Dyes | [4] |
| Initial Concentration | 0.1 mM | Not specified in direct comparison | [4] |
| Oxidant Concentration | 4 mM | Not specified in direct comparison | [4] |
| pH | 3.5 | Not specified in direct comparison | [4] |
| Degradation Efficiency | Generally high | Generally high | [4] |
| Notes | Degradation can be inhibited by inorganic ions. | Not specified in direct comparison | [4] |
Heat-Activated Systems
Thermal activation is a highly effective method for persulfate, while the analogous Fenton process (Fe²⁺ + H₂O₂) is often conducted at ambient or slightly elevated temperatures.
Table 3: Comparison of Heat-Activated Persulfate and Fenton Process for Phenol Degradation
| Parameter | Heat-Activated Persulfate | Fenton (Fe²⁺/H₂O₂) | Reference |
| Pollutant | Phenol | Phenol | [3][5] |
| Temperature | 30 - 70 °C | 25 - 50 °C | [3][5] |
| pH | 1.3 - 13.9 (more effective at alkaline pH) | 3 | [3][5] |
| Pseudo-first-order rate constant (k, h⁻¹ at 70°C) | 1.184 - 9.91 | Not directly comparable | [5] |
| Activation Energy (Ea, kJ/mol) | 52.0 - 139.7 (decreases with increasing pH) | Not specified | [5] |
| Notes | Reaction rate increases significantly with temperature and alkaline pH. | Optimal performance in a narrow acidic pH range. | [3][5] |
Metal Ion-Activated Systems
Transition metal ions, particularly ferrous iron (Fe²⁺), are potent catalysts for both persulfate and hydrogen peroxide activation.
Table 4: Comparison of Fe(II)-Activated Persulfate and Hydrogen Peroxide for Pollutant Degradation
| Parameter | Fe(II)/Persulfate | Fe(II)/H₂O₂ (Fenton) | Reference |
| Pollutant | Sulfamethoxazole | Sulfamethoxazole | [6] |
| Optimal Oxidant:Fe(II) Molar Ratio | 1:1 | 20:1 | [6] |
| Maximal Mineralization | 60% | 83% | [6] |
| Pollutant | Azo Dyes | Azo Dyes | [4][7] |
| Optimal pH | Acidic (around 3.5) | Acidic (around 3) | [4][7] |
| Notes | Effective over a broader pH range than the Fenton process. | Highly pH-dependent, with iron precipitation at higher pH. | [4][6][7] |
Reaction Mechanisms and Signaling Pathways
The distinct degradation pathways initiated by sulfate and hydroxyl radicals are visualized below.
The generated radicals then initiate the degradation of organic pollutants. The degradation of phenol, a common model compound, proceeds through different primary attack mechanisms.
As illustrated, the sulfate radical primarily reacts with phenol via electron transfer to form a phenoxyl radical, which can lead to polymerization or ring-opening products.[8] In contrast, the hydroxyl radical predominantly adds to the aromatic ring, forming hydroxylated intermediates like catechol and hydroquinone, which are further oxidized.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for UV-activated degradation of an organic pollutant.
General Experimental Workflow
UV-Activated Persulfate Degradation of Phenol
This protocol is based on methodologies described in the literature.[1][2][3]
-
Reactor Setup: A cylindrical quartz batch reactor is typically used to allow for maximum UV light penetration. The reactor is equipped with a magnetic stirrer to ensure a homogenous solution. A low-pressure mercury vapor lamp (emitting primarily at 254 nm) is placed at the center of the reactor.[11][12][13][14] The temperature of the solution is maintained using a water jacket or an ice bath.
-
Solution Preparation: A stock solution of phenol is prepared in deionized water. The desired initial concentration (e.g., 0.5 mM) is achieved by diluting the stock solution. The pH of the solution is adjusted using sulfuric acid or sodium hydroxide.
-
Experimental Procedure:
-
The phenol solution is added to the reactor and stirred.
-
A predetermined amount of this compound (e.g., 84 mM) is added to the solution.
-
The UV lamp is switched on to initiate the reaction.
-
Aliquots of the sample are withdrawn at regular time intervals.
-
The reaction in the collected samples is immediately quenched by adding an excess of a quenching agent like sodium thiosulfate.
-
-
Analytical Methods:
-
Phenol Concentration: The concentration of phenol is determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.[8][15][16][17] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.
-
Total Organic Carbon (TOC): The degree of mineralization is assessed by measuring the TOC using a TOC analyzer.
-
UV-Activated Hydrogen Peroxide Degradation of Phenol
This protocol is based on methodologies found in the literature.[18][19]
-
Reactor Setup: The reactor setup is similar to that used for the UV/persulfate system, employing a quartz reactor and a UV lamp.
-
Solution Preparation: An aqueous solution of phenol at the desired concentration is prepared. For Fenton-based systems, the pH is typically adjusted to an acidic value (e.g., 3) using sulfuric acid.
-
Experimental Procedure:
-
The phenol solution is placed in the reactor.
-
For the UV/H₂O₂ process, a specific concentration of hydrogen peroxide is added.
-
For the photo-Fenton process, both hydrogen peroxide and a source of ferrous ions (e.g., FeSO₄·7H₂O) are added.
-
The UV lamp is turned on to start the reaction.
-
Samples are collected at set time points and quenched (e.g., with sodium sulfite (B76179) or by raising the pH).
-
-
Analytical Methods: The analytical methods for determining phenol concentration and TOC are the same as those described for the persulfate system.
Concluding Remarks
The choice between this compound and hydrogen peroxide for AOPs depends on the specific application, target contaminant, and operational constraints.
-
This compound offers the advantages of a wider effective pH range, a longer radical half-life, and potentially higher efficiency for certain electron-rich organic compounds. Heat and alkaline activation are also effective methods unique to persulfate.
-
Hydrogen peroxide , particularly in the form of the Fenton and photo-Fenton processes, is a well-established and highly effective method for a broad range of contaminants, especially at acidic pH. The hydroxyl radicals it generates are highly reactive and non-selective.
A thorough understanding of the underlying chemistry and careful optimization of reaction parameters are crucial for the successful implementation of either of these powerful AOPs in research, drug development, and environmental remediation.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of roxarsone in a sulfate radical mediated oxidation process and formation of polynitrated by-products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. scirp.org [scirp.org]
- 19. dergipark.org.tr [dergipark.org.tr]
A Researcher's Guide to Validating the Purity of Commercial Potassium Persulfate
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the reproducibility and reliability of experimental results. Potassium persulfate (KPS), a widely used initiator for emulsion polymerization and a strong oxidizing agent, is no exception. This guide provides a comprehensive comparison of different grades of commercial this compound, outlines methods for purity validation, and compares its performance with common alternatives, supported by experimental data and detailed protocols.
Understanding this compound Purity: Commercial Grades and Key Impurities
Commercial this compound is available in various grades, with the most common being ACS reagent grade and industrial or technical grade. The purity of these grades can significantly impact experimental outcomes.
Table 1: Comparison of Commercial this compound Grades
| Parameter | ACS Reagent Grade | Industrial/Technical Grade |
| Assay (K₂S₂O₈) | ≥99.0%[1] | Typically ≥99.0%[2] |
| Insoluble Matter | ≤0.005%[3] | Not always specified |
| Chloride (Cl) | ≤0.001%[3] | Not always specified |
| Iron (Fe) | ≤0.001%[3] | Not always specified |
| Heavy Metals (as Pb) | ≤5 ppm[3] | Not always specified |
| Manganese (Mn) | ≤2 ppm[3] | Not always specified |
Key impurities in technical grade KPS can include chloride, iron, and other transition metals. These impurities can affect the polymerization process by altering the decomposition rate of the initiator and potentially terminating polymer chains, leading to lower molecular weight polymers and broader molecular weight distributions.
Experimental Protocols for Purity Validation and Performance Comparison
To ensure the quality of this compound for research purposes, several experimental protocols can be employed.
Protocol 1: Determination of this compound Purity by Iodometric Titration
This method is a reliable and widely used technique to determine the active oxygen content and thereby the purity of this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 250 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of deionized water to dissolve the sample.
-
Reagent Addition: Add 2 g of potassium iodide (KI) and 10 mL of 1 M sulfuric acid (H₂SO₄) to the flask.
-
Reaction: Immediately stopper the flask and allow the reaction to proceed in the dark for 15-20 minutes. The persulfate ions will oxidize the iodide ions to iodine, resulting in a brown solution.
S₂O₈²⁻ + 2I⁻ → 2SO₄²⁻ + I₂
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution until the solution turns a pale yellow color.
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Indicator Addition: Add a few drops of a starch indicator solution. The solution will turn a deep blue color.
-
Endpoint Determination: Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.
-
Calculation: Calculate the percentage purity of this compound using the following formula:
% Purity = (V × N × E) / W × 100
Where:
-
V = Volume of sodium thiosulfate solution used (in L)
-
N = Normality of the sodium thiosulfate solution
-
E = Equivalent weight of this compound (135.16 g/eq)
-
W = Weight of the this compound sample (in g)
-
Workflow for Iodometric Titration:
Caption: Workflow for determining KPS purity via iodometric titration.
Protocol 2: Comparative Performance in Emulsion Polymerization of Styrene (B11656)
This protocol allows for the direct comparison of different grades of this compound or its alternatives in a standard emulsion polymerization reaction.
Methodology:
-
Reactor Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Initial Charge: Add 100 g of deionized water and 1.0 g of sodium dodecyl sulfate (B86663) (SDS) to the flask.
-
Inert Atmosphere: Purge the system with nitrogen for 30 minutes to remove dissolved oxygen.
-
Monomer Addition: Add 20 g of purified styrene monomer to the reactor.
-
Initiator Preparation: Prepare initiator solutions by dissolving a precise amount (e.g., 0.2 g) of each this compound grade or alternative initiator in 5 mL of deionized water.
-
Polymerization: Heat the reactor to 70°C in a water bath. Inject the initiator solution to start the polymerization.
-
Monitoring: Maintain the reaction for a set time (e.g., 4 hours) with continuous stirring under a nitrogen atmosphere. Samples can be withdrawn periodically to determine monomer conversion gravimetrically.
-
Termination: Stop the reaction by cooling the reactor to room temperature.
-
Analysis: Characterize the resulting polymer for properties such as yield, particle size, molecular weight, and polydispersity index (PDI).
Workflow for Comparative Emulsion Polymerization:
Caption: Workflow for comparing initiator performance in emulsion polymerization.
Performance Comparison: this compound vs. Alternatives
While this compound is a robust initiator, several alternatives are available, each with its own set of advantages.
Ammonium (B1175870) Persulfate (APS) and Sodium Persulfate (SPS)
Ammonium persulfate and sodium persulfate are also commonly used as initiators in emulsion polymerization. Their primary difference from KPS lies in their solubility and the resulting cation in the system. APS is generally more soluble in water than KPS, which can be advantageous in certain applications.[4]
Redox Initiator Systems
Redox initiator systems, which consist of an oxidizing agent and a reducing agent, offer the significant advantage of initiating polymerization at lower temperatures.[5] This can be beneficial for temperature-sensitive monomers and can lead to polymers with higher molecular weights. A common redox system involves this compound as the oxidant and a reducing agent like sodium bisulfite or ferrous ammonium sulfate.
Table 2: Performance Comparison of this compound and a Redox Initiator System
| Initiator System | Temperature (°C) | Grafting Yield (%) | Reference |
| This compound (KPS) | Optimum | 94.5 | [6] |
| Ferrous Ammonium Sulfate-Potassium Persulfate (FAS-KPS) | Optimum | 352 | [6] |
As the data indicates, the use of a redox system can dramatically increase the efficiency of grafting polymerization compared to using KPS alone.[6]
Conclusion
Validating the purity of commercial this compound is a critical step in ensuring the reliability of research outcomes. Iodometric titration provides a straightforward and accurate method for this purpose. When comparing KPS with its alternatives, researchers must consider the specific requirements of their application. While different grades of KPS may offer cost benefits, higher purity grades provide greater consistency. For applications requiring lower polymerization temperatures or enhanced efficiency, redox initiator systems present a compelling alternative. By employing the detailed experimental protocols provided, researchers can confidently select and validate the most appropriate initiator for their specific needs, leading to more robust and reproducible scientific findings.
References
A Comparative Guide to Potassium Persulfate (KPS) Performance in Emulsion and Solution Polymerization
Potassium persulfate (KPS) is a widely utilized water-soluble initiator for free-radical polymerization, favored for its stability and efficiency in aqueous systems.[1][2][3] Its performance, however, varies significantly depending on the polymerization technique employed. This guide provides a detailed comparison of KPS performance in two common aqueous-based polymerization methods: emulsion and solution polymerization. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection and optimization of their polymerization processes.
Core Principles of KPS-Initiated Polymerization
This compound initiates polymerization by decomposing upon heating to generate highly reactive sulfate (B86663) free radicals (SO₄⁻•).[1] These radicals then react with monomer molecules, initiating the polymer chain growth.[1] KPS is particularly well-suited for aqueous polymerization due to its high water solubility.[1][2][3]
Performance Comparison: Emulsion vs. Solution Polymerization
The primary distinction between emulsion and solution polymerization lies in the reaction environment, which profoundly impacts the polymerization kinetics and the final polymer properties.
Emulsion Polymerization is a heterogeneous system where a water-insoluble monomer is emulsified in an aqueous phase with the aid of a surfactant. Polymerization is initiated by a water-soluble initiator like KPS and primarily occurs within the formed polymer particles swollen with monomer.[4][5]
Solution Polymerization is a homogeneous system where the monomer, initiator (KPS), and the resulting polymer are all soluble in the solvent (typically water).[2][6]
The following table summarizes the key performance differences of KPS in these two techniques.
| Performance Metric | Emulsion Polymerization with KPS | Solution Polymerization with KPS | Key Distinctions & Supporting Data |
| Polymerization Rate | Generally higher.[4] The segregation of radicals within individual polymer particles reduces the rate of termination, leading to a faster overall reaction.[4][5] | Generally lower. The free radicals, monomer, and growing polymer chains are all in the same phase, leading to a higher probability of termination reactions. | In a study on styrene (B11656) polymerization, emulsion polymerization demonstrated a significantly faster rate compared to bulk or solution methods.[7] For the solution polymerization of acrylamide (B121943), the rate was found to be proportional to [KPS]⁰·⁵ and [Monomer]¹·²⁶.[6] |
| Molecular Weight | High molecular weight polymers can be achieved even at high polymerization rates.[4][5] This is a unique advantage of emulsion polymerization. | Molecular weight is often lower and is inversely related to the initiator concentration. Increasing KPS concentration leads to a higher concentration of radicals, resulting in shorter polymer chains.[8] | For n-butyl methacrylate (B99206) polymerization, higher molecular weights were observed in emulsion polymerization compared to redox-initiated systems which can be analogous to solution systems in terms of radical concentration.[9] In the solution polymerization of acrylic acid, increasing KPS concentration decreased the molecular weight.[8] |
| Particle Size (Emulsion) | KPS concentration influences the final particle size. Higher KPS concentrations generally lead to a larger number of smaller particles.[10][11][12][13] | Not applicable. The polymer is dissolved in the solvent. | In the emulsion polymerization of styrene, increasing KPS concentration from 0.3 wt% to 1.2 wt% resulted in a decrease in the final particle size.[10][12] |
| Process Control | More complex due to the multiphase nature. Heat transfer is efficient due to the aqueous continuous phase.[5] | Simpler to control as it is a homogeneous system. However, viscosity can increase significantly as the polymerization progresses, which can complicate stirring and heat transfer. | Emulsion polymerization requires careful control of surfactant and initiator concentrations to manage particle nucleation and stability.[10] Solution polymerization's main challenge is managing the viscosity of the polymer solution. |
| Initiator Efficiency | Generally high. The sulfate radicals are generated in the aqueous phase where they can efficiently initiate polymerization in the micelles and polymer particles. | Efficiency can be influenced by the "cage effect" where the generated radicals recombine before they can react with a monomer. However, in aqueous solution, this effect is less pronounced than in viscous organic solvents. | The efficiency of KPS in emulsion polymerization is considered to be significantly higher than oil-soluble initiators.[10][12] |
Experimental Protocols
Below are generalized experimental protocols for conducting emulsion and solution polymerization using KPS as the initiator. These should be optimized based on the specific monomer and desired polymer characteristics.
Protocol 1: Emulsion Polymerization of a Hydrophobic Monomer (e.g., Styrene)
Materials:
-
Styrene (monomer)
-
This compound (KPS, initiator)
-
Sodium dodecyl sulfate (SDS, surfactant)
-
Deionized water
Procedure:
-
Preparation of Aqueous Phase: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve a specific amount of SDS in deionized water.
-
Nitrogen Purge: Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Monomer Addition: Add the styrene monomer to the aqueous surfactant solution while stirring to form an emulsion.
-
Initiation: Heat the reactor to the desired temperature (e.g., 70-80°C). Dissolve the KPS initiator in a small amount of deionized water and add it to the reactor to initiate polymerization.[14]
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 4-6 hours) under continuous stirring and nitrogen atmosphere.[14]
-
Termination and Purification: Cool the reactor to room temperature. The resulting latex can be purified by dialysis or filtration to remove unreacted monomer, surfactant, and initiator residues.[14]
Protocol 2: Solution Polymerization of a Hydrophilic Monomer (e.g., Acrylamide)
Materials:
-
Acrylamide (monomer)
-
This compound (KPS, initiator)
-
Deionized water (solvent)
Procedure:
-
Preparation of Reaction Mixture: In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired amount of acrylamide monomer in deionized water.
-
Nitrogen Purge: Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Initiation: While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 55°C). Prepare a fresh aqueous solution of KPS and add it to the reaction vessel to start the polymerization.[6]
-
Polymerization: Continue the reaction under constant stirring and temperature for the desired duration. The viscosity of the solution will increase as the polymer forms.
-
Termination and Isolation: Cool the reaction mixture. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or acetone), followed by filtration and drying.[15]
Visualizing the Polymerization Mechanisms
The following diagrams illustrate the fundamental differences between the initiation and propagation steps in emulsion and solution polymerization using KPS.
References
- 1. nbinno.com [nbinno.com]
- 2. calibrechem.com [calibrechem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. d.lib.msu.edu [d.lib.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Polystyrene Spheres Using Surfactant-Free Emulsion Polymerization | Yohanala P. T. | Modern Applied Science | CCSE [ccsenet.org]
- 14. benchchem.com [benchchem.com]
- 15. Kinetic Study of PMMA Synthesis by Batch Emulsion Polymerization – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of Byproducts from Potassium Persulfate Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the byproducts generated during oxidation reactions using potassium persulfate (K₂S₂O₈) and other common advanced oxidation processes (AOPs), namely Fenton's reagent and ozonolysis. The information presented is supported by experimental data from various scientific studies, offering insights into the reaction mechanisms and potential secondary products that may arise during the chemical degradation of organic compounds.
Comparative Analysis of Oxidation Byproducts
The selection of an appropriate oxidation method is critical in various applications, including wastewater treatment and organic synthesis, as the generation of potentially hazardous byproducts can be a significant concern. This section compares the byproduct profiles of this compound oxidation with Fenton's reagent and ozonolysis for three common organic pollutants: phenol (B47542), aniline (B41778), and trichloroethylene (B50587).
Oxidation of Phenol
Phenol is a common environmental pollutant, and its degradation via AOPs has been extensively studied. The byproducts of its oxidation can vary significantly depending on the oxidant and reaction conditions.
| Oxidant | Primary Byproducts | Secondary/Minor Byproducts | References |
| This compound | Catechol, Hydroquinone, p-Benzoquinone | Colored polymeric materials | [1] |
| Fenton's Reagent | Catechol, Hydroquinone, p-Benzoquinone | Maleic acid, Acetic acid, Oxalic acid, Formic acid, Muconic acid | [2][3][4] |
| Ozonolysis | Catechol, Hydroquinone, 1,4-Benzoquinone, cis,cis-Muconic acid | 2,4-Dihydroxybiphenyl, 4,4-Dihydroxybiphenyl, Hydrogen peroxide | [5][6] |
Oxidation of Aniline
Aniline is a primary aromatic amine used in the synthesis of various industrial chemicals. Its oxidation can lead to the formation of several nitrogen-containing byproducts.
| Oxidant | Primary Byproducts | Secondary/Minor Byproducts | References |
| This compound | Azoxybenzene, Phenazine, Polyaniline | Nitrobenzene, Azobenzene | [7] |
| Fenton's Reagent | Azoxybenzene, Nitrobenzene, p-Benzoquinone | Formic acid, Oxalic acid | |
| Ozonolysis | Nitrobenzene, Azobenzene, Azoxybenzene | 2-Pyridine-carboxylic acid, o-Hydroxyaniline, p-Hydroxyaniline | [8][9] |
Oxidation of Trichloroethylene (TCE)
Trichloroethylene is a prevalent groundwater contaminant. Its complete mineralization to harmless products is the primary goal of remediation efforts.
| Oxidant | Primary Byproducts | Secondary/Minor Byproducts | References |
| This compound | Dichloroacetic acid, Trichloroacetic acid | Chloroform, Carbon tetrachloride | [10][11] |
| Fenton's Reagent | Dichloroethylene (DCE) isomers | Complete dechlorination to CO₂, H₂O, and Cl⁻ is possible under optimal conditions. | [12] |
| Ozonolysis | Dichloroacetic acid, Trichloroacetic acid | Phosgene, Formic acid, Glyoxylic acid |
Note: The formation and yield of byproducts are highly dependent on reaction conditions such as pH, temperature, catalyst presence, and the concentration of reactants.
Formation of Halogenated Byproducts
A significant consideration in the application of AOPs, particularly in water and wastewater treatment, is the potential for the formation of halogenated byproducts, which are often more toxic than the parent compounds. In the presence of halide ions (e.g., chloride, bromide), the strong oxidizing radicals generated by this compound can react with these halides to form halogen radicals, which can then incorporate into organic molecules.[13][14][15] This can lead to the formation of trihalomethanes (THMs), haloacetic acids (HAAs), and other halogenated organic compounds.[16][17] While Fenton's reagent and ozonolysis can also lead to the formation of halogenated byproducts, the reactivity of sulfate (B86663) radicals with halides makes this a particular point of consideration for persulfate-based systems.
Experimental Protocols
The identification and quantification of byproducts from oxidation reactions are crucial for evaluating the efficacy and safety of a given treatment process. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques commonly employed for this purpose.
Protocol for Byproduct Analysis by GC-MS
This protocol is suitable for the analysis of volatile and semi-volatile organic byproducts.
-
Sample Preparation:
-
Quench the oxidation reaction at a specific time point by adding a quenching agent (e.g., sodium sulfite (B76179) or ascorbic acid).
-
Adjust the pH of the sample to the desired level for extraction (e.g., acidic for acidic byproducts, basic for basic byproducts).
-
Perform a liquid-liquid extraction (LLE) using a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Concentrate the organic extract to a small volume using a gentle stream of nitrogen.
-
If necessary, derivatize the analytes to improve their volatility and thermal stability (e.g., silylation for hydroxylated compounds).[18][19]
-
-
GC-MS Analysis:
-
Inject the concentrated extract into a GC-MS system equipped with an appropriate capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of the target analytes.
-
Operate the mass spectrometer in full-scan mode to identify unknown byproducts by comparing their mass spectra with a library (e.g., NIST).
-
For quantitative analysis, operate the mass spectrometer in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.[20]
-
Protocol for Byproduct Analysis by LC-MS
This protocol is ideal for the analysis of non-volatile, polar, and thermally labile byproducts.
-
Sample Preparation:
-
Quench the oxidation reaction as described for GC-MS analysis.
-
Filter the aqueous sample through a 0.22 µm syringe filter to remove any particulate matter.
-
If necessary, perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[21]
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.[22][23][24]
-
-
LC-MS Analysis:
-
Inject the prepared sample into an LC-MS system.
-
Use a suitable reversed-phase or normal-phase column for separation.
-
Employ a gradient elution program to effectively separate a wide range of byproducts.
-
Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for the mass spectrometer.
-
Acquire data in both positive and negative ion modes to detect a broader range of compounds.
-
Identify byproducts based on their accurate mass and fragmentation patterns obtained from tandem mass spectrometry (MS/MS).
-
Visualizing Reaction Mechanisms and Workflows
This compound Oxidation Mechanism
The primary mode of action for this compound as an oxidant involves its decomposition to form sulfate radicals (SO₄⁻•), which are highly reactive and non-selective oxidizing species. This decomposition can be initiated by heat, UV light, or transition metal catalysts.
Caption: General mechanism of this compound oxidation.
Experimental Workflow for Byproduct Analysis
A systematic workflow is essential for the accurate identification and quantification of byproducts from oxidation reactions. The following diagram illustrates a typical experimental workflow.
Caption: A typical workflow for byproduct analysis.
References
- 1. Feasibility study of ultraviolet activated persulfate oxidation of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 5. Ozonolysis of phenols in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Persulfate oxidation for the aniline degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the aromatic by-products formed from ozonation of anilines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ozonation of anilines: Kinetics, stoichiometry, product identification and elucidation of pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The mechanism and applicability of in situ oxidation of trichloroethylene with Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Formation of organic by-products during chlorination of natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of a gas chromatography-mass spectrometry method for determination of sterol oxidation products in edible oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Validation of a gas chromatography-mass spectrometry method for the analysis of sterol oxidation products in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. opentrons.com [opentrons.com]
- 22. organomation.com [organomation.com]
- 23. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 24. youtube.com [youtube.com]
A Comparative Guide to Cross-Validation of Experimental Results Using Potassium Persulfate
For researchers, scientists, and drug development professionals, potassium persulfate (K₂S₂O₈, or KPS) is a versatile and cost-effective reagent with critical applications as both a potent polymerization initiator and a strong oxidizing agent. Its utility spans from the synthesis of polymer-based drug delivery systems to the study of oxidative stress on therapeutic proteins. This guide provides an objective comparison of experimental outcomes using this compound, supported by quantitative data and detailed protocols, to aid in the cross-validation and replication of research findings.
Part 1: this compound as a Free-Radical Polymerization Initiator
This compound is widely used to initiate the emulsion or solution polymerization of various monomers, such as acrylics and styrenes, to create polymers for drug delivery vehicles like hydrogels and nanoparticles.[1][2][3] The thermal decomposition of KPS in an aqueous solution generates sulfate (B86663) free radicals, which trigger the polymerization process.[1][4] The concentration of KPS and the reaction temperature are critical parameters that influence polymerization kinetics and the properties of the final polymer.
Data Presentation: Comparing Polymerization Outcomes
The following tables summarize quantitative data from studies on KPS-initiated polymerization, offering a baseline for cross-validating experimental results.
Table 1: Cross-Validation of Kinetic Data in KPS-Initiated Acrylamide Polymerization
| Parameter | Study 1: Gravimetric Technique[5] | Study 2: in situ IR Spectroscopy[6] |
| Monomer | Acrylamide | Acrylamide |
| Initiator | This compound (KPS) | This compound (KPS) |
| Reaction Temperature | 35–55°C | 40–65°C |
| Rate of Polymerization (Rₚ) | Rₚ = k[K₂S₂O₈]⁰·⁵[M]¹·²⁶ | Rₚ = k[K₂S₂O₈]⁰·⁵[M]¹·³⁵±⁰·¹⁰ |
| Overall Activation Energy (Eₐ) | 45.1 ± 0.1 kJ/mol | Not Specified |
| Key Finding | The rate of conversion increases with rising polymerization temperature.[5] | The rate of monomer consumption follows a consistent kinetic relationship.[6] |
Table 2: Influence of KPS Initiator Concentration on Nanoparticle Synthesis
| Study Focus | Monomer System | KPS Concentration Effect | Resulting Particle Size (Hydrodynamic Diameter) | Reference |
| Thermosensitive Microparticles | 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPSA) | Varied monomer-to-initiator molar ratios (1:1 to 1:0.01) | 226 nm to 584 nm; size is influenced by initiator concentration.[7] | [7] |
| Functional Nanoparticles | Styrene (B11656) (S) and Itaconic Acid (IA) | Fixed KPS concentration used to compare with other systems | ~200 nm for P(S-IA) system, demonstrating minimal coagulation.[8] | [8] |
| Polystyrene Nanoparticles | Styrene in water/acetone mixture | For a given monomer concentration, particle size showed a minimum with increasing initiator concentration.[9] | Down to 35 nm (hydrodynamic radius).[9] | [9] |
Experimental Protocol: Emulsifier-Free Emulsion Polymerization of Styrene
This protocol provides a generalized methodology for synthesizing polystyrene nanoparticles using KPS as an initiator, based on common experimental setups.[8][10]
1. Reactor Setup:
-
Equip a 250 mL, three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet.
2. Initial Charge:
-
Add 100 g of deionized water to the flask. For anionic stabilization, a surfactant like sodium dodecyl sulfate (SDS) can be added, though this protocol is for an emulsifier-free system where the sulfate end-groups from KPS provide stability.[8]
3. Inert Atmosphere:
-
Purge the system with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
4. Monomer Addition:
-
Add 20 g of styrene monomer, previously purified by passing it through an inhibitor removal column.
5. Initiator Solution Preparation:
-
Dissolve 0.2 g of this compound in 5 mL of deionized water.
6. Polymerization Reaction:
-
Heat the reactor to 70°C in a temperature-controlled water bath under continuous stirring.
-
Inject the KPS solution into the reactor to initiate polymerization.
-
Allow the reaction to proceed for 6-8 hours under a nitrogen blanket. Monitor monomer conversion periodically using gravimetric analysis.
7. Termination:
-
Terminate the reaction by cooling the reactor to room temperature. The resulting product is a stable aqueous emulsion of polystyrene nanoparticles.
Visualization: KPS-Initiated Polymerization Workflow
References
- 1. calibrechem.com [calibrechem.com]
- 2. Ammonium, Potassium and Sodium Persulfates - Evonik Industries [active-oxygens.evonik.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Application of this compound in polymerization i... [sawaint.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Emulsifier-Free Emulsion Copolymerization of Functional Nanoparticles Using Biobased Itaconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Potassium persulfate proper disposal procedures
Proper disposal of potassium persulfate is critical for ensuring laboratory safety and environmental protection. As a strong oxidizing agent, improper handling can lead to fire, explosions, or the release of hazardous substances. This guide provides detailed procedures for the safe disposal of this compound waste, tailored for researchers and laboratory professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Handling Precautions:
-
Avoid generating dust.[1][4][5] If handling the solid form, moisten it first to prevent dusting.[3]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Keep this compound away from combustible materials, organic compounds, reducing agents, and heat sources to prevent fire.[1][2][3][5][6]
-
Emergency eyewash stations and safety showers should be readily accessible.[2][7]
-
Spill Management and Cleanup
Accidental spills must be managed immediately and safely. The procedure varies for solid and liquid spills.
For Solid this compound Spills:
-
Evacuate: Clear the area of all non-essential personnel.[2][7]
-
Contain: Prevent the powder from spreading.
-
Cover: Blanket the spill with a dry, inert material such as sand, dry lime, or soda ash.[2] Do not use combustible materials like sawdust. [3][8]
-
Collect: Carefully sweep or scoop the material into a suitable, clearly labeled, and closed container for hazardous waste.[1][2][7] An electrically protected vacuum cleaner can also be used.[1][7]
-
Decontaminate: Clean the spill area thoroughly.
For Liquid (Solution) Spills:
-
Contain: Use berms or other barriers to prevent the spill from spreading or entering drains.[9][10]
-
Dilute: Immediately add a large volume of water to the spill. A 10-to-1 ratio of water to persulfate solution is recommended to halt decomposition.
-
Neutralize: Slowly add a mild alkali, such as sodium bicarbonate or soda ash, to the diluted solution until fizzing stops.[11][12] Alternatively, a reducing agent like sodium bisulfite can be used.[12]
-
Dispose: The neutralized mixture must be disposed of in accordance with local and national regulations.
Waste Disposal Procedures
This compound is classified as a hazardous waste and must be disposed of accordingly.[2][6][9] The primary methods of disposal are through a licensed disposal company or by chemical treatment for small quantities.
1. Professional Waste Disposal (Preferred Method) For solid residues, contaminated materials, and large quantities of this compound waste, professional disposal is mandatory.[1][7]
-
Package the waste in a clearly labeled, sealed container.
-
Contact a licensed chemical waste disposal company to arrange for pickup and incineration in a facility equipped with an afterburner and scrubber.[1][7]
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the product itself.[1][6]
2. Chemical Treatment for Small Aqueous Quantities Small amounts of this compound solutions can be neutralized before disposal. This procedure must be performed with caution in a fume hood.
Experimental Protocol: Neutralization of this compound Solution
-
Preparation: Place the aqueous this compound waste in a suitably large beaker inside a secondary container (e.g., a plastic tub) to manage any potential splashing.
-
Dilution: Further dilute the solution with water.
-
Neutralization: While stirring, slowly and carefully add a reducing agent such as sodium bisulfite, sodium sulfite, or sodium thiosulfate. Alternatively, a mild alkali like sodium bicarbonate or soda ash can be used.[8][12]
-
Monitoring: Continue adding the neutralizing agent in small portions until all reaction (e.g., fizzing) has ceased.
-
Verification: Check the pH of the solution to ensure it is neutral (pH 6-8).
-
Final Disposal: Once neutralized, the solution must be disposed of according to local, state, and federal environmental regulations. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office and local ordinances.[10][11][12]
Quantitative Data
The following table summarizes key quantitative data related to the environmental impact and properties of this compound.
| Parameter | Value | Exposure Time | Species | Reference |
| Toxicity to Fish (LC50) | 76.3 mg/L | 96 hours | Fish | [1] |
| Toxicity to Daphnia (EC50) | 120 mg/L | 48 hours | Daphnia (water flea) | [1][10] |
| Toxicity to Bacteria (EC50) | 83.7 mg/L | 72 hours | Bacteria | [1] |
| Decomposition Temperature | ~100 °C | N/A | N/A | [9][11] |
| Spill Dilution Ratio | 10:1 (Water:Persulfate) | N/A | N/A |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. nj.gov [nj.gov]
- 3. ICSC 1133 - this compound [chemicalsafety.ilo.org]
- 4. terrasystems.net [terrasystems.net]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. ictulsa.com [ictulsa.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. drm-chem.com [drm-chem.com]
- 11. atamankimya.com [atamankimya.com]
- 12. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Potassium persulfate
Essential Safety and Handling Guide for Potassium Persulfate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound, a powerful oxidizing agent. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound, specific personal protective equipment is required to prevent contact and inhalation. Below is a summary of the necessary PPE and occupational exposure limits.
| Parameter | Specification | Source |
| Occupational Exposure Limit | 0.1 mg/m³ (ACGIH TLV as TWA for Persulfates) | [1] |
| Eye Protection | Chemical safety goggles or a face shield are recommended. | [2][3][4] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Neoprene, Polyvinylchloride, Natural Rubber).[5] | [1][5][6] |
| Respiratory Protection | In case of dust formation or inadequate ventilation, a particulate filter respirator (e.g., N100 or P3) should be used. | [1][4] |
| Protective Clothing | Wear a lab coat, and for larger quantities or risk of splashing, an impervious apron or a full protective suit is recommended. | [1][2][3][7] |
Operational Plan: From Receipt to Disposal
Following a structured operational plan ensures that this compound is handled safely at every stage.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage Location : Store in a cool, dry, and well-ventilated area.[6][8]
-
Incompatible Materials : Keep away from combustible materials, strong acids, strong bases, reducing agents, and sources of heat or ignition.[6][7][9]
Handling and Use
-
Ventilation : Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[2][7]
-
Avoid Contact : Prevent contact with skin, eyes, and clothing.[7][8] Do not eat, drink, or smoke in the handling area.[1][7][8]
-
Dispensing : Withdraw only the necessary amount for immediate use.[7] Avoid creating dust when handling the solid.
-
Hygiene : Wash hands thoroughly with soap and water after handling.[2][7]
Spill Management
-
Evacuation : Evacuate non-essential personnel from the spill area.[2]
-
Ventilation : Ensure the area is well-ventilated.[2]
-
Containment : Cover the spill with a dry, inert material such as sand, earth, or vermiculite.[2][7] Do not use combustible materials like sawdust. [1][7]
-
Collection : Carefully scoop the material into a labeled container for disposal using non-sparking tools.[7][9]
-
Decontamination : Clean the spill area thoroughly with water.
Disposal Plan
-
Waste Characterization : this compound waste may be classified as hazardous.[2]
-
Professional Disposal : Contact a licensed professional waste disposal service for proper disposal.[8]
-
Container Disposal : Dispose of empty containers as unused product, ensuring they are not mixed with household garbage.[8]
Visualizing Safety and Operational Workflows
To further clarify the procedural steps and safety logic, the following diagrams have been created.
Caption: Operational workflow for handling this compound.
Caption: Logical relationship of safety protocols.
References
- 1. ICSC 1133 - this compound [chemicalsafety.ilo.org]
- 2. nj.gov [nj.gov]
- 3. nwsci.com [nwsci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ictulsa.com [ictulsa.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
